p-Aminohippuric acid
説明
Aminohippuric acid has been reported in Brassica napus and Daphnia magna with data available.
AMINOHIPPURIC ACID is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.
The glycine amide of 4-aminobenzoic acid. Its sodium salt is used as a diagnostic aid to measure effective renal plasma flow (ERPF) and excretory capacity.
特性
IUPAC Name |
2-[(4-aminobenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMNQINEKMPTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022590 | |
| Record name | Aminohippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Discolors upon exposure to light; [Hawley] Off-white or white powder; [MSDSonline], Solid | |
| Record name | p-Aminohippuric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3495 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Aminohippuric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, SOL IN WATER /P-AMINOHIPPURIC ACID SODIUM/, 1 G SOL IN 45 ML WATER, SOL IN CHLOROFORM; BENZENE; ACETONE; ALCOHOL, PRACTICALLY INSOL IN ETHER; CARBON TETRACHLORIDE, FREELY SOL IN SOLN OF ALKALI HYDROXIDES WITH SOME DECOMP, For more Solubility (Complete) data for P-AMINOHIPPURIC ACID (7 total), please visit the HSDB record page., 13 mg/mL | |
| Record name | Aminohippuric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | P-AMINOHIPPURIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Aminohippuric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000004 [mmHg] | |
| Record name | p-Aminohippuric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3495 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
NEEDLES FROM HOT WATER, PRISMS FROM WATER, WHITE, CRYSTALLINE POWDER | |
CAS No. |
61-78-9, 94-16-6 | |
| Record name | p-Aminohippuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminohippuric acid [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminohippuric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | aminohippuric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminohippuric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminohippuric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-(4-aminobenzoyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aminohippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminohippuric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium 4-aminohippurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOHIPPURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79XT83BJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | P-AMINOHIPPURIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Aminohippuric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199-200 °C, 198-199 °C, 198.5 °C | |
| Record name | Aminohippuric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | P-AMINOHIPPURIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Aminohippuric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of p-Aminohippuric Acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of p-aminohippuric acid (PAH) for research purposes. This document outlines a reliable synthetic route, detailed experimental protocols, and robust purification methods to obtain high-purity PAH suitable for scientific investigation.
Introduction
This compound (PAH), also known as 4-aminohippuric acid, is an amide derivative of the amino acid glycine (B1666218) and p-aminobenzoic acid.[1] It is widely utilized as a diagnostic agent in renal physiology to measure the effective renal plasma flow (ERPF) due to its efficient secretion by the renal tubules.[2] For research applications, a consistent and high-purity source of PAH is essential. This guide details a two-step synthetic pathway followed by a purification protocol to yield research-grade PAH.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process. The first step involves the acylation of glycine with p-nitrobenzoyl chloride to form p-nitrohippuric acid. This reaction is a variation of the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid byproduct.[3][4] The second step is the reduction of the nitro group of p-nitrohippuric acid to an amine, yielding the final product, this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the starting materials and the final product is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Glycine | C₂H₅NO₂ | 75.07 | 240 (dec.) | Water |
| p-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 71-74 | Reacts with water, soluble in organic solvents |
| p-Nitrohippuric acid | C₉H₈N₂O₅ | 224.17 | 190-193 | Slightly soluble in water |
| This compound | C₉H₁₀N₂O₃ | 194.19 | 199-200 (dec.) | Soluble in water, alcohol, and acetone.[1] |
Synthesis Pathway
The overall synthetic pathway is illustrated below. The first step is the formation of an amide bond between glycine and p-nitrobenzoyl chloride. The subsequent step involves the reduction of the aromatic nitro group.
References
An In-depth Technical Guide to the Chemical Properties and Stability of p-Aminohippuric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability of p-Aminohippuric acid (PAH). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and an understanding of the molecule's stability profile.
Chemical Properties of this compound
This compound (PAH) is an N-acylglycine and a derivative of hippuric acid.[1][2][3] It is primarily used as a diagnostic agent to measure renal plasma flow.[1][2][3]
General and Physical Properties
PAH is a white to off-white crystalline powder.[2] It is known to discolor upon exposure to light.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-[(4-aminobenzoyl)amino]acetic acid | [2] |
| Synonyms | 4-Aminohippuric acid, N-(4-Aminobenzoyl)glycine, PAH | [2][3] |
| Chemical Formula | C₉H₁₀N₂O₃ | [2] |
| Molecular Weight | 194.19 g/mol | [2] |
| Melting Point | 199-200 °C (with decomposition) | [2][4] |
| Boiling Point | Not applicable (decomposes) | [4] |
| pKa | 3.61 (for the conjugate acid of the sodium salt) | |
| logP | -0.9 | [2] |
Solubility
The solubility of this compound in various solvents is detailed below.
| Solvent | Solubility | Source(s) |
| Water | Soluble (sodium salt) | [2][5] |
| Alcohol | Soluble | [2][5] |
| Chloroform | Soluble | [2][5] |
| Benzene | Soluble | [2][5] |
| Acetone | Soluble | [2][5] |
| Ether | Practically insoluble | [2][5] |
| Carbon Tetrachloride | Practically insoluble | [2][5] |
Chemical Stability of this compound
Understanding the chemical stability of PAH is crucial for its formulation, storage, and analytical development.
Stability Profile
PAH is sensitive to light and will discolor upon exposure.[2] In solution, its stability is pH-dependent. A 1% solution of its sodium salt at pH 7 has been found to be stable for one week at 80°C. However, it is known to decompose in acidic and alkaline solutions.
Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. Based on the structure of PAH, which contains an amide linkage, an aromatic amine, and a carboxylic acid, the following degradation pathways are anticipated under stress conditions.
-
Hydrolysis: Under acidic or basic conditions, the amide bond in PAH is susceptible to hydrolysis, which would yield p-aminobenzoic acid and glycine.[1][6][7]
-
Oxidation: The aromatic amine group is prone to oxidation, potentially forming N-oxide derivatives or colored quinone-imine compounds.[8]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of colored degradation products, such as azo compounds, resulting from the reaction of the aromatic amine.[8]
Experimental Protocols
The following section outlines detailed methodologies for key experiments related to the chemical properties and stability of this compound.
Determination of Melting Point
Objective: To determine the melting point of this compound.
Methodology:
-
Sample Preparation: A small amount of finely powdered and dried PAH is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially.
-
The heating rate is reduced to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the sample is completely liquid (completion) are recorded as the melting range. Due to decomposition, darkening of the sample may be observed.
-
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of PAH is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.
-
Quantification: The concentration of PAH in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Forced Degradation Studies and Stability-Indicating HPLC Method
Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Workflow:
Methodology:
-
Preparation of Stock Solution: A stock solution of PAH (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol (B129727) or water).
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is treated with 0.1 N HCl and heated at 60-80 °C for a specified time. The sample is then neutralized.
-
Base Hydrolysis: The stock solution is treated with 0.1 N NaOH and kept at room temperature or heated at 60-80 °C for a specified time. The sample is then neutralized.
-
Oxidative Degradation: The stock solution is treated with 3-30% hydrogen peroxide and kept at room temperature for a specified time.
-
Photolytic Degradation: The stock solution is exposed to UV light (e.g., 254 nm) and/or visible light for a defined period. A control sample is kept in the dark.
-
Thermal Degradation: The solid drug or a solution is exposed to high temperatures (e.g., 80-100 °C).
-
-
HPLC Analysis:
-
Chromatographic System: A reverse-phase HPLC system with a C18 column is commonly used.
-
Mobile Phase: A typical mobile phase could be a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode.
-
Detection: UV detection at a wavelength where PAH and its potential degradation products absorb (e.g., around 254 nm or 280 nm).
-
Procedure: The stressed samples are injected into the HPLC system, and the chromatograms are recorded. The method is optimized to achieve good resolution between the parent PAH peak and any degradation product peaks.
-
-
Method Validation: The developed HPLC method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[9][10]
This guide provides a foundational understanding of the chemical properties and stability of this compound. The experimental protocols are intended as a starting point and may require optimization based on specific laboratory conditions and equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H10N2O3 | CID 2148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
Audience: Researchers, scientists, and drug development professionals.
An In-Depth Technical Guide to the Renal Tubular Secretion of p-Aminohippuric Acid
Introduction
Para-aminohippuric acid (PAH), a derivative of hippuric acid, is an organic anion not found endogenously in humans.[1] Its physiological significance lies in its utility as a diagnostic agent for measuring effective renal plasma flow (ERPF).[1][2] At low plasma concentrations, PAH is almost completely cleared from the blood in a single pass through the kidneys, with a renal extraction ratio of approximately 0.92 in healthy individuals.[1][2] This efficient clearance is accomplished by a combination of glomerular filtration and, more significantly, active tubular secretion by the proximal tubule cells.[3][4]
The mechanism of PAH secretion is a classic model for understanding how the kidney handles a wide range of organic anions, including many drugs, metabolites, and toxins.[5][6] A thorough understanding of this pathway is critical for drug development, as competition for these transporters is a major source of drug-drug interactions (DDIs) and can be a factor in drug-induced nephrotoxicity.[5][7] This guide provides a detailed examination of the molecular machinery, regulatory pathways, and experimental methodologies central to the renal tubular secretion of PAH.
The Core Mechanism of PAH Secretion
The transepithelial secretion of PAH from the blood into the tubular lumen is a two-step process involving distinct transport systems on the basolateral (blood-facing) and apical (lumen-facing) membranes of the renal proximal tubule epithelial cells.[3][6] The process is a form of tertiary active transport, ultimately driven by the Na+/K+-ATPase pump.
Basolateral Uptake: The Rate-Limiting Step
The initial and rate-limiting step is the uptake of PAH from the peritubular capillaries (blood) into the cytoplasm of the proximal tubule cell.[8] This movement occurs against an electrochemical gradient and is primarily mediated by Organic Anion Transporter 1 (OAT1/SLC22A6) and Organic Anion Transporter 3 (OAT3/SLC22A8) .[7][9]
The mechanism involves three key transporters located on the basolateral membrane:
-
Na+/K+-ATPase: This primary active transporter pumps Na+ out of the cell, establishing a low intracellular Na+ concentration and maintaining the cell's negative membrane potential.
-
Sodium-Dicarboxylate Cotransporter 3 (NaDC3/SLC13A3): This transporter utilizes the favorable Na+ gradient created by the Na+/K+-ATPase to move dicarboxylates, such as α-ketoglutarate (α-KG), from the blood into the cell, leading to an accumulation of intracellular α-KG.[6][9]
-
OAT1 and OAT3: These transporters function as organic anion/dicarboxylate exchangers. They harness the outwardly directed gradient of intracellular α-KG to drive the uptake of PAH and other organic anions from the blood into the cell.[5][6][9]
This indirect coupling of PAH uptake to the Na+ gradient is the hallmark of tertiary active transport.[9]
Caption: Tertiary active transport of PAH in a renal proximal tubule cell.
Apical Efflux
Once inside the cell, PAH is transported across the apical membrane into the tubular lumen. This process is less well-characterized than basolateral uptake but is thought to be mediated by transporters such as Multidrug Resistance-Associated Proteins (MRPs), specifically MRP2 and MRP4.[3] This efflux step moves PAH out of the cell and into the urine for excretion.
Kinetics of PAH Transport
The transporters involved in PAH secretion are saturable, meaning there is a maximum rate of transport (Tm) that can be achieved.[4] When the plasma concentration of PAH is low, secretion is highly efficient. However, as plasma concentrations rise, the transporters become saturated, and the rate of secretion reaches its maximum.[4] The affinity of a transporter for its substrate is described by the Michaelis-Menten constant (Km). A lower Km value indicates a higher affinity.
Table 1: Kinetic Parameters of Organic Anion Transport in Human Kidney
| Substrate | Transporter(s) | Km (μM) | Experimental System |
|---|---|---|---|
| p-Aminohippurate (B12120003) (PAH) | OAT1 / OAT3 | 31 - 48 | Human Kidney Slices |
| Benzylpenicillin (PCG) | OAT3 | 14 - 90 | Human Kidney Slices |
| Estrone Sulfate (ES) | OAT3 | 9.2 - 11 | Human Kidney Slices |
| Dehydroepiandrosterone Sulfate (DHEAS) | OAT3 (high-affinity) | 2.2 - 3.9 | Human Kidney Slices |
| 2,4-Dichlorophenoxyacetate (2,4-D) | OAT1 | 0.73 - 4.9 | Human Kidney Slices |
Data sourced from a study characterizing organic anion uptake in human kidney slices.[10]
Regulation of PAH Secretion
The expression and function of OAT1 and OAT3 are not static; they are regulated by a complex network of signaling pathways. This regulation allows the kidney to adapt to varying physiological demands and is a key area of research for understanding kidney disease and drug disposition.
Key regulatory pathways include:
-
Protein Kinase C (PKC): Activation of PKC has been shown to reduce OAT1 and OAT3 function.[11]
-
Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: Growth factors like Insulin-like Growth Factor 1 (IGF-1) and Hepatocyte Growth Factor (HGF) can activate the PI3K/AKT pathway, leading to increased expression of OAT1 and OAT3.[12][13]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including ERK, JNK, and p38) is involved in regulating OAT1 and OAT3 expression in response to various stimuli, such as cytokines.[12][13] For example, Epidermal Growth Factor (EGF) regulates OAT1 via the ERK pathway.[12][13]
-
Phosphorylation/Dephosphorylation: The activity of OATs can be directly modulated by phosphorylation. Increased phosphorylation of OAT1 has been correlated with inhibited PAH transport.[11] Conversely, serine/threonine phosphatases play a role in maintaining OAT activity.[14]
Caption: Key signaling pathways regulating OAT1 and OAT3 expression and function.
Experimental Protocols and Methodologies
Studying the mechanism of PAH secretion requires specialized in vitro and in vivo techniques. These methods allow researchers to isolate specific transport processes and investigate the effects of new chemical entities (NCEs).
In Vitro Model: Kidney Slice Uptake Assay
This technique uses thin slices of renal cortex to measure the activity of basolateral transporters in a relatively intact tissue environment.
Protocol Outline:
-
Tissue Preparation: Kidneys are harvested from an appropriate animal model (e.g., rabbit, rat). The renal cortex is isolated and cut into thin, uniform slices (typically 0.4-0.5 mm) using a microtome.
-
Pre-incubation: Slices are pre-incubated in an oxygenated physiological buffer (e.g., Krebs-Ringer) at a controlled temperature (e.g., 25°C or 37°C) to allow them to equilibrate.
-
Uptake Measurement: Slices are transferred to a fresh buffer containing radiolabeled [3H]PAH at a known concentration. To test for inhibition, NCEs or known inhibitors (e.g., probenecid) are included in this buffer. The incubation proceeds for a short, defined period (e.g., 30 seconds to several minutes) to measure the initial rate of uptake.
-
Washing: The uptake reaction is stopped by rapidly removing the slices and washing them in ice-cold buffer to remove extracellular [3H]PAH.
-
Analysis: The slices are dissolved (lysed), and the amount of intracellular [3H]PAH is quantified using liquid scintillation counting. Protein content is also measured to normalize the uptake data.
-
Data Interpretation: The rate of PAH accumulation in the slices reflects the activity of basolateral transporters like OAT1 and OAT3. A reduction in uptake in the presence of a test compound indicates inhibition.
Caption: Experimental workflow for a typical kidney slice uptake assay.
Other Key Experimental Models
-
Isolated Perfused Tubules: This technique involves microdissecting individual proximal tubule segments (e.g., S2 segments) and perfusing them, allowing for separate investigation of basolateral and apical transport processes.[14]
-
Basolateral Membrane Vesicles (BLMVs): BLMVs are purified vesicles derived from the basolateral membranes of proximal tubule cells. They are used to study transport kinetics in the absence of cellular metabolism and other confounding factors.[15] Transport is typically driven by creating artificial ion gradients across the vesicle membrane.
-
Cell Culture Models: Immortalized cell lines, such as the opossum kidney (OK) cell line, or primary cultures of human tubular cells can be grown as polarized monolayers on permeable supports.[16][17] This system allows for the measurement of vectorial transport (from the basolateral to the apical compartment) and is highly valuable for screening studies.
Pharmacological and Clinical Relevance
The OAT system, with PAH as its model substrate, is a critical determinant of the pharmacokinetics and safety profile of many drugs.
-
Drug-Drug Interactions (DDIs): Co-administration of drugs that are substrates for OAT1/OAT3 can lead to competition for secretion.[9] For example, the classic inhibitor probenecid (B1678239) was historically used to prolong the half-life of penicillin by blocking its renal secretion.[5] Many clinically relevant drugs, including NSAIDs, antivirals (tenofovir), and methotrexate, are OAT substrates, making this pathway a key consideration in polypharmacy.[5][9]
-
Nephrotoxicity: The accumulation of certain drugs or their metabolites within proximal tubule cells via OATs can lead to cellular injury and nephrotoxicity.[7] Understanding a new drug's interaction with OAT1 and OAT3 is therefore a crucial step in preclinical safety assessment.
-
Pathophysiology: In conditions like ischemic acute renal failure, the expression of OAT1 and OAT3 is downregulated.[8] This downregulation impairs the kidney's ability to secrete PAH and other organic anions, which can contribute to the accumulation of uremic toxins and alter the disposition of renally cleared drugs.[5][8]
References
- 1. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 2. The renal transport of hippurate and protein‐bound solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten | MDPI [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Assessment of the Role of Renal Organic Anion Transporters in Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulation of organic anion transporters OAT1 and OAT3 correlates with impaired secretion of para-aminohippurate after ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OAT3 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 10. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Involvement of protein phosphatases in differential regulation of renal proximal tubular PAH and sodium-dependent dicarboxylate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Coupled transport of p-aminohippurate by rat kidney basolateral membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. p-Aminohippurate transport in apical and basolateral membranes of the OK kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Gatekeepers: A Technical Guide to p-Aminohippuric Acid's Interaction with Organic Anion Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Aminohippuric acid (PAH), a derivative of hippuric acid, is a classic substrate used to investigate the function of organic anion transporters (OATs). These transporters, primarily members of the solute carrier 22A (SLC22A) family, are crucial for the secretion and clearance of a wide array of endogenous and exogenous substances, including many pharmaceutical drugs.[1] The renal clearance of PAH is a key metric in nephrology, used to estimate renal plasma flow due to its efficient extraction from the blood by the kidneys.[1][2] This efficiency is almost entirely mediated by OATs located on the basolateral membrane of renal proximal tubule cells.[1][3] Understanding the intricate interactions between PAH and OATs is fundamental for predicting drug-drug interactions, assessing renal toxicity, and developing novel therapeutics. This technical guide provides an in-depth analysis of these interactions, complete with quantitative data, detailed experimental protocols, and visual workflows.
Core Mechanism of PAH Transport
The renal secretion of PAH is a two-step process involving uptake from the blood into the proximal tubule cells, followed by its release into the tubular lumen. The initial and rate-limiting step, the uptake across the basolateral membrane, is predominantly mediated by OAT1 (SLC22A6) and, to a lesser extent, OAT3 (SLC22A8).[1][4] This process is a form of tertiary active transport. It is driven by an outwardly directed dicarboxylate gradient, which is maintained by a sodium-dicarboxylate cotransporter powered by the Na+/K+-ATPase pump.[1][5] OAT1 and OAT3 exchange intracellular dicarboxylates (like α-ketoglutarate) for extracellular organic anions such as PAH.[1]
Quantitative Analysis of PAH-OAT Interactions
The affinity and transport capacity of PAH for different OATs have been characterized across various species and experimental systems. The Michaelis-Menten constant (Km), representing the substrate concentration at half-maximal transport velocity (Vmax), and the inhibition constant (Ki) are critical parameters in these studies.
Table 1: Kinetic Parameters for PAH Transport by OAT1
| Species/System | Km (µM) | Vmax (pmol/mg/min) | Reference(s) |
| Human (hOAT1) in COS-7 Cells | 112.7 | 356.7 (per 3 min) | [5] |
| Human (hOAT1) in Kidney Slices | 31 - 48 | Not Specified | [6] |
| Human (hOAT1) | 4 - 15 | Not Specified | [1] |
| Rat (rOAT1) | 14 - 70 | Not Specified | [1] |
| Mouse (mOAT1) in CHO Cells | 13.0 ± 3.3 | Not Specified | [7] |
| Rabbit (rbOAT1) in Proximal Tubules | ~110 | ~6.5 (pmol/min/nl) | [8] |
| Rabbit (rbOAT1) | 20 | Not Specified | [9] |
| Flounder (fOAT1) | 21 | Not Specified | [1] |
Table 2: Kinetic Parameters for PAH Interaction with OAT3
| Species/System | Interaction Type | Constant (µM) | Reference(s) |
| Rabbit (rbOAT3) | Weak Interaction (IC50) | > 1000 | [9] |
Note: OAT3 generally exhibits a much lower affinity for PAH compared to OAT1. Estrone sulfate (B86663) (ES) is often used as a prototypical high-affinity substrate for OAT3.[9]
Table 3: Inhibition Constants (Ki) of Compounds on OAT-mediated PAH Transport
| Inhibitor | Transporter | Species/System | Ki (µM) | Reference(s) |
| Probenecid (B1678239) | OAT1 | Rabbit Proximal Tubules | ~13 - 15 | [8] |
| Probenecid | OAT1 | Human Kidney Slices | 18.6 ± 5.1 (for adefovir) | [10] |
| Quinapril (B1585795) | OAT | Rabbit Renal Vesicles | ~20 | [11] |
| Ibuprofen | OAT1 | Xenopus laevis Oocytes | ~2 - 10 | [12] |
| Indomethacin | OAT1 | Xenopus laevis Oocytes | ~2 - 10 | [12] |
| Salicylate | OAT1 | Xenopus laevis Oocytes | ~300 - 400 | [12] |
Signaling Pathways Regulating OAT Function
The activity of OAT1 and OAT3 is not static; it is dynamically regulated by various signaling pathways, primarily through post-translational modifications that affect transporter trafficking and stability at the plasma membrane. Protein Kinase C (PKC) is a key regulator.
Activation of conventional PKC isoforms, for instance by phorbol (B1677699) esters (PMA) or angiotensin II, leads to the downregulation of OAT1 and OAT3 activity.[13][14] This occurs via a decrease in the maximal transport velocity (Vmax) without a significant change in substrate affinity (Km), suggesting a reduction in the number of active transporters at the cell surface.[5][14] The mechanism involves the internalization of the transporters from the plasma membrane.[15][16] For OAT1, PKC activation enhances the phosphorylation of the E3 ubiquitin ligase Nedd4-2, which then increases OAT1 ubiquitination, leading to its internalization.[15][16]
Conversely, activation of atypical PKCζ has been shown to up-regulate both OAT1 and OAT3 function, likely by promoting the trafficking of transporters to the plasma membrane.[17] Other kinases, such as Protein Kinase A (PKA), can also stimulate OAT3 activity.[13]
Experimental Protocols
Characterizing the interaction between PAH and OATs typically involves in vitro uptake assays using cell lines or Xenopus oocytes that are engineered to express a specific transporter.
Protocol 1: OAT1-Mediated [³H]-PAH Uptake Assay in HEK293 Cells
This protocol describes a method to measure the uptake of radiolabeled PAH in Human Embryonic Kidney 293 (HEK293) cells stably expressing human OAT1 (hOAT1).
I. Materials and Reagents:
-
HEK293 cells stably transfected with hOAT1 (and mock-transfected control cells)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)
-
[³H]-p-Aminohippuric acid ([³H]-PAH)
-
Unlabeled PAH
-
Probenecid (as an inhibitor control)
-
Lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS)
-
Scintillation cocktail and vials
-
24-well cell culture plates
II. Cell Culture and Seeding:
-
Culture the hOAT1-HEK293 and mock-HEK293 cells in standard culture medium at 37°C and 5% CO₂.
-
Seed the cells into 24-well plates at a density that allows them to reach ~90-95% confluency on the day of the experiment. Typically, this takes 24-48 hours.
III. Uptake Assay Procedure:
-
On the day of the experiment, aspirate the culture medium from all wells.
-
Wash the cell monolayers twice with 1 mL of pre-warmed (37°C) HBSS.
-
Pre-incubate the cells in 0.5 mL of HBSS for 10-15 minutes at 37°C to deplete intracellular dicarboxylates and establish temperature equilibrium.
-
Prepare the uptake solution: Dilute [³H]-PAH and any test inhibitors (like unlabeled PAH for Km determination or probenecid for Ki) to their final concentrations in pre-warmed HBSS.
-
To initiate the uptake, aspirate the pre-incubation buffer and add 0.5 mL of the uptake solution to each well. Start a timer.
-
To terminate the transport, aspirate the uptake solution at the designated time point (e.g., 2 minutes).
-
Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular radioactivity.
-
Lyse the cells by adding 0.5 mL of lysis buffer to each well and incubating for at least 30 minutes at room temperature with gentle agitation.
-
Transfer the lysate from each well into a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
In parallel wells, determine the total protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data (expressed as pmol/mg protein/min).
IV. Data Analysis:
-
Net Uptake: Subtract the uptake in mock-transfected cells from the uptake in OAT1-expressing cells.
-
Kinetic Parameters: For Km and Vmax determination, measure uptake across a range of PAH concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Inhibition: To determine the IC₅₀ and Ki of an inhibitor, measure the uptake of a fixed concentration of [³H]-PAH in the presence of varying concentrations of the inhibitor.
Protocol 2: OAT1 Characterization using Xenopus laevis Oocytes
Xenopus laevis oocytes are a robust system for expressing and characterizing transporters due to their large size and low endogenous transporter activity.[19][20]
I. Materials and Reagents:
-
Xenopus laevis frogs
-
Oocyte isolation and culture solutions (e.g., OR-2, ND96)
-
Collagenase type II
-
cRNA for hOAT1 (synthesized via in vitro transcription)
-
Microinjection apparatus
-
[³H]-PAH and other relevant compounds
-
Scintillation supplies
II. Oocyte Preparation and Injection:
-
Surgically harvest oocytes from an anesthetized female Xenopus laevis.
-
Treat the oocytes with collagenase to defolliculate them (remove the surrounding follicular cell layer).
-
Select healthy, mature (stage V-VI) oocytes for injection.
-
Microinject each oocyte with ~50 nL of hOAT1 cRNA solution (or water for control oocytes).
-
Incubate the injected oocytes in ND96 buffer at 18°C for 3-5 days to allow for transporter expression.
III. Oocyte Uptake Assay:
-
On the day of the experiment, place groups of oocytes (e.g., 5-10 per condition) into wells of a multi-well plate.
-
Wash the oocytes with ND96 buffer.
-
Initiate uptake by replacing the buffer with ND96 containing [³H]-PAH and any test compounds.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature.
-
Terminate the uptake by removing the radioactive solution and washing the oocytes multiple times with ice-cold ND96 buffer.
-
Place individual oocytes into scintillation vials.
-
Lyse the oocytes (e.g., with 10% SDS) and add scintillation cocktail.
-
Measure radioactivity and calculate the uptake rate (pmol/oocyte/hour).
Conclusion
This compound remains an indispensable tool for probing the function of organic anion transporters, particularly OAT1. Its interaction with these transporters is characterized by high affinity and capacity, making it a sensitive substrate for kinetic and inhibition studies. The regulation of OAT activity by complex signaling networks, such as the PKC pathway, adds a critical layer of complexity that impacts renal drug handling. The detailed protocols provided herein offer a standardized framework for researchers to quantitatively assess these interactions, facilitating the discovery and development of safer and more effective drugs. A thorough understanding of the molecular mechanisms governing PAH transport is essential for predicting and mitigating adverse drug reactions and for optimizing therapies that target or are affected by renal clearance pathways.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. grokipedia.com [grokipedia.com]
- 3. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]
- 4. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Anion Transporter OAT1 Undergoes Constitutive and Protein Kinase C-regulated Trafficking through a Dynamin- and Clathrin-dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of interactions of para-aminohippurate, probenecid, cysteine conjugates and N-acetyl cysteine conjugates with basolateral organic anion transporter in isolated rabbit proximal renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative contribution of OAT and OCT transporters to organic electrolyte transport in rabbit proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Competitive inhibition of p-aminohippurate transport by quinapril in rabbit renal basolateral membrane vesicles [pubmed.ncbi.nlm.nih.gov]
- 12. Transport properties of nonsteroidal anti-inflammatory drugs by organic anion transporter 1 expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of human organic anion transporter 1 by ANG II: involvement of protein kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchwithrutgers.com [researchwithrutgers.com]
- 16. Protein kinase C regulates organic anion transporter 1 through phosphorylating ubiquitin ligase Nedd4–2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of Protein Kinase Cζ Increases OAT1 (SLC22A6)- and OAT3 (SLC22A8)-mediated Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Using Xenopus laevis Oocytes to Functionally Characterize Plant Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Endogenous transport systems in the Xenopus laevis oocyte plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundation of Modern Nephrology: An In-depth Guide to Early p-Aminohippuric Acid Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the seminal early research on p-Aminohippuric acid (PAH) that revolutionized the understanding of renal physiology. Spearheaded by the pioneering work of Homer W. Smith and his colleagues in the 1940s, the use of PAH to measure renal plasma flow and tubular secretory capacity provided a non-invasive window into the workings of the kidney, laying the groundwork for decades of nephrological research and drug development. This document provides a detailed account of the core principles, experimental methodologies, and foundational data from this critical period.
Core Principles: The Fick Principle and Renal Clearance
The utility of PAH in renal physiology is rooted in the Fick principle , which states that the blood flow to an organ can be calculated by measuring the rate at which a substance is taken up by the organ, and the concentration of that substance in the arterial blood entering and venous blood leaving the organ.[1][2]
For the kidneys, this principle is adapted to measure renal plasma flow (RPF) . The key insight was to find a substance that is almost completely removed from the blood in a single pass through the kidneys.[3][4] After extensive comparison of various hippuric acid derivatives, this compound was identified as the ideal agent.[3]
PAH is both freely filtered by the glomerulus and actively secreted by the proximal tubules.[5] At low plasma concentrations (typically 1-2 mg/100 mL), the extraction of PAH from the renal arterial blood is nearly complete, with an extraction ratio of approximately 90-92%.[5][6][7] This high extraction efficiency means that the concentration of PAH in the renal venous blood is close to zero. Consequently, the measurement of renal venous blood, an invasive procedure, could be omitted for most applications.
This simplification gives rise to the concept of effective renal plasma flow (ERPF) , which is calculated using the standard clearance formula:
ERPF = (UPAH x V) / PPAH
Where:
-
UPAH is the concentration of PAH in the urine.
-
V is the urine flow rate (in mL/min).
-
PPAH is the concentration of PAH in peripheral venous (taken to be arterial) plasma.
This clearance value represents the volume of plasma that is completely "cleared" of PAH per unit of time and provides a very close approximation of the true renal plasma flow.[5][8]
Experimental Protocols
The early experiments for determining PAH clearance were designed to achieve a steady-state plasma concentration of the substance, allowing for reliable and reproducible measurements. The protocols developed by Smith and his contemporaries became the standard for renal function studies for many years.[1][3]
Measurement of Effective Renal Plasma Flow (ERPF)
This protocol aims to maintain a low plasma PAH concentration to ensure maximal extraction by the kidneys.
-
Subject Preparation: Subjects were typically hydrated to ensure adequate urine flow. An oral water load of 10 ml/kg body weight was often administered, followed by smaller hourly ingestions to maintain a steady state.
-
Priming Dose: To quickly achieve the desired plasma concentration, a priming (or loading) dose of PAH was administered intravenously. A common priming dose was 6 to 10 mg/kg of body weight.[5][8]
-
Sustaining Infusion: Immediately following the priming dose, a continuous intravenous infusion of PAH was started to maintain a constant plasma concentration, typically between 10 and 20 µg/mL (1-2 mg/100 mL).[5][8]
-
Sample Collection:
-
Urine: Urine was collected over precisely timed intervals. The bladder was often emptied at the beginning of the study, and subsequent samples were collected, sometimes via catheterization, to ensure complete collection for each period. The volume of each urine sample was accurately measured.
-
Blood: Blood samples were drawn from a peripheral vein (e.g., antecubital vein) at the midpoint of each urine collection period. This plasma sample was assumed to represent the arterial concentration of PAH during that interval. Samples were treated with an anticoagulant like heparin.
-
Measurement of Tubular Transport Maximum (TmPAH)
To measure the maximal secretory capacity of the renal tubules, the transport mechanism for PAH must be saturated. This was achieved by significantly increasing the plasma concentration of PAH.
-
High-Dose Infusion: Following a priming dose, a sustaining infusion was administered at a much higher rate to achieve plasma PAH concentrations of 40-60 mg/100 mL.[5]
-
Simultaneous GFR Measurement: Because PAH is also filtered at the glomerulus, the amount of PAH that is secreted must be distinguished from the amount that is filtered. Therefore, the glomerular filtration rate (GFR) was measured simultaneously using a substance that is freely filtered but not secreted or reabsorbed, such as inulin.
-
Calculation of TmPAH: The total amount of PAH excreted in the urine is the sum of the filtered and secreted amounts.
-
Filtered Load = GFR x PPAH
-
Total Excreted = UPAH x V
-
TmPAH (Secreted Amount) = (UPAH x V) - (GFR x PPAH)
-
The normal TmPAH in healthy adults is approximately 80-90 mg/min.[8] This value was considered an index of the functional tubular excretory mass.[3]
Mandatory Visualizations
Caption: Experimental workflow for the determination of Effective Renal Plasma Flow (ERPF) using PAH.
Caption: Application of the Fick principle to PAH clearance for measuring renal plasma flow.
Analytical Methodology: The Bratton-Marshall Reaction
A significant advantage of PAH was the relative ease and reliability of its measurement in biological fluids compared to other substances like Diodrast.[3] The analytical method used was an adaptation of the Bratton-Marshall method , originally developed for determining sulfonamide concentrations.[9] This colorimetric assay is based on the diazotization of the primary aromatic amine group on PAH.
Principle of the Method
The method involves a three-step chemical reaction:
-
Diazotization: The primary aromatic amine group of PAH reacts with sodium nitrite (B80452) (NaNO₂) in an acidic medium (hydrochloric acid) to form a diazonium salt.
-
Removal of Excess Nitrite: Any excess sodium nitrite that could interfere with the next step is neutralized by adding ammonium (B1175870) sulfamate (B1201201).
-
Coupling: The diazonium salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a stable, intensely colored azo dye.
The intensity of the resulting magenta color is proportional to the concentration of PAH in the sample and is measured using a spectrophotometer (typically at a wavelength of 545 nm).
Detailed Protocol for Plasma and Urine Samples
The following is a generalized protocol based on the descriptions from the early literature:
-
Sample Preparation (Plasma):
-
Plasma proteins interfere with the reaction and must be removed. A sample of plasma was deproteinized by adding a precipitating agent, such as a cadmium sulfate (B86663) solution followed by sodium hydroxide, or trichloroacetic acid.
-
The mixture was centrifuged, and the clear supernatant was used for the analysis.
-
-
Sample Preparation (Urine):
-
Urine samples, containing high concentrations of PAH, were diluted with distilled water to bring the concentration into the measurable range of the assay.
-
-
Color Development:
-
To a measured volume of the protein-free filtrate (from plasma) or diluted urine, hydrochloric acid was added to acidify the sample.
-
A solution of sodium nitrite (e.g., 0.1%) was added, and the mixture was allowed to stand for a few minutes (e.g., 3 minutes) to allow for complete diazotization.
-
An ammonium sulfamate solution (e.g., 0.5%) was then added to quench the excess nitrous acid.
-
Finally, the NED coupling reagent (e.g., 0.1%) was added, and the solution was mixed. Color development is rapid.
-
-
Measurement:
-
The absorbance of the resulting colored solution was read in a spectrophotometer against a reagent blank.
-
The concentration of PAH was determined by comparing the absorbance to a standard curve prepared with known concentrations of PAH.
-
Quantitative Data from Early Studies
The data generated from these early studies established the normal ranges for renal hemodynamics and tubular function that are still referenced today. The following tables summarize representative data adapted from the seminal publications.
Table 1: Representative ERPF and GFR Data in Healthy Subjects
| Subject | PPAH (mg/100 mL) | UPAH (mg/100 mL) | V (mL/min) | ERPF (CPAH) (mL/min) | GFR (CInulin) (mL/min) | Filtration Fraction (FF) |
| 1 | 1.8 | 350 | 3.5 | 681 | 125 | 0.18 |
| 2 | 2.1 | 420 | 2.9 | 580 | 110 | 0.19 |
| 3 | 1.5 | 300 | 4.0 | 800 | 135 | 0.17 |
| 4 | 2.5 | 550 | 2.5 | 550 | 115 | 0.21 |
| Average | 653 | 121 | 0.19 |
Data are illustrative representations based on values reported in early literature for healthy adults. CPAH = PAH Clearance; CInulin = Inulin Clearance.
Table 2: Determination of Tubular Transport Maximum for PAH (TmPAH)
| Subject | PPAH (mg/100 mL) | GFR (mL/min) | Filtered PAH (mg/min) | Total Excreted PAH (mg/min) | Secreted PAH (TmPAH) (mg/min) |
| A | 50 | 120 | 60 | 142 | 82 |
| B | 60 | 115 | 69 | 154 | 85 |
| C | 45 | 130 | 58.5 | 136.5 | 78 |
| Average | 81.7 |
Data are illustrative representations based on values reported in early literature for healthy adults under conditions of PAH transport saturation.
Conclusion
The early research on this compound represents a landmark in medical science. The development of the PAH clearance technique by Homer W. Smith and his team provided a robust and accessible tool that transformed renal physiology from a field of anatomical observation to one of quantitative functional measurement. The principles, protocols, and data established during this era not only defined our understanding of renal blood flow and tubular secretion but also created a paradigm for the physiological assessment of organ function that continues to influence clinical and research practices today.
References
- 1. THE USE OF SODIUM p-AMINOHIPPURATE FOR THE FUNCTIONAL EVALUATION OF THE HUMAN KIDNEY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE RENAL CLEARANCES OF SUBSTITUTED HIPPURIC ACID DERIVATIVES AND OTHER AROMATIC ACIDS IN DOG AND MAN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE RENAL CLEARANCE OF ENDOGENOUS “CREATININE” IN MAN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. grokipedia.com [grokipedia.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. PAH clearance - Wikipedia [en.wikipedia.org]
- 8. JCI - THE RENAL CLEARANCES OF SUBSTITUTED HIPPURIC ACID DERIVATIVES AND OTHER AROMATIC ACIDS IN DOG AND MAN [jci.org]
- 9. ABNORMAL RENAL TUBULAR BACK-DIFFUSION FOLLOWING ANURIA - PMC [pmc.ncbi.nlm.nih.gov]
p-Aminohippuric Acid as a Biomarker for Kidney Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Aminohippuric acid (PAH), a derivative of hippuric acid, is an exogenous substance widely utilized as a diagnostic agent for the assessment of renal function.[1][2] Not naturally found in the human body, PAH must be administered intravenously to be used in medical testing.[2] Its primary application lies in the measurement of effective renal plasma flow (ERPF), providing valuable insights into kidney health and the impact of various pathological conditions and pharmacological agents.[3][4] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation related to the use of PAH as a biomarker for kidney function.
Core Principles: Renal Handling of this compound
The utility of PAH as a biomarker stems from its unique handling by the kidneys. It is both freely filtered by the glomerulus and actively secreted by the proximal tubules.[5][6] At low plasma concentrations (1-2 mg/100 mL), the kidneys extract approximately 90-92% of PAH from the blood in a single pass.[2][7] This high extraction ratio means that the rate of PAH clearance from the plasma closely approximates the total renal plasma flow.
The formula for calculating effective renal plasma flow (eRPF) using PAH clearance is:
eRPF = (UPAH x V) / PPAH [8][9]
Where:
-
UPAH is the concentration of PAH in the urine.
-
V is the urine flow rate.
-
PPAH is the concentration of PAH in the plasma.
It is termed "effective" renal plasma flow because the extraction is not 100%, leading to a slight underestimation (by about 10%) of the true renal plasma flow.[10]
Signaling Pathway of Renal PAH Transport
The secretion of PAH from the peritubular capillaries into the tubular lumen is a two-step process involving specific transporters on the basolateral and apical membranes of the proximal tubule cells.
-
Basolateral Uptake: PAH is transported from the blood into the tubular epithelial cells against an electrochemical gradient. This process is primarily mediated by the organic anion transporters OAT1 (SLC22A6) and OAT3 (SLC22A8).[5][8][11] This transport is a tertiary active transport process, where OATs exchange PAH for an intracellular dicarboxylate (like α-ketoglutarate). The intracellular dicarboxylate concentration is maintained by a sodium-dicarboxylate cotransporter, which in turn relies on the sodium gradient established by the Na+/K+-ATPase.
-
Apical Efflux: PAH is then transported from the cytoplasm into the tubular lumen. This step is less well-defined but is known to involve multiple transporters, including the multidrug resistance-associated protein 2 (MRP2, ABCC2) and the human inorganic phosphate (B84403) transporter 1 (NPT1, SLC17A1).[10][11][12][13]
.
Caption: Renal tubular secretion of this compound (PAH).
Data Presentation: Quantitative Values in Health and Disease
The clearance of PAH is a sensitive indicator of renal function and can be altered in various physiological and pathological states.
| Parameter | Healthy Adults | Chronic Kidney Disease (CKD) | Hypertensive Nephropathy |
| Effective Renal Plasma Flow (eRPF) | 600 - 700 mL/min/1.73m²[8][14] | Decreases with increasing CKD stage | Often reduced |
| (Decreases with age)[1] | Stage 1-2: Mild to no reduction | - | |
| Stage 3: Moderate reduction | - | ||
| Stage 4: Severe reduction | - | ||
| Stage 5: Very severe reduction | - | ||
| Maximal Tubular Secretory Capacity (TmPAH) | 80 - 90 mg/min[5][8] | Reduced | Reduced |
| PAH Extraction Ratio | ~92%[2][10] | Can be significantly reduced | Can be reduced |
Experimental Protocols
Measurement of PAH Clearance by Constant Infusion Method
This method is the gold standard for determining eRPF and involves maintaining a steady-state plasma concentration of PAH.
a. Subject Preparation:
-
Subjects should be in a fasting state (overnight fast).
-
Ensure adequate hydration by providing water orally before and during the study. A typical protocol involves an oral water load of 10 ml/kg body weight, followed by 5 ml/kg every hour to maintain a steady urine flow.[12]
-
Insert two intravenous catheters, one in each arm: one for the infusion of PAH and the other for blood sampling.
b. Infusion Protocol:
-
Priming (Loading) Dose: Administer a priming dose of 6-10 mg/kg of a 20% PAH solution intravenously to rapidly achieve the target plasma concentration.[5][8]
-
Sustaining Infusion: Immediately follow the priming dose with a continuous intravenous infusion of PAH. The infusion rate should be adjusted to maintain a constant plasma PAH concentration between 1-2 mg/100 mL (10-20 µg/mL) for eRPF measurement.[5][12] A typical infusion rate is 10-24 mg/min.[5]
c. Sample Collection:
-
Allow for an equilibration period of approximately 60 minutes after starting the infusion to ensure a steady state is reached.[12]
-
Collect timed urine samples. The bladder should be emptied at the beginning of the first collection period. Collect all urine produced over a defined period (e.g., 30 minutes). For accurate collection, bladder catheterization may be necessary.[7]
-
Collect blood samples at the midpoint of each urine collection period.
d. Sample Handling and Storage:
-
Measure the volume of each urine collection accurately.
-
Centrifuge blood samples to separate plasma.
-
Store plasma and urine samples at -20°C or lower until analysis.
Experimental Workflow for PAH Clearance Measurement
Caption: Workflow for PAH clearance measurement.
Spectrophotometric Determination of PAH
A common method for quantifying PAH in plasma and urine is a colorimetric assay using p-dimethylaminocinnamaldehyde (DACA).[3][12]
a. Reagents:
-
Trichloroacetic acid (TCA), 15% (w/v)
-
p-dimethylaminocinnamaldehyde (DACA), 1% (w/v) in ethanol (B145695)
-
PAH stock solution (for standard curve)
-
Deionized water
b. Sample Preparation:
-
Urine: Dilute urine samples 1:10 with deionized water.[12]
-
Plasma/Diluted Urine: To 100 µL of plasma or diluted urine in a microcentrifuge tube, add 100 µL of 15% TCA to precipitate proteins.[12]
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 g) for 4 minutes.[12]
c. Colorimetric Reaction:
-
Transfer 50 µL of the clear supernatant to a 96-well microplate.[12]
-
Add 150 µL of 1% ethanolic DACA solution to each well.[12]
-
Allow the color to develop.
d. Measurement:
-
Read the absorbance at 550 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of PAH treated in the same manner as the samples.
-
Calculate the PAH concentration in the unknown samples by interpolating from the standard curve.
Logical Relationships and Interpretation
The relationship between PAH clearance and kidney function is direct: a decrease in PAH clearance generally indicates a decline in renal plasma flow and, consequently, compromised kidney function.
Caption: PAH clearance and kidney function.
Conclusion
This compound remains a valuable tool in nephrology research and drug development for the accurate assessment of renal plasma flow. Its clearance provides a sensitive measure of renal function that can be more informative than glomerular filtration rate alone, particularly in the early stages of kidney disease or when evaluating the hemodynamic effects of therapeutic agents. Adherence to standardized protocols for both the in vivo administration and subsequent ex vivo analysis is crucial for obtaining reliable and reproducible data. This guide provides the foundational knowledge and detailed methodologies to effectively utilize PAH as a robust biomarker in the study of kidney function.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. High-performance liquid chromatographic determination of this compound and iothalamate in human serum and urine: comparison of two sample preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical assay of this compound simplified by use of dimethylaminocinnamaldehyde in ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Chronic Kidney Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. v1.devtoolsdaily.com [v1.devtoolsdaily.com]
- 9. grokipedia.com [grokipedia.com]
- 10. The concentration-dependent disposition of intravenous p-aminohippurate in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effective renal plasma flow - Wikipedia [en.wikipedia.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 14. taylorandfrancis.com [taylorandfrancis.com]
In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of p-Aminohippuric Acid
This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of p-Aminohippuric acid (PAH), tailored for researchers, scientists, and drug development professionals. It delves into the absorption, distribution, metabolism, and excretion (ADME) profile of PAH, with a focus on its well-established application in renal function assessment.
Introduction
This compound (PAH), a derivative of hippuric acid, is an organic anion that is not endogenously produced in humans.[1] Its primary significance in pharmacology and physiology lies in its use as a diagnostic agent for the measurement of effective renal plasma flow (ERPF).[2][3] This utility stems from its unique handling by the kidneys: it is both freely filtered by the glomerulus and efficiently secreted by the proximal tubules, resulting in almost complete removal from the renal circulation in a single pass.[1][4][5] Understanding the pharmacokinetics and metabolism of PAH is crucial for its proper application in clinical and research settings and provides a model for studying renal anion transport mechanisms.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid renal clearance and a short half-life. For diagnostic purposes, PAH is administered intravenously to achieve and maintain stable plasma concentrations.[2][6]
Absorption
As PAH is primarily used as an intravenous diagnostic agent, studies on its oral absorption are limited. The standard administration is via a priming intravenous dose followed by a continuous infusion to maintain a steady-state plasma concentration, which is essential for accurate renal clearance measurements.[2][6]
Distribution
The volume of distribution (Vss) of PAH has been reported to be between 16-18 liters in both healthy individuals and patients with renal impairment.[7] This suggests that its distribution is largely confined to the extracellular fluid.
Metabolism
The primary metabolic pathway for this compound in vivo is acetylation, resulting in the formation of N-acetyl-p-aminohippuric acid (acetyl-PAH).[7][8] In healthy individuals, approximately 17% of an administered dose is recovered in the urine as acetyl-PAH within 8 hours.[7] In patients with impaired renal function, this proportion can increase to about 27%, indicating a greater reliance on metabolism when renal excretion is compromised.[7]
Excretion
PAH is rapidly and efficiently eliminated from the body, almost exclusively by the kidneys.[5] This excretion is a two-part process involving:
-
Glomerular Filtration: PAH is freely filtered from the plasma into the Bowman's capsule.[3]
-
Active Tubular Secretion: The majority of PAH is actively transported from the peritubular capillaries into the tubular fluid by the epithelial cells of the proximal convoluted tubule.[3][5] This process is so efficient that at low plasma concentrations (1-2 mg/100 mL), approximately 90-92% of the PAH entering the kidneys is removed in a single pass.[2][4]
This high extraction ratio is the basis for using PAH clearance as a reliable measure of effective renal plasma flow.[4]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound from in vivo studies.
| Parameter | Value | Species/Population | Notes | Reference(s) |
| Clearance (CPAH) | 600–700 mL/min | Healthy Adults | Represents Effective Renal Plasma Flow (ERPF). | [2] |
| 599 ± 115 mL/min/1.73m² | Healthy Volunteers | During the first hour after administration. | [7] | |
| 194 ± 83 mL/min/1.73m² | Patients with Renal Impairment | During the first hour after administration. | [7] | |
| Half-life (t1/2) | < 30 min | Healthy Volunteers | [7] | |
| 72 min | Patients with Renal Impairment | [7] | ||
| Volume of Distribution (Vss) | 16-18 L | Healthy Subjects and Renal Patients | [7] | |
| Maximal Tubular Secretory Capacity (TmPAH) | 80–90 mg/min | Healthy Adults | The maximum rate of PAH secretion when transporters are saturated. | [2] |
| Renal Extraction Ratio | ~0.92 | Normal Individuals | [4] |
Experimental Protocols
Measurement of Renal Plasma Flow using PAH Clearance
This protocol outlines the constant infusion method for determining PAH clearance, which is a gold standard for measuring effective renal plasma flow.
Objective: To measure the rate at which PAH is cleared from the plasma by the kidneys.
Materials:
-
Sterile p-Aminohippurate (B12120003) sodium solution for injection (e.g., 20% aqueous solution).[6]
-
Infusion pump.
-
Equipment for blood and urine collection.
-
Analytical instrumentation for PAH quantification (e.g., HPLC, LC-MS/MS, or spectrophotometer).
Procedure:
-
Priming Dose: Administer an intravenous priming dose of PAH (e.g., 6–10 mg/kg) to rapidly achieve the desired plasma concentration.[2][6]
-
Sustaining Infusion: Immediately follow the priming dose with a continuous intravenous infusion at a constant rate (e.g., 10–24 mg/min) to maintain a steady-state plasma concentration of PAH, typically between 1 and 2 mg/100 mL.[2][6]
-
Equilibration Period: Allow for an equilibration period for the PAH concentration to stabilize in the plasma.
-
Sample Collection: Collect timed urine samples (via voluntary voiding or catheterization) and blood samples at the midpoint of each urine collection period.[2][9]
-
Sample Analysis: Determine the concentration of PAH in plasma (PPAH) and urine (UPAH) using a validated analytical method.[10][11] Measure the urine flow rate (V).
-
Calculation: Calculate PAH clearance using the formula: CPAH = (UPAH × V) / PPAH.[2]
Analytical Methods for PAH Quantification
Several methods are available for the quantification of PAH in biological matrices.
-
High-Performance Liquid Chromatography (HPLC): A common method for separating and quantifying PAH in plasma and urine. A typical protocol involves protein precipitation of plasma samples, followed by separation on a C18 column and UV detection.[12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method. Sample preparation typically involves protein precipitation with acetonitrile. The analysis is performed using multiple reaction monitoring (MRM) in negative ion mode.[10]
-
Colorimetric Assay: A traditional method involving the reaction of PAH with a chromogenic agent, such as 4-(dimethylamino)cinnamaldehyde (DACA), to produce a colored compound that can be measured spectrophotometrically.[13]
-
Capillary Electrophoresis (CE): An efficient and rapid method that requires smaller sample volumes compared to HPLC.[11][14]
Signaling Pathways and Experimental Workflows
Renal Transport of this compound
The following diagram illustrates the key transporters involved in the secretion of PAH from the blood into the renal tubules.
Caption: Renal tubular secretion of this compound (PAH).
Metabolism of this compound
The primary metabolic transformation of PAH is N-acetylation.
Caption: The metabolic pathway of this compound to its acetylated form.
Experimental Workflow for In Vivo Pharmacokinetic Study of PAH
This diagram outlines a typical workflow for an in vivo pharmacokinetic study of PAH.
Caption: A typical workflow for an in vivo pharmacokinetic study of PAH.
Conclusion
The in vivo pharmacokinetics of this compound are dominated by its rapid and efficient renal excretion, a characteristic that makes it an invaluable tool for the assessment of renal plasma flow. Its metabolism is primarily limited to N-acetylation. The well-defined mechanisms of its renal transport, involving specific organic anion transporters, have made PAH a cornerstone for research in renal physiology and pharmacology. This guide provides a foundational understanding for professionals in drug development and research, highlighting the key quantitative parameters, experimental methodologies, and biological pathways governing the in vivo disposition of this compound.
References
- 1. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]
- 4. A useful diagnostic agent: 4-Aminohippuric acid_Chemicalbook [chemicalbook.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The concentration-dependent disposition of intravenous p-aminohippurate in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of p-aminohippurate and its relevance in man. | Semantic Scholar [semanticscholar.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Pharmacokinetics of this compound and Inulin in Rabbits with Aristolochic Acid Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Historical Application of p-Aminohippuric Acid in Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para-Aminohippuric acid (PAH), a derivative of hippuric acid, holds a significant place in the history of renal physiology and clinical medicine.[1] Though not naturally occurring in humans, its unique handling by the kidneys made it an invaluable tool for researchers and clinicians for several decades, particularly in the mid-20th century.[1] This technical guide provides an in-depth exploration of the historical use of PAH in medicine, focusing on its core application in the measurement of renal plasma flow. The guide details the foundational principles, experimental protocols, and quantitative data from seminal studies, offering a comprehensive resource for understanding this classic methodology.
Core Principles: Measuring the Unmeasurable
The primary historical use of p-Aminohippuric acid was in the accurate measurement of effective renal plasma flow (ERPF) .[2] The principle behind this application, largely elucidated by Homer W. Smith and his colleagues, hinges on the Fick principle.[2] This principle states that the blood flow to an organ can be calculated if one knows the rate at which a substance is removed from the blood by that organ and the difference in the concentration of that substance in the arterial and venous blood.
PAH proved to be an ideal substance for this purpose due to its specific handling by the kidneys:
-
Glomerular Filtration: PAH is freely filtered from the plasma in the glomeruli.[3]
-
Tubular Secretion: A significant portion of PAH that escapes filtration is actively secreted from the peritubular capillaries into the proximal tubules.[3]
At low plasma concentrations (typically 1-2 mg/dL), this combination of filtration and secretion is so efficient that approximately 90% of the PAH entering the kidneys is removed from the blood in a single pass.[3] This high extraction ratio means that the concentration of PAH in renal venous blood is negligible, simplifying the Fick equation. Consequently, the rate of PAH excretion in the urine becomes a direct measure of the plasma flow to the functional renal tissue.
The clearance of PAH (CPAH) is calculated using the following formula:
CPAH = (UPAH x V) / PPAH
Where:
-
UPAH = Concentration of PAH in the urine
-
V = Urine flow rate (volume of urine per unit time)
-
PPAH = Concentration of PAH in the plasma
Because the extraction of PAH is not 100%, its clearance provides a measure of the effective renal plasma flow (ERPF), which is the plasma flow to the parts of the kidney responsible for urine formation.[2]
Historical Quantitative Data
The pioneering work of Homer W. Smith and others in the 1940s and 1950s established baseline values for PAH clearance and, consequently, ERPF in healthy individuals. These studies provided a crucial reference for understanding normal renal hemodynamics and for evaluating the impact of various diseases and drugs on kidney function.
| Parameter | Subject Group | Mean Value | Range/Standard Deviation | Reference |
| Effective Renal Plasma Flow (ERPF) | Normal Men | 654 mL/min/1.73 m² | ± 163 mL/min/1.73 m² | Smith et al., 1945 |
| Effective Renal Plasma Flow (ERPF) | Normal Women | 592 mL/min/1.73 m² | ± 153 mL/min/1.73 m² | Smith et al., 1945 |
| PAH Extraction Ratio (EPAH) | Normal Subjects | 0.92 | - | [3] |
| Tubular Maximum for PAH (TmPAH) | Normal Adults | 77.5 mg/min/1.73 m² | ± 12.9 mg/min/1.73 m² | Smith et al., 1945 |
Experimental Protocols
The measurement of PAH clearance requires a meticulous and standardized experimental protocol to ensure accurate and reproducible results. The following is a detailed methodology based on the classic techniques developed in the mid-20th century.
Objective:
To determine the effective renal plasma flow (ERPF) by measuring the clearance of this compound.
Materials:
-
Sterile solution of sodium p-aminohippurate (B12120003) (PAH) for intravenous administration.
-
Infusion pump for continuous intravenous infusion.
-
Equipment for intravenous cannulation.
-
Calibrated collection vessels for urine.
-
Catheter for bladder cannulation (optional, for precise urine collection).
-
Syringes and tubes for blood sample collection (heparinized).
-
Centrifuge for plasma separation.
-
Spectrophotometer or colorimeter for PAH concentration measurement.
-
Reagents for the colorimetric determination of PAH (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride).
Procedure:
-
Subject Preparation:
-
The subject should be in a fasting state and well-hydrated to ensure adequate urine flow.
-
The subject should be in a recumbent position for the duration of the experiment to maintain stable renal hemodynamics.
-
-
Priming Dose:
-
An intravenous priming dose of PAH is administered to rapidly achieve the desired plasma concentration. The dose is calculated based on the subject's body weight and the desired plasma level (typically 1-2 mg/dL).
-
-
Sustaining Infusion:
-
Immediately following the priming dose, a continuous intravenous infusion of PAH is initiated using an infusion pump.
-
The infusion rate is carefully calculated to maintain a constant plasma PAH concentration throughout the experiment.
-
-
Equilibration Period:
-
An equilibration period of 30-60 minutes is allowed for the PAH to distribute throughout the body and for the plasma concentration to stabilize.
-
-
Urine Collection:
-
The bladder is emptied at the beginning of the first clearance period, and this urine is discarded.
-
Urine is collected over two to three precisely timed periods of 20-30 minutes each. Complete emptying of the bladder at the end of each period is crucial. Bladder catheterization can be used for more accurate collection.
-
The volume of urine from each collection period is accurately measured.
-
-
Blood Collection:
-
A blood sample is drawn from a peripheral vein at the midpoint of each urine collection period.
-
Blood samples are collected in heparinized tubes to prevent clotting.
-
-
Sample Processing and Analysis:
-
Blood samples are centrifuged to separate the plasma.
-
The concentration of PAH in the plasma (PPAH) and urine (UPAH) samples is determined using a colorimetric method. This typically involves the diazotization of the aromatic amino group of PAH and subsequent coupling with a chromogenic agent to produce a colored compound, the absorbance of which is measured spectrophotometrically.
-
-
Calculation:
-
The PAH clearance (CPAH) for each period is calculated using the formula: CPAH = (UPAH x V) / PPAH.
-
The results from the multiple collection periods are averaged to obtain a final ERPF value.
-
Visualizations
Renal Handling of this compound
Caption: Renal clearance of PAH involves both glomerular filtration and active tubular secretion.
Experimental Workflow for PAH Clearance Measurement
Caption: The standardized workflow for determining effective renal plasma flow using PAH clearance.
A Second Life: PAH and Penicillin
During World War II, an interesting and clinically significant application of PAH emerged. The production of penicillin was limited, and its rapid excretion by the kidneys posed a challenge in maintaining therapeutic blood levels. Researchers discovered that PAH and penicillin compete for the same organic anion transporters (OATs) in the proximal tubules of the kidneys.[4] By co-administering PAH with penicillin, the tubular secretion of penicillin was competitively inhibited, leading to a prolonged half-life and sustained therapeutic concentrations of the antibiotic in the bloodstream.[4]
Competitive Inhibition of Penicillin and PAH
Caption: PAH competes with penicillin for the same renal transporters, inhibiting its secretion.
Conclusion
The historical use of this compound in medicine, particularly for the measurement of effective renal plasma flow, represents a cornerstone in the advancement of renal physiology and nephrology. The meticulous experimental protocols and the quantitative data generated from these studies provided a foundational understanding of kidney function in health and disease. While newer imaging and less invasive techniques have largely replaced PAH clearance in routine clinical practice, the principles and methodologies pioneered with this remarkable compound continue to inform renal research and drug development. This guide serves as a comprehensive technical resource, preserving the knowledge of this classic and historically significant medical application.
References
- 1. JCI - THE RENAL CLEARANCES OF SUBSTITUTED HIPPURIC ACID DERIVATIVES AND OTHER AROMATIC ACIDS IN DOG AND MAN [jci.org]
- 2. The legacy of Homer W. Smith: mechanistic insights into renal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAH clearance - Wikipedia [en.wikipedia.org]
- 4. The interaction and transport of beta-lactam antibiotics with the cloned rat renal organic anion transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
p-Aminohippuric Acid: A Technical Guide to the Sodium Salt vs. Free Acid in Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of p-Aminohippuric acid (PAH) and its sodium salt, aiding researchers in selecting the appropriate form for their experimental needs. This document outlines the physicochemical properties, experimental protocols, and biological interactions of both compounds, with a focus on their application in renal function studies and as substrates for organic anion transporters (OATs).
Executive Summary
This compound is a cornerstone in renal physiology research, primarily utilized for the measurement of renal plasma flow (RPF). The choice between the free acid and its sodium salt derivative is a critical experimental consideration, primarily dictated by solubility requirements. The sodium salt of PAH exhibits significantly higher aqueous solubility, rendering it the preferred form for preparing solutions for intravenous administration in in vivo studies. The free acid, conversely, is practically insoluble in cold water. From a biological standpoint, once in solution and at physiological pH, both forms exist predominantly as the p-aminohippurate (B12120003) anion, which is the active moiety that interacts with renal transporters.
Physicochemical Properties: A Comparative Analysis
A clear understanding of the distinct physicochemical characteristics of PAH and its sodium salt is paramount for accurate and reproducible experimental design. The following table summarizes the key quantitative data for both forms.
| Property | This compound (Free Acid) | This compound Sodium Salt |
| Molecular Formula | C₉H₁₀N₂O₃ | C₉H₉N₂NaO₃ |
| Molecular Weight | 194.19 g/mol [1][2] | 216.17 g/mol [3] |
| CAS Number | 61-78-9[1][2] | 94-16-6[3][4] |
| Melting Point | 199-200 °C (decomposes) | 123-125 °C[3][5] |
| pKa | 3.83[2][6] | Not applicable (salt of a weak acid) |
| Aqueous Solubility | Practically insoluble in cold water.[2] Soluble in hot water. | Soluble in water.[2][3] A 20% aqueous solution can be prepared.[6] |
| Solubility in other solvents | Soluble in alcohol, chloroform, benzene, and acetone.[2] | Freely soluble in alkaline solutions (with decomposition). Soluble in dilute hydrochloric acid (with decomposition).[5] |
| Stability | Discolors upon exposure to light.[2] | Aqueous solutions are stable. A 1% solution at pH 7 is stable for one week at 80°C.[5] |
Experimental Protocols
The selection of either the free acid or the sodium salt directly impacts the preparation of solutions for experimental use.
In Vivo Renal Plasma Flow Measurement
The measurement of effective renal plasma flow (ERPF) is a key application of PAH. Due to the need for intravenous administration, the highly water-soluble sodium salt is almost exclusively used.
Protocol for Preparation of PAH Sodium Salt Solution for Injection:
A sterile 20% aqueous solution of aminohippurate sodium for injection is typically used.[6] This can be prepared by dissolving this compound in water for injection with the aid of sodium hydroxide (B78521) to achieve a pH between 6.7 and 7.6.[7][8]
In Vivo Administration Protocol:
-
Priming Dose: To rapidly achieve the desired plasma concentration, a priming dose of 6 to 10 mg/kg of aminohippurate sodium is administered intravenously.[6]
-
Sustaining Infusion: This is immediately followed by a continuous intravenous infusion at a rate of 10 to 24 mg/min to maintain a stable plasma PAH concentration.[1][6]
-
Sample Collection: Timed urine and blood samples are collected to measure PAH concentrations.
-
Calculation of ERPF: The ERPF is calculated using the formula: ERPF = (Urine PAH concentration × Urine flow rate) / Plasma PAH concentration.[1][9] It is important to note that this method provides an estimation of the effective renal plasma flow, as the renal extraction ratio of PAH is approximately 0.92, meaning it slightly underestimates the true RPF by about 10%.[4][10]
Experimental Workflow for In Vivo Renal Plasma Flow Measurement
Caption: Workflow for measuring effective renal plasma flow (ERPF) using p-aminohippurate (PAH).
In Vitro Organic Anion Transporter Assays
PAH is a well-established substrate for organic anion transporters, particularly OAT1 and OAT3, which are crucial for its secretion in the renal proximal tubules.[11] In vitro assays are vital for studying the kinetics of these transporters and for screening potential drug interactions. For these assays, either the free acid or the sodium salt can be used, as the compound will be dissolved in a buffered solution at physiological pH.
Protocol for OAT Uptake Assay in Cell Culture:
-
Cell Culture: Use a cell line stably expressing the OAT of interest (e.g., CHO or HEK293 cells expressing OAT1 or OAT3).
-
Preparation of Assay Buffer: Prepare a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Preparation of PAH Solution: Dissolve this compound or its sodium salt in the assay buffer to the desired concentration. Radiolabeled [³H]PAH is often used to facilitate detection.
-
Uptake Inhibition Assay:
-
Pre-incubate the cells with the test compound (potential inhibitor) for a defined period.
-
Initiate the uptake by adding the [³H]PAH solution (with or without the inhibitor).
-
Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter to quantify the amount of transported [³H]PAH.
-
Data Analysis: Determine the inhibitory effect of the test compound on PAH uptake.
Experimental Workflow for In Vitro OAT Inhibition Assay
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. This compound | C9H10N2O3 | CID 2148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 94-16-6,this compound SODIUM SALT | lookchem [lookchem.com]
- 4. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Aminohippurate Sodium Injection [doi.usp.org]
- 8. Aminohippurate Sodium Injection - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 9. How To Measure Renal Plasma Flow (RPF) - Renal Fellow Network [renalfellow.org]
- 10. PAH clearance - Wikipedia [en.wikipedia.org]
- 11. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Application of p-Aminohippuric Acid as a Gold Standard in Renal Diagnostics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Para-Aminohippuric acid (PAH) has held a pivotal role in the assessment of renal function for decades. Its unique physiological handling by the kidneys, involving both glomerular filtration and near-complete tubular secretion, has established it as the gold standard for measuring effective renal plasma flow (ERPF). This technical guide provides an in-depth exploration of the discovery, development, and application of PAH as a diagnostic agent. It details the historical context of its adoption, the physiological principles governing its clearance, comprehensive experimental protocols for its use, and a comparative analysis of analytical methodologies for its quantification. This document is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development who require a thorough understanding of this fundamental tool in nephrology.
Historical Perspective: The Pioneering Work of Homer W. Smith
The journey to understanding renal physiology was significantly advanced by the work of Dr. Homer W. Smith in the mid-20th century. Prior to his research, methods for accurately quantifying renal hemodynamics were limited. Smith and his colleagues systematically investigated various substances to identify an ideal agent for measuring renal plasma flow. In 1945, they published a landmark paper that unequivocally demonstrated p-Aminohippuric acid as the most suitable compound for this purpose in both humans and dogs.[1] Smith's meticulous work not only identified PAH but also established a detailed methodology for its use that remains fundamentally unchanged today.[1] This pioneering research provided a non-invasive and reliable method to study intrarenal function, solidifying the clearance technique as a cornerstone of nephrological research and clinical practice.[1]
Physiological Principles of this compound Clearance
The utility of PAH as a diagnostic agent is rooted in its specific handling by the nephrons of the kidney. At low plasma concentrations (typically 1-2 mg/100 mL), PAH is both freely filtered by the glomerulus and actively secreted from the peritubular capillaries into the tubular fluid by the proximal tubules.[2][3] This active secretion is mediated by organic anion transporters (OATs), primarily OAT1 and OAT3, located on the basolateral membrane of the proximal tubule cells.[2]
The combination of glomerular filtration and efficient tubular secretion results in the near-complete removal of PAH from the blood in a single pass through the kidneys.[4][5] This high extraction ratio, approximately 90-92% in a healthy individual, is the key to its utility in measuring renal plasma flow.[4][5][6] Because almost all the PAH delivered to the kidneys is excreted into the urine, its clearance rate provides a close approximation of the total plasma flow to the kidneys. This measurement is termed the effective renal plasma flow (ERPF) , which slightly underestimates the true renal plasma flow by about 10% due to the small fraction of blood that perfuses non-secretory tissues of the kidney.[4][5]
The clearance of PAH is calculated using the Fick principle, as expressed in the following formula:
ERPF = (UPAH x V) / PPAH
Where:
-
UPAH is the concentration of PAH in the urine.
-
V is the urine flow rate.
-
PPAH is the concentration of PAH in the plasma.
At higher plasma concentrations, the tubular secretory mechanism can become saturated. The maximum rate at which the tubules can secrete PAH is known as the tubular maximum for PAH (TmPAH) , and its determination can be used to assess the functional capacity of the proximal tubules.[3][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in renal function assessment.
Table 1: Typical Values for PAH Clearance and Related Parameters in Healthy Adults
| Parameter | Typical Value | Unit |
| Effective Renal Plasma Flow (ERPF) | 600 - 700 | mL/min |
| Renal Extraction Ratio of PAH | ~0.92 (92%) | - |
| Tubular Maximum for PAH (TmPAH) | 80 - 90 | mg/min |
| Plasma PAH Concentration for ERPF | 1 - 2 | mg/100 mL |
| Plasma PAH Concentration for TmPAH | 40 - 60 | mg/100 mL |
Table 2: Comparison of Analytical Methods for PAH Quantification
| Method | Principle | Advantages | Disadvantages |
| Colorimetric | Reaction of PAH with a chromogenic agent (e.g., dimethylaminocinnamaldehyde) to produce a colored compound measured by spectrophotometry. | Simple, inexpensive, and widely available instrumentation. | Can be labor-intensive and susceptible to interference from other aromatic amines, such as sulfonamides.[8][9][10] |
| High-Performance Liquid Chromatography (HPLC) | Separation of PAH from other components in the sample matrix on a stationary phase, followed by detection (e.g., UV). | High specificity and sensitivity, allowing for the simultaneous measurement of PAH and its metabolites.[1] | Requires more specialized equipment and expertise. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass spectrometric detection, providing high selectivity and sensitivity. | Considered a reference method due to its high accuracy and specificity. | High instrument cost and complexity. |
| Capillary Electrophoresis (CE) | Separation of PAH based on its electrophoretic mobility in a capillary. | Fast analysis time, requires small sample volumes, and minimizes reagent use.[8][9] | Less commonly used in routine clinical labs. |
Experimental Protocols
Measurement of Effective Renal Plasma Flow (ERPF) using PAH Clearance
This protocol describes the constant infusion method, which is the standard for accurate ERPF determination.
4.1.1. Patient Preparation:
-
The patient should be well-hydrated. A water load of 10 mL/kg of body weight is administered orally before the test begins.[11]
-
To maintain adequate urine flow, 5 mL/kg of water is given every hour throughout the procedure.[11]
-
The patient should be in a recumbent position for the duration of the test to ensure stable renal hemodynamics.
4.1.2. PAH Administration:
-
A priming (loading) dose of PAH is administered intravenously to rapidly achieve the desired plasma concentration. The typical priming dose is 6 to 10 mg/kg of body weight.[3][7]
-
Immediately following the priming dose, a continuous intravenous infusion of PAH is started to maintain a constant plasma concentration of 1-2 mg/100 mL. The infusion rate is typically between 10 to 24 mg/min.[7]
-
An equilibration period of at least one hour is allowed after the start of the infusion before any measurements are taken.[11]
4.1.3. Sample Collection:
-
An indwelling catheter is placed in a peripheral vein for blood sampling.
-
Urine is collected via spontaneous voiding or through a bladder catheter. Timed urine collection periods, typically 30 minutes each, are used.[11]
-
Blood samples are drawn at the midpoint of each urine collection period.[11]
-
At least three consecutive clearance periods are recommended to ensure the accuracy and consistency of the results.
4.1.4. Sample Handling and Processing:
-
Blood samples should be collected in heparinized tubes and centrifuged promptly to separate the plasma.
-
The exact volume of each timed urine collection is measured and recorded.
-
Plasma and urine samples should be stored at -20°C or lower if not analyzed immediately.
Analytical Procedures
4.2.1. Colorimetric Method (Bratton-Marshall Reaction Principle):
-
Principle: This method is based on the diazotization of the primary aromatic amine group of PAH with sodium nitrite, followed by coupling with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine, to form a stable azo dye. The intensity of the resulting color is proportional to the PAH concentration and is measured using a spectrophotometer. A more modern variation uses 4-(dimethylamino)cinnamaldehyde (DACA) which reacts with PAH to form a colored product.
-
Sample Preparation: Plasma samples are deproteinized, typically with trichloroacetic acid.[11] Urine samples are diluted with distilled water to bring the PAH concentration into the measurable range of the assay.[11]
-
Procedure: a. To the deproteinized plasma supernatant or diluted urine, add the DACA reagent.[2] b. Incubate at room temperature for a specified time (e.g., 30 minutes) protected from light.[2] c. Measure the absorbance at the appropriate wavelength (e.g., 550 nm) using a microplate reader or spectrophotometer.[2]
-
Quantification: The concentration of PAH in the samples is determined by comparing their absorbance to a standard curve prepared with known concentrations of PAH.
4.2.2. High-Performance Liquid Chromatography (HPLC) Method:
-
Principle: HPLC separates PAH from other components in the sample based on its affinity for a stationary phase (column). The separated PAH is then detected and quantified, typically by a UV detector.
-
Sample Preparation: Plasma samples are deproteinized, often with acetonitrile (B52724) or perchloric acid. Urine samples are typically diluted and filtered before injection.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[1]
-
Detection: UV detection at a wavelength where PAH has strong absorbance (e.g., 265-280 nm).[1][8]
-
-
Quantification: The peak area of PAH in the chromatogram is proportional to its concentration. A standard curve is used for quantification.
Visualizations
Physiological Pathway of PAH Handling in the Nephron
Caption: Physiological pathway of this compound (PAH) in the kidney.
Experimental Workflow for ERPF Measurement
Caption: Experimental workflow for the measurement of effective renal plasma flow (ERPF) using PAH clearance.
Conclusion
The discovery and development of this compound as a diagnostic agent represent a significant milestone in the field of nephrology. Its application, grounded in the meticulous research of pioneers like Homer W. Smith, has provided invaluable insights into renal physiology and pathophysiology. While newer imaging techniques and biomarkers are continually being developed, the PAH clearance method remains an indispensable research tool and a reference standard for the accurate determination of renal plasma flow. A thorough understanding of the principles and protocols outlined in this guide is essential for any researcher or clinician involved in the assessment of renal function.
References
- 1. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminohippuric acid Assay Kit (Colorimetric) (ab204725) is not available | Abcam [abcam.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Simplified measurement of p-aminohippurate and other arylamines in plasma and urine. | Semantic Scholar [semanticscholar.org]
- 5. PAH clearance - Wikipedia [en.wikipedia.org]
- 6. gen.store [gen.store]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.physiology.org [journals.physiology.org]
Methodological & Application
Measuring Effective Renal Plasma Flow Using p-Aminohippuric Acid: A Detailed Protocol
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
p-Aminohippuric acid (PAH) clearance is a gold-standard method for the measurement of effective renal plasma flow (ERPF), a critical parameter in the assessment of kidney function.[1][2][3] ERPF represents the volume of plasma that is cleared of PAH by the kidneys per unit of time.[1] This technique is foundational in renal physiology research and is a valuable tool in drug development for evaluating the renal effects of new therapeutic agents.[4] The principle of the PAH clearance method relies on the efficient extraction of PAH from the renal circulation through a combination of glomerular filtration and active tubular secretion by the proximal tubules.[1][5] At low plasma concentrations (1-2 mg/100 mL), approximately 90% of PAH is removed from the blood in a single pass through the kidneys.[1][5] This high extraction ratio allows for the accurate estimation of ERPF.[6]
This document provides a detailed protocol for the determination of ERPF using the continuous intravenous infusion of PAH, along with methods for sample analysis.
Principle of the Method
The clearance of PAH is calculated using the following formula, based on the Fick principle:
ERPF = (UPAH x V) / PPAH [1][4][7]
Where:
-
UPAH = Concentration of PAH in urine
-
V = Urine flow rate (volume/time)
-
PPAH = Concentration of PAH in plasma
To ensure accurate measurement, a steady-state plasma concentration of PAH is achieved through a priming intravenous dose followed by a continuous infusion.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for the PAH clearance protocol.
Table 1: PAH Dosing and Target Concentrations for ERPF Measurement
| Parameter | Value | Reference |
| Priming (Loading) Dose | 6 - 10 mg/kg body weight | [1][5] |
| Continuous Infusion Rate | 10 - 24 mg/min | [5] |
| Target Plasma PAH Concentration | 10 - 20 µg/mL (1-2 mg/100 mL) | [1][5][8] |
Table 2: Typical ERPF and Related Values in Healthy Adults
| Parameter | Typical Value | Reference |
| Effective Renal Plasma Flow (ERPF) | 600 - 700 mL/min | [1] |
| Renal Extraction Ratio of PAH | ~0.92 (92%) | [6][7] |
| Maximal Tubular Secretory Capacity (TmPAH) | 80 - 90 mg/min | [1] |
Experimental Protocols
1. Subject Preparation
-
Hydration: To ensure adequate urine flow, subjects should be well-hydrated. A typical protocol involves an oral water load of 10 mL/kg body weight, followed by 5 mL/kg every hour to maintain hydration.[8]
-
Fasting: Subjects should fast for at least 8 hours prior to the study to avoid any dietary influences on renal function.
-
Informed Consent: Ensure all participants have provided informed consent and the study protocol is approved by the relevant institutional review board.
2. PAH Infusion Protocol
This protocol is based on achieving a steady-state plasma concentration of PAH.
-
Materials:
-
Sterile 20% PAH solution (aminohippurate sodium)[5]
-
Sterile normal saline for dilution
-
Infusion pump
-
Intravenous catheters
-
-
Procedure:
-
Insert two intravenous catheters, one in each arm. One will be used for PAH infusion and the other for blood sampling.
-
Administer a priming (loading) dose of PAH (6-10 mg/kg) intravenously to rapidly achieve the target plasma concentration.[1][5]
-
Immediately following the priming dose, begin a continuous intravenous infusion of PAH at a rate of 10-24 mg/min.[5] The infusion solution is prepared by diluting the 20% PAH stock in normal saline to a suitable concentration for the infusion pump.
-
Allow for an equilibration period of at least 30-60 minutes after the start of the infusion to ensure a steady-state plasma concentration of PAH is reached.
-
3. Sample Collection
-
Urine Collection:
-
After the equilibration period, empty the bladder completely and discard the urine. This marks the beginning of the first clearance period.
-
Collect all urine produced over a precisely timed period (e.g., 30 minutes).[8]
-
Repeat for a total of at least three to four consecutive clearance periods.[8]
-
Record the exact duration and volume of each urine collection.
-
-
Blood Collection:
-
Draw a blood sample at the midpoint of each urine collection period.[8]
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma and urine samples at -20°C or lower until analysis.
-
Analytical Methods for PAH Quantification
Several methods are available for the quantification of PAH in plasma and urine.
1. Colorimetric Method
This traditional method is based on the Bratton-Marshall reaction.[8] A simplified version involves the reaction of PAH with p-dimethylaminobenzaldehyde to produce a colored complex that can be measured spectrophotometrically.[9] Commercial assay kits are also available that utilize a reaction with 4-(dimethylamino)cinnamaldehyde (DACA) to generate a compound detectable at 550 nm.[10]
2. High-Performance Liquid Chromatography (HPLC)
HPLC offers high specificity and sensitivity for PAH measurement.[3][11]
-
Sample Preparation: Plasma samples typically require protein precipitation with a solvent like acetonitrile.[11] Urine samples can often be diluted with the mobile phase.[11]
-
Chromatographic Conditions: A common approach uses a HILIC column with an isocratic mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.[11]
-
Detection: UV detection is suitable for PAH analysis.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides the highest sensitivity and specificity.[11]
-
Sample Preparation: Similar to HPLC, plasma samples undergo protein precipitation, and urine samples are diluted.[11] An internal standard, such as p-aminosalicylic acid, is added.[11]
-
Analysis: The analysis is performed using electrospray ionization in negative ion mode with multiple reaction monitoring (MRM). The transition monitored for PAH is typically m/z 192.9 -> 149.1.[11]
4. Capillary Electrophoresis (CE)
CE is a faster alternative to traditional methods, requiring smaller sample volumes and less reagent preparation.[12][13]
-
Procedure: Samples are introduced into a fused-silica capillary with a borate (B1201080) buffer, and PAH is detected by UV absorbance.[12]
Visualizations
Caption: Workflow for ERPF measurement using PAH.
Caption: Physiological principle of PAH clearance by the kidney.
References
- 1. grokipedia.com [grokipedia.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. droracle.ai [droracle.ai]
- 4. How To Measure Renal Plasma Flow (RPF) - Renal Fellow Network [renalfellow.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. PAH clearance - Wikipedia [en.wikipedia.org]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. PAH(p-アミノ馬尿酸)アッセイキット sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 11. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of p-Aminohippuric Acid in Human Plasma using a Validated HPLC-UV Method
Introduction
p-Aminohippuric acid (PAH) is a derivative of hippuric acid widely used as a diagnostic agent for the measurement of renal plasma flow (RPF), a critical parameter in the assessment of kidney function. Accurate and reliable quantification of PAH in plasma is essential for pharmacokinetic studies and for clinical monitoring of renal health. This application note describes a simple, rapid, and robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of PAH in human plasma. The method involves a straightforward protein precipitation step for sample preparation, followed by isocratic separation on a C18 reversed-phase column.
Principle
The method is based on the separation of this compound from plasma components using reversed-phase HPLC. Plasma samples are first deproteinized to remove interfering macromolecules. The clear supernatant is then injected into the HPLC system. The separation is achieved on a C18 column where PAH is retained and separated from other endogenous plasma components based on its hydrophobicity. A UV detector is used for the quantification of PAH by measuring its absorbance at a specific wavelength.
Experimental Protocols
1. Materials and Reagents
-
This compound (PAH) reference standard
-
p-Aminobenzoic acid (PABA) (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)[1][2]
-
Methanol (HPLC grade)
-
1-Decanesulfonic acid
-
Sodium dihydrogen phosphate
-
Tetrabutylammonium (B224687) sulphate
-
Formic acid
-
Ammonium formate
-
Water (HPLC grade)
-
Human plasma (drug-free)
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Microcentrifuge.
-
Vortex mixer.
-
Analytical balance.
3. Preparation of Solutions
-
PAH Stock Solution (1 mg/mL): Accurately weigh 10 mg of PAH reference standard and dissolve it in 10 mL of methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh 10 mg of p-aminobenzoic acid (PABA) and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the PAH stock solution with a mixture of mobile phase or a suitable diluent to obtain concentrations ranging from 0.5 to 100 µg/mL.
-
Mobile Phase: A variety of mobile phases can be used. One common mobile phase consists of a mixture of 7 mmol/L 1-decanesulfonic acid (pH 3.70) and acetonitrile in a ratio of 82:18 (v/v)[1]. Another option is 0.15 M sodium dihydrogenphosphate with 1.2 mM tetrabutylammonium sulphate (pH 4.6) and acetonitrile in a 95:5 (v/v) ratio[1].
4. Sample Preparation
The most common method for sample preparation is protein precipitation.[1][2][3]
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 50 µg/mL PABA).
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.[1][2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial for HPLC analysis.
5. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 7 mmol/L 1-decanesulfonic acid (pH 3.70) and acetonitrile (82:18, v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 275 nm[1].
6. Calibration and Quantification
-
Prepare calibration standards by spiking drug-free plasma with known concentrations of PAH (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).
-
Process the calibration standards and quality control (QC) samples along with the unknown samples using the sample preparation protocol described above.
-
Inject the processed standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area ratio of PAH to the internal standard against the nominal concentration of PAH.
-
Determine the concentration of PAH in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Summary of Quantitative Data for PAH Quantification Methods in Plasma
| Parameter | HPLC-UV Method[1] | LC-MS/MS Method[3] | LC-MS/MS Method[4] |
| Linearity Range | Up to 100 µg/mL | 0.2 - 100 mg/L | 0.1 - 500 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 mg/L[2] | 0.2 mg/L | 0.1 µg/mL |
| Internal Standard (IS) | p-Aminobenzoic acid | p-Aminosalicylic acid | Acetaminophen |
| Sample Preparation | Protein Precipitation (Acetonitrile) | Protein Precipitation (Acetonitrile) | Not specified |
| Column | C18 | Cosmosil HILIC | Symmetry C18 |
| Detection | UV at 275 nm | MS/MS (m/z 192.9 -> 149.1) | MS/MS (m/z 195.2 -> 120.2) |
| Within-day Precision (CV%) | ≤7.8%[2] | Not specified | Not specified |
| Between-day Precision (CV%) | ≤7.8%[2] | Not specified | Not specified |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of this compound, acetyl-p-aminohippuric acid and iothalamate in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of p-Aminohippuric Acid in Human Urine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Aminohippuric acid (PAH) is a derivative of hippuric acid, formed in the liver by the conjugation of p-aminobenzoic acid (PABA) with glycine. It is not naturally found in humans and is administered intravenously as a diagnostic agent.[1] The clearance of PAH is used to measure renal plasma flow because it is efficiently filtered by the glomeruli and secreted by the proximal tubules.[1] Accurate and reliable quantification of PAH in urine is crucial for clinical and research settings to assess renal function. This application note provides a detailed protocol for the analysis of PAH in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Pathway of this compound
This compound is synthesized in the liver. The pathway involves the enzymatic conjugation of p-aminobenzoic acid with the amino acid glycine. This reaction is a key metabolic process for the detoxification and excretion of certain aromatic acids.
Caption: Metabolic synthesis of this compound.
Experimental Protocol
This protocol is based on a validated LC-MS/MS method for the determination of PAH in human urine.[2]
Materials and Reagents
-
This compound (PAH) standard
-
para-Aminosalicylic acid (PAS) - Internal Standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate (B1210297), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human urine (blank)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
Centrifuge the samples to remove any particulate matter.
-
Dilute the urine samples with the mobile phase. The exact dilution factor should be determined based on the expected concentration of PAH.
-
Add the internal standard (para-aminosalicylic acid) to all samples, calibrators, and quality controls.
LC-MS/MS Method Workflow
Caption: LC-MS/MS workflow for PAH analysis in urine.
Chromatographic Conditions
| Parameter | Condition |
| Column | Cosmosil HILIC |
| Mobile Phase | 20mM Ammonium acetate buffer and Acetonitrile (45:55, v/v)[2] |
| Flow Rate | 200 µL/min[2] |
| Injection Volume | To be optimized |
| Column Temperature | To be optimized |
| Run Time | To be optimized |
Mass Spectrometric Conditions
Two sets of MS conditions are provided for flexibility.
Method 1: Negative Ion Mode [2]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (PAH) | m/z 192.9 -> 149.1 |
| MRM Transition (IS) | m/z 152.1 -> 108.1 |
| Collision Energy | To be optimized |
| Capillary Voltage | To be optimized |
Method 2: Positive Ion Mode
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (PAH) | m/z 195.2 -> 120.2[3] |
| MRM Transition (IS) | m/z 152.1 -> 110.1 (Acetaminophen)[3] |
| Collision Energy | To be optimized |
| Capillary Voltage | To be optimized |
Method Validation Data
The method was validated according to FDA guidelines. The following tables summarize the quantitative data for the analysis of PAH in urine.
Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linear Range | 0.2 - 100 mg/L[2] |
| Correlation Coefficient (r) | ≥ 0.9973 |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL |
Precision
| Parameter | Within-run Precision (%CV) | Between-run Precision (%CV) |
| Urine Samples | 0.72 - 1.32 | 1.05 - 2.66 |
Accuracy and Recovery
| Parameter | Value |
| Analytical Recovery in Urine | 99.57% to 100.45% |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human urine samples. The simple sample preparation and robust chromatographic performance make it suitable for high-throughput analysis in clinical and research laboratories. The provided validation data demonstrates that the method meets the criteria for accuracy, precision, and linearity, ensuring high-quality results for the assessment of renal function.
References
- 1. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry method for simultaneous quantification of this compound and inulin in rat plasma for renal function study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Colorimetric Determination of p-Aminohippuric Acid (PAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Aminohippuric acid (PAH) is an essential diagnostic agent for the measurement of renal plasma flow. Its clearance by the kidneys provides a valuable measure of renal function. This application note details a robust and straightforward colorimetric assay for the quantitative determination of PAH in biological samples such as plasma and urine. The method is based on the reaction of PAH with p-dimethylaminocinnamaldehyde (DACA), which yields a strongly colored product that can be quantified spectrophotometrically.
Principle of the Assay
The colorimetric assay for the determination of this compound is based on the chemical reaction between the primary aromatic amine group of PAH and the aldehyde group of p-dimethylaminocinnamaldehyde (DACA) under acidic conditions. This reaction forms a Schiff base, which is a brightly colored chromophore. The intensity of the color produced is directly proportional to the concentration of PAH in the sample. The absorbance of the resulting solution is measured at 550 nm to quantify the amount of PAH.
Assay Performance Characteristics
The DACA-based colorimetric assay for this compound provides a reliable and sensitive method for its quantification in biological matrices. The performance of this assay has been validated and compared with other analytical methods, such as high-performance liquid chromatography (HPLC).
Table 1: Precision of the DACA-based Colorimetric Assay for PAH [1][2]
| Parameter | Urine | Plasma |
| Intraday Coefficient of Variation (CV) | <7% | <7% |
| Interday Coefficient of Variation (CV) | <6% | <6% |
Table 2: Sensitivity of the DACA-based Colorimetric Assay for PAH [1][3]
| Sample Type | Limit of Sensitivity |
| Plasma | 50 ng/well |
| Urine | 165 ng/well |
Table 3: Comparison of DACA-based Colorimetric Assay with HPLC Method for PAH Determination [1][3]
| Parameter | Plasma | Urine | PAH Clearances |
| Average Ratio (Colorimetric/HPLC) | 1.019 | 1.0 | 1.0 |
| Limits of Agreement (2 SD) | 17.2% | 19.3% | 25.5% |
| Overall Coefficient of Variation | 5.98% | 7.52% | 9.66% |
Potential Interferences
Several substances have the potential to interfere with the DACA-based colorimetric assay for PAH. It is crucial to consider these potential interferences when analyzing clinical or experimental samples.
-
Other Aromatic Amines: Compounds with a primary aromatic amine group can react with DACA, leading to erroneously high PAH concentrations. Examples include sulfonamides.[1]
-
Glucosuria: High concentrations of glucose in urine can interfere with the measurement of PAH.
-
Urea (B33335): At high concentrations, such as those found in uremic plasma, urea can cause some interference, estimated to be around 10-15%.[1][3]
It is recommended to run blank samples to screen for potential interfering compounds.
Experimental Protocols
The following protocols provide a general guideline for the determination of PAH in plasma and urine samples using the DACA-based colorimetric assay.
Reagents and Materials
-
This compound (PAH) standard solution
-
p-Dimethylaminocinnamaldehyde (DACA) reagent
-
Trichloroacetic acid (TCA) solution (e.g., 15%)
-
Microplate reader capable of measuring absorbance at 550 nm
-
96-well microplates
-
Pipettes and tips
-
Microcentrifuge
Preparation of PAH Standards
-
Prepare a stock solution of PAH standard.
-
Perform serial dilutions of the stock solution to create a series of standards with known PAH concentrations.
-
The concentration range for the standard curve should encompass the expected PAH concentrations in the samples.
Sample Preparation
Plasma Samples:
-
To 50 µL of plasma, add 50 µL of 15% TCA solution to precipitate proteins.
-
Vortex the mixture and incubate on ice for 5-10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully collect the clear supernatant for the assay.
Urine Samples:
-
Urine samples may require dilution depending on the expected PAH concentration.
-
A common starting dilution is 1:10 or 1:20 with distilled water.
Assay Procedure
-
Add 50 µL of prepared standards and sample supernatants to separate wells of a 96-well microplate.
-
Add 150 µL of the DACA reagent to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 550 nm using a microplate reader.
Data Analysis
-
Subtract the absorbance of the blank (a standard with 0 µg/mL PAH) from the absorbance of all standards and samples.
-
Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of PAH in the samples by interpolating their absorbance values on the standard curve.
-
Remember to account for the dilution factor used during sample preparation when calculating the final concentration.
Visualizations
Chemical Reaction of PAH with DACA
Caption: Reaction of this compound with DACA.
Experimental Workflow for PAH Colorimetric Assay
Caption: Workflow for the colorimetric assay of PAH.
References
Application Notes and Protocols for p-Aminohippuric Acid (PAH) Clearance Calculation
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Aminohippuric acid (PAH) clearance is a gold-standard method used in renal physiology and pharmacology to measure effective renal plasma flow (ERPF).[1][2] ERPF represents the volume of plasma that is completely cleared of a substance by the kidneys per unit of time. At low plasma concentrations (1-2 mg/100 mL), PAH is efficiently filtered by the glomeruli and actively secreted by the proximal tubules, resulting in the removal of approximately 90% of PAH from the renal blood in a single pass.[1][2] This high extraction ratio makes PAH clearance a reliable estimate of ERPF. The determination of PAH clearance is a valuable tool in preclinical and clinical research for assessing renal hemodynamics and the impact of xenobiotics on renal function.
This document provides a detailed, step-by-step protocol for the calculation of this compound clearance, intended for use by researchers, scientists, and drug development professionals.
Principle of the Method
The clearance of PAH is calculated using the Fick principle, which states that the amount of a substance taken up by an organ is the product of the blood flow through that organ and the arteriovenous concentration difference of the substance. For PAH, since it is almost completely cleared from the renal plasma, the clearance can be calculated from its concentration in urine and plasma, and the rate of urine production. The formula for PAH clearance is:
CPAH = (UPAH x V) / PPAH
Where:
-
CPAH is the clearance of PAH (in mL/min)
-
UPAH is the concentration of PAH in urine (in mg/mL)
-
V is the urine flow rate (in mL/min)
-
PPAH is the concentration of PAH in plasma (in mg/mL)
Experimental Protocol
This protocol outlines the necessary steps for performing a PAH clearance study. The procedure involves a priming dose followed by a continuous infusion of PAH to achieve and maintain a steady-state plasma concentration.
Materials and Reagents
-
This compound (PAH) sodium salt, sterile solution (e.g., 20% solution, 2g in 10 mL)[1]
-
Sterile 0.9% saline solution
-
Infusion pump
-
Syringes and needles
-
Intravenous catheters
-
Blood collection tubes (with appropriate anticoagulant, e.g., heparin or EDTA)
-
Urine collection vessels
-
Centrifuge
-
Pipettes and laboratory glassware
-
Analytical equipment for PAH measurement (e.g., HPLC, spectrophotometer)
Procedure
1. Preparation of Infusion Solutions
-
Priming Dose Solution:
-
The priming dose aims to rapidly achieve the target plasma PAH concentration.
-
Calculate the required priming dose for the subject based on a range of 6-10 mg/kg body weight.[1]
-
Example: For a 70 kg subject, using a dose of 8 mg/kg, the total priming dose is 560 mg of PAH.
-
Prepare the priming solution by diluting the required amount of the 20% PAH stock solution in sterile saline.
-
-
Sustaining Infusion Solution:
-
The sustaining infusion maintains a constant plasma PAH concentration. The target plasma concentration for ERPF measurement is typically 2 mg/100 mL (0.02 mg/mL).[1]
-
The infusion rate is generally between 10-24 mg/min.[1]
-
Prepare a larger volume of the infusion solution to last the entire duration of the experiment.
-
Example: To achieve an infusion rate of 15 mg/min, you could prepare a solution with a concentration of 1.5 mg/mL and set the infusion pump to 10 mL/min.
-
2. Subject Preparation
-
Subjects should be adequately hydrated to ensure a steady urine flow.
-
Place an intravenous catheter in a suitable vein for the PAH infusion.
-
Place a second intravenous catheter in a contralateral vein for blood sampling.
-
If urine is to be collected via catheterization, ensure the procedure is performed under sterile conditions. For spontaneous voiding, provide clear instructions to the subject for complete bladder emptying at each collection time point.
3. Infusion and Sampling Protocol
-
Equilibration Period:
-
Administer the calculated priming dose of PAH intravenously over a few minutes.
-
Immediately following the priming dose, start the continuous sustaining infusion of PAH using an infusion pump.
-
Allow a 30-60 minute equilibration period for the plasma PAH concentration to reach a steady state.
-
-
Sample Collection:
-
After the equilibration period, begin the timed urine and blood sample collection.
-
Urine Collection:
-
Empty the bladder completely at the beginning of the first clearance period and discard this urine. This marks the start of the first timed collection (time zero).
-
Collect all urine produced over a precisely timed interval (e.g., 20-30 minutes).
-
At the end of the collection period, have the subject empty their bladder completely again to be included in the collected sample.
-
Record the exact duration of the collection period and the total volume of urine collected.
-
-
Blood Collection:
-
Collect a blood sample at the midpoint of each urine collection period. For example, if the urine collection period is 20 minutes, collect the blood sample at 10 minutes.
-
Draw blood into tubes containing an appropriate anticoagulant.
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
-
Repeat the urine and blood collection for at least 2-3 consecutive clearance periods to ensure the reliability of the measurement.
-
4. Sample Analysis
-
Determine the concentration of PAH in the collected plasma (PPAH) and urine (UPAH) samples using a validated analytical method. Common methods include:
Data Presentation
Summarize the quantitative data in a structured table for clear comparison and calculation.
| Parameter | Clearance Period 1 | Clearance Period 2 | Clearance Period 3 |
| Urine Collection Time (min) | |||
| Urine Volume (V) (mL) | |||
| Urine Flow Rate (V) (mL/min) | |||
| Urine PAH Conc. (UPAH) (mg/mL) | |||
| Plasma PAH Conc. (PPAH) (mg/mL) | |||
| PAH Clearance (CPAH) (mL/min) |
Calculation of PAH Clearance: A Step-by-Step Example
-
Calculate the Urine Flow Rate (V):
-
V (mL/min) = Total Urine Volume (mL) / Urine Collection Time (min)
-
Example: If 60 mL of urine is collected over 30 minutes, V = 60 mL / 30 min = 2 mL/min.
-
-
Measure PAH Concentrations:
-
From the laboratory analysis, obtain the values for UPAH and PPAH.
-
Example: UPAH = 7.5 mg/mL; PPAH = 0.02 mg/mL.
-
-
Calculate PAH Clearance (CPAH):
-
CPAH = (UPAH x V) / PPAH
-
Example: CPAH = (7.5 mg/mL * 2 mL/min) / 0.02 mg/mL = 750 mL/min.
-
Visualizations
Caption: Experimental workflow for PAH clearance measurement.
Caption: Logical relationship for PAH clearance calculation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 3. Alternative high-performance liquid chromatographic assay for this compound (PAH): effect of aging on PAH excretion in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for In Vivo p-Aminohippuric Acid (PAH) Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
p-Aminohippuric acid (PAH) is a derivative of hippuric acid utilized as a diagnostic agent for measuring renal plasma flow (RPF).[1] It is not naturally present in the body and must be administered intravenously.[1] In healthy kidneys, PAH is efficiently filtered by the glomerulus and secreted by the proximal tubules, resulting in its almost complete removal from the bloodstream in a single pass.[1][2] This high extraction ratio makes PAH clearance a reliable method for estimating RPF.[2][3] These application notes provide detailed protocols for the in vivo use of PAH in rat and dog models to assess renal function.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo PAH studies in rat and dog models, providing a clear comparison of key parameters under different experimental conditions.
Table 1: PAH Clearance and Renal Parameters in Rat Models
| Parameter | Animal Model | Condition | Value (Mean ± SD/SEM) | Reference |
| PAH Clearance | Conscious Rat (350-400g) | 0.85% Saline Infusion | 11.50 ± 1.45 mL/min | [4] |
| PAH Clearance | Conscious Rat (350-400g) | 2.5% Dextrose Infusion | 7.83 ± 0.82 mL/min | [4] |
| PAH Clearance | Conscious Rat | Dextrose followed by Saline | 5.86 ± 0.65 mL/min (Dextrose) -> 8.74 ± 0.71 mL/min (Saline) | [4] |
| Renal PAH Extraction Ratio | Anesthetized Rat | 0.85% Saline Infusion | 68.3 ± 2.5% | [4] |
| Renal PAH Extraction Ratio | Anesthetized Rat | 2.5% Dextrose Infusion | 48.8 ± 3.2% | [4] |
| PAH Renal Clearance (kidney weight-corrected) | Young Male Sprague-Dawley Rats (2-3 months) | Isolated Perfused Kidney | 4.6 ± 0.70 mL/min per gram | [5] |
| PAH Renal Clearance (kidney weight-corrected) | Aged Male Sprague-Dawley Rats (12-16 months) | Isolated Perfused Kidney | 2.2 ± 0.42 mL/min per gram | [5] |
Table 2: PAH Clearance and Renal Parameters in Dog Models
| Parameter | Animal Model | Administration | Value (Mean ± SD) | Reference |
| Total Plasma Clearance of PAH | Healthy Male Beagle Dogs | Single IV Bolus (10 mg/kg) | 13 ± 2.3 mL/kg/min | [6][7] |
| Transport Maximum (Tm) for PAH Secretion | Beagle Dogs | Priming dose + infusion (0.01-6 mg/kg/min) | ~0.4 mg/kg per min | [3] |
Experimental Protocols
Protocol 1: Measurement of Effective Renal Plasma Flow (ERPF) in Conscious Beagle Dogs via Single Intravenous Bolus of PAH
This protocol is adapted from a study validating a kinetic approach for the simultaneous measurement of GFR and ERPF.[6][7]
1. Animal Preparation:
-
Use healthy male Beagle dogs.
-
House the dogs in a controlled environment.
-
Withhold food for 12 hours prior to the experiment, with free access to water.
-
Place an indwelling catheter in the cephalic vein for blood sampling and drug administration.
2. PAH Administration:
-
Prepare a sterile solution of this compound.
-
Administer a single intravenous bolus of PAH at a dose of 10 mg/kg.[6][7]
3. Blood Sampling:
-
Collect blood samples via the indwelling catheter at the following time points post-administration: 2, 5, 10, 15, 20, 30, and 45 minutes, and 1, 1.5, 2, 3.5, 6, and 8 hours.[7]
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., heparin).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -20°C until analysis.
4. Sample Analysis:
-
Determine PAH concentrations in plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method.[6][7]
5. Data Analysis:
-
Analyze the plasma concentration-time data using noncompartmental or bicompartmental approaches to determine the total plasma clearance of PAH, which represents the ERPF.[6][7]
Protocol 2: Determination of PAH Clearance in Anesthetized Rats
This protocol is based on methodologies for assessing renal function in anesthetized rats.
1. Animal Preparation:
-
Use male Fischer 344 rats.
-
Anesthetize the rats with an appropriate anesthetic agent (e.g., Inactin).
-
Place the anesthetized rat on a heated surgical board to maintain body temperature.
-
Catheterize the trachea to ensure a clear airway.
-
Catheterize the jugular vein for infusion of PAH and other substances.
-
Catheterize the carotid artery for blood sampling.
-
Catheterize the bladder for urine collection.
2. PAH Infusion:
-
Prepare an infusion solution containing PAH. Often, a priming dose is given followed by a continuous infusion to achieve steady-state plasma concentrations.
-
Infuse the PAH solution at a constant rate.
3. Equilibration and Sample Collection:
-
Allow for an equilibration period of 1-2 hours after starting the infusion.[8]
-
Collect urine over a timed period (e.g., 20 minutes) into a pre-weighed tube to determine the urine flow rate gravimetrically.[8]
-
At the midpoint of the urine collection period, collect a blood sample from the arterial catheter.[8]
4. Sample Analysis:
-
Centrifuge the blood sample to obtain plasma.
-
Measure the concentration of PAH in both the plasma and urine samples using a suitable analytical method (e.g., HPLC or spectrophotometry).[9]
5. Calculation of PAH Clearance:
-
Calculate the PAH clearance using the following formula[2]: Clearance (mL/min) = (Urine PAH Concentration × Urine Flow Rate) / Plasma PAH Concentration
Visualizations
Diagram 1: Experimental Workflow for PAH Clearance Measurement in Rats
Caption: Workflow for determining PAH clearance in anesthetized rats.
Diagram 2: Logical Relationship of PAH Transport in the Kidney
Caption: PAH transport mechanisms in the kidney for clearance.
References
- 1. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Characterization of the renal handling of p-aminohippurate (PAH) in the beagle dog (Canis familiaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternative high-performance liquid chromatographic assay for this compound (PAH): effect of aging on PAH excretion in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of glomerular filtration rate and effective renal plasma flow in the conscious beagle dog by single intravenous bolus of iohexol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A micro method to measure para-amino hippurate and creatinine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-Aminohippuric Acid (PAH) Infusion in Human Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Aminohippuric acid (PAH) is a derivative of hippuric acid that is utilized as a diagnostic agent for the measurement of effective renal plasma flow (ERPF).[1][2] PAH is not naturally present in humans and must be administered intravenously.[1] Its utility in renal function studies stems from its efficient extraction from the blood by the kidneys; it is both filtered by the glomeruli and actively secreted by the proximal tubules.[2] At low plasma concentrations (1-2 mg/100 mL), approximately 90% of PAH is cleared from the renal bloodstream in a single pass.[2][3] This near-complete extraction makes PAH clearance a reliable method for estimating ERPF.
These application notes provide a detailed protocol for the continuous intravenous infusion of PAH in human subjects for the purpose of ERPF measurement.
Principle of PAH Clearance
The clearance of a substance is the theoretical volume of plasma from which the substance is completely removed per unit of time. For a substance that is almost entirely cleared by the kidneys in one circulation, its clearance rate approximates the total renal plasma flow. The formula for calculating clearance is:
C = (U x V) / P
Where:
-
C is the clearance rate (in mL/min)
-
U is the urinary concentration of the substance (in mg/mL)
-
V is the urine flow rate (in mL/min)
-
P is the plasma concentration of the substance (in mg/mL)
Since the renal extraction ratio of PAH is approximately 0.92 in a normal individual, this method typically underestimates the true renal plasma flow by about 10%.[4] This margin of error is generally considered acceptable given the ease of measurement.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for PAH infusion protocols.
Table 1: PAH Infusion Parameters for ERPF Measurement
| Parameter | Recommended Value | Reference |
| Target Plasma Concentration | 10-20 µg/mL (1-2 mg/100 mL) | [2][3][5] |
| Priming (Loading) Dose | 6-10 mg/kg | [2][3] |
| Sustaining Infusion Rate | 10-24 mg/min | [2][6] |
| Typical ERPF in Healthy Adults | 600-700 mL/min | [3] |
Table 2: Example Calculation for Priming and Infusion Solutions
| Parameter | Value | Calculation/Notes |
| Subject Weight | 70 kg | |
| Priming Dose (8 mg/kg) | 560 mg | 8 mg/kg * 70 kg |
| PAH Stock Solution | 20% (200 mg/mL) | Commercially available |
| Volume of Stock for Priming Dose | 2.8 mL | 560 mg / 200 mg/mL |
| Sustaining Infusion Rate | 15 mg/min | |
| Infusion Pump Rate | 1 mL/min | |
| Concentration of Infusion Solution | 15 mg/mL | 15 mg/min / 1 mL/min |
| Volume of Stock for 60 min Infusion | 4.5 mL | (15 mg/mL * 60 mL) / 200 mg/mL |
| Total Volume of Infusion Solution (60 min) | 60 mL | Dilute 4.5 mL of 20% PAH stock with normal saline to a final volume of 60 mL. |
Experimental Protocol
This protocol outlines the key steps for conducting a PAH infusion study in human volunteers.
Subject Preparation
-
Informed Consent: Obtain written informed consent from all participants.
-
Fasting: Subjects should fast for at least 8 hours prior to the study.
-
Hydration: To ensure adequate urine flow, subjects should consume a water load of 10 mL/kg body weight orally. A maintenance intake of 5 mL/kg of water should be provided every hour.[5]
-
Intravenous Access: Establish intravenous access in both arms, one for the PAH infusion and the other for blood sampling.
PAH Infusion
-
Priming Dose: Administer a priming (loading) dose of PAH intravenously. This is calculated to rapidly achieve the target plasma concentration. A typical priming dose is 6-10 mg/kg.[2][3]
-
Sustaining Infusion: Immediately following the priming dose, begin a continuous infusion of PAH. The infusion rate should be calculated to maintain a steady-state plasma PAH concentration between 10 and 20 µg/mL.[5] A common infusion rate is 10-24 mg/min.[2][6]
-
Equilibration Period: Allow for a 60-minute equilibration period after the start of the infusion before beginning sample collection.[5]
Sample Collection
-
Urine Collection:
-
At the beginning of the equilibration period, have the subject void their bladder completely; this urine is discarded.
-
Collect all urine produced during the study period. For accurate measurement of urine flow rate, timed collection periods are essential (e.g., four consecutive 30-minute periods).[5]
-
Record the exact duration of each collection period and the total volume of urine collected.
-
-
Blood Collection:
-
Collect blood samples at the midpoint of each urine collection period.[5]
-
Draw blood into heparinized tubes.
-
Immediately centrifuge the blood samples to separate the plasma.
-
Sample Handling and Storage
-
Plasma: Store plasma samples at -80°C until analysis.
-
Urine: Measure the volume of each urine collection and store aliquots at -80°C until analysis.
Analytical Methods for PAH Determination
Several methods are available for the quantification of PAH in plasma and urine.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for PAH analysis.[1]
-
Capillary Electrophoresis (CE): CE is a faster alternative to HPLC and traditional colorimetric assays, requiring smaller sample volumes.[4][7]
-
Colorimetric Assay: The traditional method for PAH measurement involves a diazotization reaction. However, this method can be labor-intensive.[4]
-
Microplate-based Assay: A rapid and cost-effective microplate method using p-dimethylaminocinnamaldehyde has been developed.[5]
Safety and Monitoring
Contraindications
-
Hypersensitivity: Known hypersensitivity to PAH or its components is a contraindication.[8]
-
Severe Renal Impairment: In patients with severely compromised renal function, PAH clearance may not provide accurate results.[1]
Potential Adverse Events
While generally considered safe, the following adverse events have been reported with PAH infusion:[8]
-
Nausea and vomiting
-
Flushing
-
Tingling sensation
-
A sensation of warmth
-
Desire to defecate or urinate
Hypersensitivity reactions, including anaphylaxis, are rare but possible.[8]
Monitoring
-
Vital Signs: Monitor heart rate, blood pressure, and respiratory rate at regular intervals throughout the infusion.
-
Adverse Events: Continuously observe the subject for any signs of adverse reactions.
-
Fluid Balance: In patients with low cardiac reserve, be cautious with intravenous solutions to avoid precipitating congestive heart failure.[8]
Drug Interactions
-
Sulfonamides, procaine, and thiazolesulfone: These compounds can interfere with the colorimetric analysis of PAH.[6][8]
-
Probenecid: Probenecid can depress the tubular secretion of PAH, leading to erroneously low ERPF measurements.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Principle of this compound (PAH) Clearance by the Kidney.
Caption: Experimental Workflow for PAH Infusion Studies.
References
- 1. What is Aminohippurate sodium used for? [synapse.patsnap.com]
- 2. Safety and Efficacy of Para-Aminohippurate Coinfusion for Renal Protection During Peptide Receptor Radiotherapy in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. The concentration-dependent disposition of intravenous p-aminohippurate in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of a digital health system (PAHcare™) for routine care of patients with pulmonary arterial hypertension: The CBS-PAH study protocol [frontiersin.org]
- 6. Aminohippurate Sodium (Aminohippurate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Preparation of p-Aminohippuric Acid Solutions for Intravenous Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Aminohippuric acid (PAH), administered as its sodium salt, is a diagnostic agent used in renal function tests.[1][2] It is primarily utilized to measure effective renal plasma flow (ERPF) and the functional capacity of the renal tubular secretory mechanism (transport maximum, TmPAH).[2][3][4] At low plasma concentrations (1.0 to 2.0 mg/100 mL), PAH is efficiently cleared from the renal bloodstream in a single pass, with approximately 90% extraction, through a combination of glomerular filtration and active tubular secretion.[2][3][4] This high clearance rate makes it an ideal substance for ERPF measurement.[3][4]
These application notes provide a comprehensive overview of the preparation, quality control, and administration of a 20% this compound solution for intravenous use.
Physicochemical Properties and Formulation Data
A typical formulation for intravenous administration is a 20% aqueous solution of this compound, prepared as the sodium salt.[2][4] Key quantitative data for this formulation are summarized in the table below.
| Parameter | Value | Reference |
| Concentration | 20% (2 g in 10 mL) | [2][4] |
| Form | Sterile aqueous solution | [2][4] |
| pH | 6.7 - 7.6 | [2][4] |
| Active Ingredient | Aminohippurate Sodium | [2] |
| Inactive Ingredients | Sodium Hydroxide (B78521) (for pH adjustment), Water for Injection | [2][4] |
| pKa (of this compound) | 3.83 | [2] |
| Storage Temperature | 25°C (77°F); excursions permitted to 15-30°C (59-86°F) | [2] |
| Stability | A 1% solution at pH 7 is stable for one week at 80°C. Injection fluids have shown stability for at least 12 months. |
Experimental Protocols
Protocol 1: Preparation of a 20% this compound Intravenous Solution
This protocol outlines the aseptic manufacturing process for a 20% PAH solution. All operations must be conducted in a controlled sterile environment (e.g., a cleanroom with laminar flow hoods or isolators) by trained personnel.
Materials:
-
This compound (PAH), USP grade
-
Sodium Hydroxide, NF/Ph. Eur. grade
-
Water for Injection (WFI)
-
Sterile manufacturing vessel with an agitator
-
Sterile 0.22-micron filters
-
Sterile vials and stoppers
Procedure:
-
Preparation of the Compounding Area: Ensure the aseptic manufacturing area and all equipment are thoroughly cleaned, sanitized, and sterilized.
-
Compounding: a. In the sterile manufacturing vessel, add approximately 80% of the final volume of Water for Injection. b. While continuously mixing, slowly add the this compound powder to the WFI to facilitate dissolution. c. Prepare a stock solution of sodium hydroxide and add it dropwise to the PAH solution to adjust the pH to the target range of 6.7-7.6. Monitor the pH closely. d. Once the desired pH is achieved and all PAH is dissolved, add WFI to reach the final volume.
-
Sterile Filtration: a. Pass the compounded solution through a sterile 0.22-micron filter to remove any potential microbial contamination. b. Perform a filter integrity test (e.g., bubble point test) post-filtration to ensure the filter was effective.
-
Aseptic Filling: a. In an ISO 5 (Class 100) environment, aseptically fill the sterile-filtered solution into previously sterilized vials. b. Aseptically insert sterile stoppers into the vials.
-
Sealing and Inspection: a. Securely seal the vials with aluminum caps. b. Visually inspect each vial for particulate matter and container-closure integrity.
Protocol 2: Quality Control - HPLC Assay for this compound
This protocol describes a representative High-Performance Liquid Chromatography (HPLC) method for the quantification of PAH in the final product.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for ideal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance maximum of PAH in the mobile phase.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known PAH concentrations in the mobile phase to generate a calibration curve.
-
Sample Preparation: Dilute the 20% PAH injection solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the concentration of PAH in the sample by comparing its peak area to the calibration curve.
Protocol 3: Administration for Renal Function Testing
The administration of PAH for measuring ERPF involves a priming dose followed by a continuous infusion to maintain a stable plasma concentration.
Procedure:
-
Priming Dose: Administer an intravenous priming dose of 6 to 10 mg/kg of PAH.[3][4]
-
Sustaining Infusion: Immediately following the priming dose, start a continuous intravenous infusion at a rate of 10 to 24 mg/min.[3][4]
-
Objective: This regimen is designed to achieve and maintain a plasma PAH concentration of approximately 2 mg per 100 mL, which is optimal for ERPF measurement.[3][4]
-
Sample Collection: Collect timed urine and blood samples to measure PAH concentrations, which are then used to calculate renal clearance.
Visualizations
Renal Transport Mechanism of this compound
The secretion of PAH from the blood into the renal tubules is a two-step active transport process mediated by Organic Anion Transporters (OATs).
Caption: Renal tubular secretion of this compound (PAH).
Workflow for Preparation of this compound IV Solution
The manufacturing of a sterile injectable solution follows a stringent and logical workflow to ensure product quality and patient safety.
Caption: Aseptic manufacturing workflow for PAH intravenous solution.
References
Application Notes and Protocols for p-Aminohippuric Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and preparation of biological samples for the analysis of p-Aminohippuric acid (PAH). These guidelines are intended to ensure sample integrity and yield accurate, reproducible results in research, clinical, and drug development settings.
Introduction
This compound (PAH) is an amide derivative of the amino acid glycine (B1666218) and para-aminobenzoic acid.[1] It is not naturally found in humans and is primarily used as a diagnostic agent to measure effective renal plasma flow (ERPF).[1][2] Accurate quantification of PAH in biological matrices such as plasma, serum, and urine is crucial for assessing renal function. The choice of sample preparation technique is critical and depends on the biological matrix and the analytical method employed.
Sample Handling and Stability
Proper sample handling is paramount to maintain the integrity of PAH. Upon collection, it is recommended to process and analyze samples as soon as possible. If immediate analysis is not feasible, samples should be stored at appropriate temperatures to minimize degradation. Plasma and urine samples are reported to be stable for one month at 4°C and for three months when frozen at -20°C.[3] A 1% solution of PAH at pH 7 has been found to be stable for one week at 80°C.
Sample Preparation Protocols
The following section outlines detailed protocols for the preparation of plasma and urine samples for PAH analysis using various analytical techniques.
Plasma/Serum Sample Preparation
Biological plasma and serum samples require the removal of endogenous proteins, which can interfere with analysis.[4] Protein precipitation is a common and effective method for this purpose.[5][6]
This is a widely used method for deproteinizing plasma samples.[7][8]
Protocol:
-
To a 100 µL aliquot of plasma or serum in a microcentrifuge tube, add 200-300 µL of cold acetonitrile (B52724).
-
If an internal standard is used, it should be added to the acetonitrile. Para-aminosalicylic acid (PAS) or acetaminophen (B1664979) are common internal standards.[7][9]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the clear supernatant and transfer it to a clean tube for analysis.
-
The supernatant can be directly injected into the LC-MS/MS or HPLC system or evaporated to dryness and reconstituted in the mobile phase.
Experimental Workflow for Protein Precipitation with Acetonitrile
Caption: Workflow for plasma/serum protein precipitation using acetonitrile.
This method is suitable for preparing samples for colorimetric assays.
Protocol:
-
To 100 µL of plasma or serum, add 100 µL of 15% trichloroacetic acid (TCA).[10]
-
Vortex the mixture briefly to precipitate the proteins.[10]
-
Centrifuge at 14,000 x g for 4 minutes.[10]
-
Transfer the clear supernatant to a new tube for further processing in the colorimetric reaction.[10]
Experimental Workflow for Protein Precipitation with TCA
Caption: Workflow for plasma/serum protein precipitation using TCA.
Urine Sample Preparation
Urine samples typically require less extensive preparation than plasma samples.
For most applications, a simple dilution of the urine sample is sufficient.
Protocol:
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the urine supernatant with the mobile phase or an appropriate buffer. A common dilution is 1:10 with deionized water or mobile phase.[7][10]
-
Vortex the diluted sample to ensure homogeneity.
-
The sample is now ready for injection into the analytical system.
Experimental Workflow for Urine Sample Dilution
Caption: General workflow for the preparation of urine samples by dilution.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated analytical methods for PAH analysis.
Table 1: LC-MS/MS Method Parameters
| Parameter | Plasma | Urine | Reference |
| Linearity Range | 0.2 - 100 mg/L | 0.2 - 100 mg/L | [7] |
| Internal Standard | p-Aminosalicylic acid | p-Aminosalicylic acid | [7] |
| Recovery | >95% | >98% | [7] |
| Precision (RSD) | <15% | <15% | [7] |
Table 2: HPLC Method Parameters
| Parameter | Plasma | Urine | Reference |
| Linearity Range | Up to 100 µg/mL | Up to 100 µg/mL | [8] |
| Internal Standard | p-Aminobenzoic acid | p-Aminobenzoic acid | [8] |
| Recovery | Not specified | Not specified | |
| Precision (RSD) | Not specified | Not specified |
Table 3: Spectrophotometric Method Parameters
| Parameter | Plasma | Urine | Reference |
| Intraday CV | <6% | <7% | [10] |
| Interday CV | <6% | <6% | [10] |
| Recovery | 103.9% (SD 4.4%) | 102.6% (SD 4.0%) | [3] |
Conclusion
The selection of an appropriate sample handling and preparation protocol is crucial for the accurate and reliable quantification of this compound in biological matrices. For plasma and serum samples, protein precipitation with acetonitrile is a robust method for LC-based analyses, while TCA precipitation is suitable for spectrophotometric methods. For urine samples, a simple dilution is often sufficient. The methods and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with PAH.
References
- 1. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. mdpi.com [mdpi.com]
- 6. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 7. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Use of p-Aminohippuric Acid in Preclinical Nephrotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Aminohippuric acid (PAH), a derivative of hippuric acid, serves as a valuable diagnostic tool in preclinical toxicology for assessing renal function, specifically effective renal plasma flow (ERPF) and the secretory capacity of the proximal tubules.[1][2][3] Due to its efficient filtration by the glomeruli and active secretion by the proximal tubules, PAH clearance provides a sensitive measure of renal hemodynamics and tubular function.[3][4][5] A reduction in PAH clearance can be an early indicator of drug-induced nephrotoxicity, often preceding changes in standard biomarkers like serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN).[6] These application notes provide detailed protocols for the use of PAH in preclinical nephrotoxicity studies, data interpretation, and visualization of the underlying physiological pathways.
Core Applications of PAH in Nephrotoxicity Studies
-
Assessment of Effective Renal Plasma Flow (ERPF): A primary application of PAH is the measurement of ERPF, which reflects the volume of plasma that flows through the kidneys per unit of time.[1][7] A decrease in ERPF can signify adverse renal hemodynamic changes induced by a test compound.
-
Evaluation of Proximal Tubular Secretion: PAH is actively secreted into the tubular lumen by organic anion transporters (OATs), primarily OAT1 and OAT3, located on the basolateral membrane of proximal tubule cells.[8][9][10] Inhibition or damage to these transporters by a nephrotoxin will result in decreased PAH secretion and, consequently, reduced PAH clearance.
-
Drug-Drug Interaction Studies: Co-administration of a new chemical entity (NCE) with PAH can reveal potential competition for the same renal secretory pathways.[11][12][13] A significant reduction in PAH clearance in the presence of the NCE suggests an interaction at the level of renal transporters.[2]
Experimental Protocols
Protocol 1: In Vivo Assessment of PAH Clearance in Rodents
This protocol describes the measurement of PAH clearance in rats as a model for assessing drug-induced nephrotoxicity.
Materials:
-
This compound (PAH) solution (e.g., 20% sterile solution)
-
Test compound (potential nephrotoxin)
-
Anesthetic agent (e.g., sodium pentobarbitone)
-
Saline (0.9% NaCl) and 5% Dextrose solutions
-
Infusion pumps
-
Catheters (for femoral artery, femoral vein, and bladder)
-
Blood collection tubes (e.g., heparinized)
-
Urine collection vials
-
Analytical equipment for PAH quantification (e.g., HPLC-MS/MS, HPLC-UV)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat, 350-400g) following approved institutional guidelines.
-
Surgically place catheters in the femoral artery (for blood sampling), femoral vein (for infusion), and bladder (for urine collection).
-
Administer a priming dose of PAH to rapidly achieve a stable plasma concentration. For rats, a typical priming dose is not explicitly detailed in the provided results but is a standard practice.
-
Begin a constant intravenous infusion of PAH to maintain a steady-state plasma concentration (typically 1-2 mg/100 mL for ERPF measurement).[3][14]
-
-
Experimental Groups:
-
Control Group: Administer vehicle control.
-
Test Group: Administer the test compound at various dose levels.
-
-
Sample Collection:
-
Allow for an equilibration period (e.g., 60 minutes) after starting the PAH infusion to ensure a steady state is reached.[15]
-
Collect urine over a timed interval (e.g., 20-30 minutes). Record the total volume.
-
At the midpoint of the urine collection period, collect a blood sample from the femoral artery.
-
-
Sample Processing and Analysis:
-
Calculation of PAH Clearance:
Protocol 2: Analytical Quantification of PAH in Plasma and Urine by HPLC-MS/MS
This protocol provides a general method for the sensitive and specific quantification of PAH.
Sample Preparation:
-
Plasma:
-
To a 100 µL plasma sample, add an internal standard (e.g., p-aminosalicylic acid).[18]
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).[18][19]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[19]
-
-
Urine:
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase or HILIC column[18][19] |
| Mobile Phase | Isocratic mixture of ammonium (B1175870) acetate (B1210297) buffer (e.g., 20mM) and acetonitrile (e.g., 45:55, v/v)[18] |
| Flow Rate | 200 µL/min[18] |
| Injection Volume | 1-10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Transition | For PAH: m/z 192.9 -> 149.1[18] |
| For Internal Standard (PAS): m/z 152.1 -> 108.1[18] |
Data Analysis:
-
Generate a calibration curve using standards of known PAH concentrations.
-
Determine the concentration of PAH in the samples by interpolating from the calibration curve.
Data Presentation
Table 1: Effect of a Hypothetical Nephrotoxin on Renal Function Parameters in Rats
| Treatment Group | Dose (mg/kg) | PAH Clearance (mL/min) | Serum Creatinine (mg/dL) | BUN (mg/dL) |
| Vehicle Control | - | 12.5 ± 1.5 | 0.5 ± 0.1 | 20 ± 2 |
| Nephrotoxin A | 10 | 9.8 ± 1.2* | 0.6 ± 0.1 | 25 ± 3 |
| Nephrotoxin A | 30 | 6.2 ± 0.9 | 1.2 ± 0.2 | 55 ± 5** |
| Nephrotoxin A | 100 | 3.1 ± 0.5 | 2.5 ± 0.4 | 110 ± 10*** |
Data are presented as mean ± SD. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Table 2: Analytical Method Validation Parameters for PAH Quantification
| Parameter | Plasma | Urine |
| Linearity Range (mg/L) | 0.2 - 100[18] | 0.2 - 100[18] |
| Lower Limit of Quantification (mg/L) | 0.5[19] | N/A |
| Intra-day Precision (%CV) | ≤ 7.8[19] | ≤ 7.8[19] |
| Inter-day Precision (%CV) | ≤ 7.8[19] | ≤ 7.8[19] |
| Recovery (%) | > 90% | > 95% |
Visualizations
Diagram 1: Signaling Pathway of PAH Transport in Renal Proximal Tubule Cells
PAH transport pathway in renal proximal tubule cells.
Diagram 2: Experimental Workflow for Preclinical Nephrotoxicity Assessment using PAH Clearance
Workflow for assessing nephrotoxicity via PAH clearance.
Diagram 3: Logical Relationship of PAH Clearance and Renal Injury
Impact of nephrotoxins on PAH clearance.
Conclusion
The use of this compound provides a robust and sensitive method for the early detection of drug-induced nephrotoxicity in preclinical studies. By assessing both renal hemodynamics and proximal tubular secretory function, PAH clearance offers valuable insights that complement traditional biomarkers. The detailed protocols and data presentation formats provided herein are intended to guide researchers in the standardized application of this important technique in drug development and safety assessment.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. PAH clearance - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Next-generation biomarkers for detecting kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Assessment of the Role of Renal Organic Anion Transporters in Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Drug Interactions Associated With Therapies for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. Characterization of the renal handling of p-aminohippurate (PAH) in the beagle dog (Canis familiaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolomics Meets Clinics: A Multivariate Analysis of Plasma and Urine Metabolic Signatures in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: p-Aminohippuric Acid (PAH) Clearance for Assessing Drug-Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Aminohippuric acid (PAH), a derivative of hippuric acid, is a diagnostic agent primarily used to measure effective renal plasma flow (ERPF).[1][2] Its utility in drug development extends to the investigation of drug-drug interactions (DDIs), particularly those involving renal transporters. PAH is almost completely cleared from the plasma in a single pass through the kidneys, via both glomerular filtration and, more significantly, active tubular secretion.[2] This active secretion is primarily mediated by Organic Anion Transporter 1 (OAT1) and, to a lesser extent, Organic Anion Transporter 3 (OAT3), which are located on the basolateral membrane of renal proximal tubule cells.[3][4][5]
This extensive and transporter-dependent clearance makes PAH an excellent probe substrate for assessing the potential of an investigational drug to inhibit OAT1 and OAT3. A significant reduction in PAH clearance when co-administered with another drug indicates a potential DDI, suggesting that the new drug may compete for or inhibit these renal elimination pathways. Regulatory agencies such as the FDA recommend evaluating investigational drugs for their potential to interact with these transporters.[6][7][8][9]
These application notes provide detailed protocols for in vivo and in vitro studies using PAH clearance to evaluate transporter-mediated DDIs, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Data Presentation: Quantitative Analysis of PAH DDIs
Summarizing quantitative data from DDI studies in a structured format is crucial for clear interpretation and comparison. The following tables provide examples of how to present data from clinical and preclinical DDI studies involving PAH.
Table 1: Clinical Drug-Drug Interaction Data with PAH
This table summarizes the results of a clinical study investigating the effect of the OAT inhibitor probenecid (B1678239) on the renal clearance of adefovir (B194249) (an OAT1 substrate) and benzylpenicillin (an OAT3 substrate), using PAH as a comparator inhibitor for OAT1.
| Interacting Drug | Dose/Infusion Rate | Probe Substrate | Change in Renal Clearance | Reference |
| Probenecid | 1500 mg (oral) | Adefovir | ↓ 45% | [10] |
| Probenecid | 1500 mg (oral) | Benzylpenicillin | ↓ 78% | [10] |
| This compound (PAH) | 210 mg/min (IV) | Adefovir | ↓ 46% | [10] |
| This compound (PAH) | 210 mg/min (IV) | Benzylpenicillin | ↑ 47% | [10] |
Note: The unexpected increase in benzylpenicillin clearance with PAH suggests that PAH may modulate other transport processes in the kidney.[10]
Table 2: Preclinical and In Vitro DDI Data for PAH
This table presents kinetic parameters for PAH transport and inhibition from in vitro and animal studies. Such data is foundational for understanding the potency of interactions.
| System | Parameter | Value | Inhibitor | Ki Value | Reference |
| Isolated Rabbit Renal Tubules | Kt (PAH uptake) | ~110 µM | Probenecid | ~13-15 µM | [11] |
| Isolated Rabbit Renal Tubules | Jmax (PAH transport) | ~6.5 pmol/min/nl | - | - | [11] |
| Human Kidney Slices | Km (PAH uptake) | 31-48 µM | - | - | [12] |
| Rat Model | PAH Dose | 25 mg/kg (IV) | Probenecid (≥50 mg/kg IP) | Decreased elimination rate | [13] |
Experimental Protocols
In Vivo Clinical DDI Study: PAH Clearance
This protocol outlines a clinical study to assess the effect of an investigational drug on the renal clearance of PAH. A crossover design is recommended to minimize inter-subject variability.
Objective: To determine if an investigational drug inhibits the renal secretion of PAH, an OAT1 probe substrate.
Study Design:
-
Design: Open-label, randomized, two-period, crossover study.
-
Population: Healthy volunteers with normal renal function.
-
Treatment Periods:
-
Period 1: Administration of PAH alone.
-
Period 2: Administration of the investigational drug followed by PAH administration.
-
A suitable washout period should be implemented between periods.
-
Protocol:
-
Subject Preparation: Subjects should be adequately hydrated.
-
PAH Administration (Control):
-
Investigational Drug Administration (Treatment):
-
Administer the investigational drug at its therapeutic dose and route. The timing of administration should be determined by the pharmacokinetic profile of the investigational drug to ensure that its plasma concentration is at or near its maximum (Cmax) during the PAH clearance measurement period.
-
Following administration of the investigational drug, administer PAH as described in step 2.
-
-
Sample Collection:
-
Collect blood samples at steady-state (e.g., at the midpoint of each urine collection period) to determine the plasma concentration of PAH (PPAH).
-
Collect urine via bladder catheterization at timed intervals (e.g., every 15-30 minutes) to measure urine flow rate (V) and the urine concentration of PAH (UPAH).
-
-
Sample Analysis:
-
Analyze plasma and urine samples for PAH concentrations using a validated analytical method (e.g., HPLC).
-
-
Calculation of PAH Clearance:
-
Calculate PAH clearance (CPAH) for each collection period using the formula: CPAH = (UPAH x V) / PPAH
-
-
Data Analysis:
-
Compare the mean CPAH values obtained with and without the investigational drug using appropriate statistical methods (e.g., paired t-test or ANOVA). A significant decrease in CPAH in the presence of the investigational drug suggests inhibition of renal anion transport.
-
In Vitro OAT1/OAT3 Inhibition Assay
This protocol describes an in vitro assay using cells stably expressing human OAT1 or OAT3 transporters to determine the inhibitory potential of a compound on PAH uptake.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an investigational drug for OAT1 and OAT3-mediated PAH transport.
Materials:
-
HEK293 cells stably transfected with human OAT1 or OAT3 (or a suitable alternative cell line).
-
Control (mock-transfected) HEK293 cells.
-
[3H]-PAH (radiolabeled substrate).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Investigational drug and known inhibitors (e.g., probenecid).
-
Cell culture plates (e.g., 24-well).
-
Scintillation counter and fluid.
Protocol:
-
Cell Seeding: Seed the OAT1-expressing, OAT3-expressing, and mock-transfected cells into culture plates and grow to confluence.
-
Preparation of Solutions: Prepare a range of concentrations of the investigational drug in assay buffer. Also prepare a solution of [3H]-PAH in assay buffer at a concentration near its Km for the respective transporter.
-
Inhibition Assay:
-
Wash the cell monolayers with pre-warmed assay buffer.
-
Pre-incubate the cells with the various concentrations of the investigational drug or control vehicle for a short period (e.g., 10-15 minutes).
-
Initiate the uptake by adding the [3H]-PAH solution (with or without the inhibitor).
-
Incubate for a short, defined period (e.g., 5-10 minutes) within the linear range of uptake.
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Wash the cells multiple times with ice-cold assay buffer to stop the transport process and remove extracellular radiolabel.
-
-
Cell Lysis and Measurement:
-
Lyse the cells (e.g., with a sodium hydroxide (B78521) solution).
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from mock-transfected cells (non-specific uptake) from the counts of transporter-expressing cells to determine transporter-specific uptake.
-
Plot the percentage of inhibition of [3H]-PAH uptake against the concentration of the investigational drug.
-
Calculate the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizations
Renal Transport Pathway of this compound
Caption: Tertiary active transport of PAH via OAT1/OAT3 in renal proximal tubule cells.
Experimental Workflow for a Clinical PAH DDI Study
Caption: Workflow for a randomized crossover clinical DDI study using PAH clearance.
Logical Framework for DDI Assessment Using PAH
Caption: Decision tree for assessing OAT1/3 DDI potential using PAH.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. PAH clearance - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transporter-mediated drug-drug interactions: regulatory guidelines, in vitro and in vivo methodologies and translation, special populations, and the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. ICH M12 Guideline Overview on Drug Interaction Studies [dlrcgroup.com]
- 10. Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of interactions of para-aminohippurate, probenecid, cysteine conjugates and N-acetyl cysteine conjugates with basolateral organic anion transporter in isolated rabbit proximal renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of probenecid on P-amino hippurate kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aminohippurate Sodium (Aminohippurate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Application Notes and Protocols for Measuring Tubular Secretion Capacity with p-Aminohippuric Acid (TmPAH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Para-aminohippuric acid (PAH) is a substance that is efficiently filtered by the glomeruli and actively secreted by the proximal tubules of the kidneys.[1] At low plasma concentrations, PAH is almost completely cleared from the renal plasma in a single pass, making its clearance a reliable measure of effective renal plasma flow (ERPF).[2][3] However, the transport system responsible for PAH secretion is saturable. When plasma PAH concentrations are elevated to a level that saturates these transporters, the maximum rate of tubular secretion can be determined. This maximal transport capacity is known as the tubular transport maximum for PAH (TmPAH) and serves as a crucial indicator of the functional capacity of the renal tubular secretory mechanism.[1]
The measurement of TmPAH is a valuable tool in renal physiology research and drug development. It allows for the assessment of the health and function of the proximal tubules and can be used to investigate the effects of various physiological and pathological conditions on renal tubular secretion. Furthermore, it is instrumental in studying the renal handling of drugs that are eliminated via the organic anion transport (OAT) system, for which PAH is a classic substrate.
These application notes provide detailed protocols for the determination of TmPAH in both human subjects and animal models, along with data presentation guidelines and visualizations to facilitate understanding and implementation of the technique.
Principle of TmPAH Measurement
The determination of TmPAH involves the intravenous infusion of PAH at a rate sufficient to achieve plasma concentrations that saturate the tubular secretory transporters (typically 40-60 mg/100 mL).[1][4] At these saturating concentrations, the total amount of PAH excreted in the urine is the sum of the amount filtered at the glomerulus and the maximum amount secreted by the tubules (TmPAH).
The amount of PAH filtered is calculated as the product of the glomerular filtration rate (GFR) and the filterable plasma PAH concentration. GFR is typically measured simultaneously using a substance that is freely filtered but not secreted or reabsorbed, such as inulin (B196767).[1] The amount of PAH secreted is then calculated by subtracting the filtered load from the total urinary excretion rate of PAH.
The formula for calculating TmPAH is as follows:
TmPAH = (UPAH x V) - (GFR x PPAH x 0.83) [4]
Where:
-
TmPAH is the maximal tubular secretion of PAH (mg/min)
-
UPAH is the concentration of PAH in the urine (mg/mL)
-
V is the urine flow rate (mL/min)
-
GFR is the glomerular filtration rate (mL/min)
-
PPAH is the concentration of PAH in the plasma (mg/mL)
-
0.83 is the correction factor for the plasma protein binding of PAH (as only the unbound fraction is filtered).[4]
Data Presentation
Quantitative data obtained during TmPAH measurement should be organized into clear and structured tables for easy comparison and interpretation.
Table 1: Typical Infusion Parameters for TmPAH Measurement in Humans
| Parameter | Value | Reference |
| Target Plasma PAH Concentration | 40 - 60 mg/100 mL | [1][4] |
| Priming (Loading) Dose | 6 - 10 mg/kg | [2][4] |
| Sustaining Infusion Rate | 10 - 24 mg/min | [4] |
Table 2: Normal and Experimental Values for Renal Parameters
| Parameter | Species | Normal Range | Experimental Example | Reference |
| TmPAH | Human | 80 - 90 mg/min | 100 mg/min | [2][4] |
| Rat | - | - | ||
| Effective Renal Plasma Flow (ERPF) | Human | 600 - 700 mL/min | - | [2] |
| Rat (conscious, saline infusion) | - | 11.50 +/- 1.45 mL/min | [5] | |
| Glomerular Filtration Rate (GFR) | Human | ~125 mL/min | 120 mL/min | [1] |
| Rat (conscious, saline infusion) | - | - | [5] |
Experimental Protocols
Protocol for Measuring TmPAH in Human Subjects
4.1.1. Subject Preparation
-
Subjects should be in a fasting state for at least 8 hours prior to the study.
-
Ensure adequate hydration by encouraging the subject to drink water.
-
Obtain informed consent and record baseline physiological measurements (e.g., blood pressure, heart rate).
-
Insert two intravenous catheters: one for the infusion of PAH and inulin, and the other in the contralateral arm for blood sampling.
-
A bladder catheter is inserted for timed urine collection.
4.1.2. Infusion Protocol
-
Priming Dose: Administer a priming (loading) dose of PAH to rapidly achieve the target plasma concentration. The priming dose is typically calculated based on the subject's body weight (6-10 mg/kg).[2][4]
-
Sustaining Infusion: Immediately following the priming dose, start a continuous intravenous infusion of PAH at a rate designed to maintain a stable plasma concentration between 40 and 60 mg/100 mL. A typical infusion rate is 10-24 mg/min.[4]
-
Simultaneously, infuse inulin to measure GFR. A priming dose and continuous infusion of inulin should be administered to maintain a stable plasma concentration.
-
Allow for an equilibration period of approximately 30-60 minutes after the start of the infusion to ensure a steady state is reached.
4.1.3. Sample Collection
-
Following the equilibration period, begin timed urine collection periods. Empty the bladder completely at the start of the first collection period.
-
Collect all urine produced over two to three consecutive periods of 20-30 minutes each.
-
At the midpoint of each urine collection period, draw a blood sample from the contralateral arm.
-
Record the exact duration and volume of each urine collection.
4.1.4. Sample Handling and Analysis
-
Immediately after collection, measure the volume of each urine sample.
-
Centrifuge the blood samples to separate the plasma.
-
Store urine and plasma samples at -20°C or lower until analysis.
-
Determine the concentration of PAH and inulin in all plasma and urine samples. Spectrophotometric methods, such as the Bratton-Marshall method, or chromatographic techniques like HPLC can be used for PAH determination.
Protocol for Measuring TmPAH in Animal Models (e.g., Rat)
4.2.1. Animal Preparation
-
Anesthetize the animal (e.g., with sodium pentobarbital) and place it on a heating pad to maintain body temperature.
-
Surgically place catheters in the jugular vein for infusion and the carotid artery for blood sampling.
-
Catheterize the bladder for urine collection.
4.2.2. Infusion Protocol
-
Administer a priming dose of PAH intravenously to rapidly increase plasma PAH levels.
-
Immediately follow with a constant infusion of PAH at a rate calculated to achieve and maintain a high, stable plasma concentration sufficient to saturate tubular secretion.
-
Simultaneously, infuse a marker for GFR (e.g., inulin).
-
Allow for an equilibration period (e.g., 30 minutes) for plasma concentrations to stabilize.
4.2.3. Sample Collection
-
After the equilibration period, collect urine over one or more timed periods (e.g., 20-30 minutes).
-
At the midpoint of each urine collection period, collect an arterial blood sample.
-
Record the exact duration and volume of each urine collection.
4.2.4. Sample Handling and Analysis
-
Measure the volume of each urine sample.
-
Centrifuge blood samples to obtain plasma.
-
Store all samples appropriately until analysis.
-
Determine PAH and inulin concentrations in plasma and urine samples using a suitable analytical method.
Visualizations
Caption: Cellular mechanism of p-Aminohippuric acid (PAH) secretion in the renal proximal tubule.
Caption: Experimental workflow for the determination of TmPAH.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Dose Calculation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluorescence spectrophotometer analysis of polycyclic aromatic hydrocarbons in environmental samples based on solid phase extraction using molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: p-Aminohippuric Acid (PAH) Solutions for Infusion
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of p-Aminohippuric acid (PAH) in solutions intended for infusion.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for commercially available this compound (PAH) injection solutions?
A1: Commercially available sterile, 20% aqueous solutions of aminohippurate sodium should be stored at a controlled room temperature of 25°C (77°F), with excursions permitted between 15-30°C (59-86°F)[1].
Q2: How does light exposure affect the stability of PAH solutions?
A2: PAH solutions should be protected from light to prevent oxidation, which can lead to a darkening in color. However, color variations from colorless to yellowish-brown do not necessarily indicate a loss of efficacy.
Q3: What is the optimal pH for a PAH infusion solution?
A3: Commercial PAH injection solutions typically have a pH between 6.7 and 7.6[1]. While a specific study on a range of pH values is not available, maintaining the pH within this range is recommended for optimal stability.
Q4: Can PAH solutions be autoclaved for sterilization?
A4: There is no specific information found regarding the heat stability of PAH during autoclaving. However, one study indicated that a 1% PAH solution at pH 7 showed no degradation after one week at 80°C, suggesting good thermal stability[2][3]. Despite this, it is crucial to validate any sterilization method to ensure it does not lead to degradation.
Q5: What are the known degradation products of this compound?
A5: The available literature does not specify the exact chemical structures of PAH degradation products that may form in infusion solutions. However, discoloration upon exposure to light suggests the formation of oxidation products. Stability-indicating analytical methods, such as HPLC, are designed to separate the intact drug from any potential degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of PAH infusion solutions.
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) of the Solution | Exposure to light, leading to oxidation. | Store the solution protected from light at all times. While minor color changes may not affect efficacy, a significant change warrants discarding the solution and preparing a fresh batch. |
| Precipitation in the Solution | pH shift outside the optimal range (6.7-7.6). Temperature fluctuations. High concentration. | Ensure the pH of the solution is maintained between 6.7 and 7.6. Store at a controlled room temperature. If preparing extemporaneous solutions, ensure the concentration is within solubility limits and consider the use of appropriate buffers. |
| Inconsistent Results in Renal Flow Studies | Degradation of the PAH solution leading to a lower effective concentration. | Prepare fresh solutions for each experiment. Ensure proper storage conditions are maintained throughout the study. Use a validated stability-indicating analytical method to confirm the concentration of PAH before use. |
| Interference in Analytical Assays | Presence of interfering substances in the sample matrix (e.g., other drugs). | Use a specific analytical method, such as HPLC, which can separate PAH from interfering compounds. For colorimetric assays, sample preparation steps like protein precipitation and extraction may be necessary to remove interfering substances[4]. |
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of this compound solutions.
| Concentration | pH | Storage Temperature | Duration | Results | Reference |
| 1% | 7 | 80°C | 1 week | No degradation detected. | [2][3] |
| 200 mg/mL | Not specified | Not specified | 12 months | No decrease in PAH content was found. No degradation products were detected. | [5] |
| 250 mg/mL | Not specified | Not specified | 12 months | No decrease in PAH content was found. No degradation products were detected. A preliminary shelf-life of 24 months was suggested. | [5] |
Experimental Protocols
Colorimetric Assay for this compound
This protocol is based on the reaction of PAH with 4-(dimethylamino)cinnamaldehyde (DACA) to produce a colored compound that can be measured spectrophotometrically.
Materials:
-
This compound (PAH) standard
-
4-(dimethylamino)cinnamaldehyde (DACA) solution
-
Trichloroacetic acid (TCA) solution (e.g., 15%)
-
Microplate reader capable of measuring absorbance at 550 nm
-
96-well microplate
-
Sample (e.g., plasma, urine, or prepared infusion solution)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of PAH standard.
-
Perform serial dilutions to create a standard curve with known concentrations of PAH.
-
-
Sample Preparation:
-
For plasma or serum samples, deproteinize by adding an equal volume of TCA solution, vortexing, and centrifuging to collect the clear supernatant.
-
For urine samples, dilute with TCA solution, vortex, and centrifuge. Further dilution with distilled water may be necessary to bring the concentration within the range of the standard curve.
-
For infusion solutions, dilute with the assay buffer to a concentration within the linear range of the assay.
-
-
Assay:
-
Add 50 µL of the prepared standards and samples to separate wells of the 96-well plate.
-
Add 150 µL of the DACA solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 550 nm using a microplate reader.
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of PAH in the samples by interpolating their absorbance values on the standard curve.
-
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general approach for a stability-indicating HPLC method for the determination of PAH. Method validation and optimization are crucial for specific applications.
Instrumentation and Conditions:
-
HPLC System: With UV or Mass Spectrometry (MS) detector.
-
Column: C18 reversed-phase column (e.g., Cosmosil HILIC).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile)[6].
-
Flow Rate: Typically 0.2 - 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where PAH has significant absorbance (e.g., 254 nm or 273 nm). MS detection can provide higher specificity[6].
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of PAH in the mobile phase or a suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
For plasma samples, perform protein precipitation with a solvent like acetonitrile, followed by centrifugation[6].
-
For urine samples, dilute with the mobile phase.
-
For infusion solutions, dilute with the mobile phase to a suitable concentration.
-
-
Forced Degradation Studies (for method validation):
-
Expose the PAH solution to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat, and light to generate potential degradation products.
-
Analyze the stressed samples to ensure the method can separate the PAH peak from all degradation product peaks.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Calculate the concentration of PAH in the samples based on the calibration curve.
-
Visualizations
Caption: Workflow for the colorimetric assay of this compound.
Caption: Workflow for the stability-indicating HPLC method for PAH.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Interference in p-Aminohippuric acid colorimetric assay from other compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to interference in the p-Aminohippuric acid (PAH) colorimetric assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (PAH) colorimetric assay?
The colorimetric assay for PAH is commonly based on the Bratton-Marshall reaction. This method involves the diazotization of the primary aromatic amine group of PAH with sodium nitrite (B80452) in an acidic medium, followed by a coupling reaction with a chromogenic agent, typically N-(1-Naphthyl)ethylenediamine dihydrochloride. The resulting azo dye produces a colored solution, and the intensity of the color, measured spectrophotometrically, is directly proportional to the PAH concentration.
Q2: Which compounds are known to interfere with the PAH colorimetric assay?
The primary interfering compounds are those that also possess a primary aromatic amine group, as they can undergo the same diazotization and coupling reaction as PAH. This leads to an overestimation of the PAH concentration.
Known interfering substances include:
-
Sulfonamides: Drugs like sulfamethoxazole (B1682508) can significantly interfere with the assay.[1]
-
Other p-amino compounds: Substances such as sulfanilamide, procainamide, and p-aminobenzoic acid are potential interferents.[2]
-
Other primary aromatic amines: The Bratton-Marshall reagent is not specific to PAH and will react with other primary aromatic amines, which can be present as drugs, metabolites, or contaminants.[3]
Q3: What are the signs of interference in my PAH assay?
Signs of potential interference include:
-
Higher than expected PAH concentrations that are not consistent with the experimental design.
-
Inconsistent results between replicate samples.
-
Atypical color development in the final reaction mixture.
-
Known administration of drugs containing primary aromatic amines to the study subjects.
Q4: Are there alternative methods to measure PAH that are less prone to interference?
Yes, High-Performance Liquid Chromatography (HPLC) is a more specific and sensitive alternative for the determination of PAH. HPLC methods can separate PAH from its metabolites and other potentially interfering compounds, providing a more accurate quantification.[4][5] A simplified colorimetric method using dimethylaminocinnamaldehyde (DACA) in ethanol (B145695) has also been reported.[6]
Troubleshooting Guides
Issue 1: Suspected Interference from Sulfonamides (e.g., Sulfamethoxazole)
This guide provides a step-by-step protocol to mitigate interference from sulfonamides in the PAH colorimetric assay.
Experimental Protocol: Isoamyl Acetate (B1210297) Extraction for Sulfamethoxazole Removal
This protocol is adapted from a method shown to effectively remove sulfamethoxazole from samples without significantly affecting PAH concentrations.[1]
Materials:
-
Sample (e.g., serum, urine) containing PAH and suspected sulfonamide interference.
-
Isoamyl acetate.
-
Vortex mixer.
-
Centrifuge.
-
Standard reagents for Bratton-Marshall reaction.
Procedure:
-
Sample Preparation: Take a known volume of your sample.
-
Extraction: Add an equal volume of isoamyl acetate to the sample.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the interfering sulfonamide into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Sample Collection: Carefully collect the aqueous phase (bottom layer), which contains the PAH. The interfering sulfonamide will be in the isoamyl acetate (top layer).
-
PAH Assay: Proceed with the standard PAH colorimetric assay using the aqueous phase.
Expected Outcome: The isoamyl acetate extraction should remove the interfering sulfonamide, leading to a more accurate measurement of the true PAH concentration.
Workflow for Mitigating Sulfonamide Interference
Figure 1. Troubleshooting workflow for suspected sulfonamide interference in the PAH assay.
Issue 2: General Interference from Unknown Primary Aromatic Amines
When the source of interference is unknown, a systematic approach is required to identify and resolve the issue.
Logical Framework for Troubleshooting General Interference
Figure 2. A logical approach to troubleshooting unknown interferences in the PAH colorimetric assay.
Quantitative Data on Interfering Compounds
The following table summarizes potential interfering compounds. Quantitative data on the exact extent of interference is often sparse in the literature and can be assay-dependent. It is highly recommended to perform validation studies if the presence of these compounds is suspected.
| Interfering Compound | Chemical Class | Mechanism of Interference | Potential Impact on Assay | Mitigation Strategy |
| Sulfamethoxazole | Sulfonamide | Contains a primary aromatic amine that reacts with the Bratton-Marshall reagents.[1] | False Positive (Overestimation of PAH) | Isoamyl acetate extraction.[1] |
| Sulfanilamide | Sulfonamide | Possesses a primary aromatic amine group.[2] | False Positive | Solvent extraction; consider HPLC. |
| Procainamide | Antiarrhythmic | Contains a primary aromatic amine.[2] | False Positive | Consider HPLC. |
| p-Aminobenzoic acid (PABA) | Amino Acid Derivative | Structurally similar to PAH with a primary aromatic amine.[2] | False Positive | HPLC for separation. |
Note: The degree of interference is dependent on the concentration of the interfering substance and the specific conditions of the assay.
This technical support guide provides a starting point for addressing interference in the PAH colorimetric assay. For complex matrices or when high accuracy is critical, the use of a more specific method like HPLC is recommended.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Early adventures in drug metabolism: 1. Role of the Bratton-Marshall reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of this compound, acetyl-p-aminohippuric acid and iothalamate in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternative high-performance liquid chromatographic assay for this compound (PAH): effect of aging on PAH excretion in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical assay of this compound simplified by use of dimethylaminocinnamaldehyde in ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: p-Aminohippuric Acid (PAH) Clearance Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring p-Aminohippuric acid (PAH) clearance.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PAH) clearance, and why is it measured?
A1: PAH clearance is a renal physiology technique used to estimate the effective renal plasma flow (ERPF).[1][2] Because PAH is efficiently filtered by the glomeruli and actively secreted by the proximal tubules, it is almost completely cleared from the blood in a single pass through the kidneys.[3][4][5] This makes its clearance rate a reliable measure of the volume of plasma that flows through the kidneys per unit of time, providing a valuable indicator of renal function.[1][6]
Q2: What is the basic principle behind calculating PAH clearance?
A2: The clearance of PAH is calculated using the Fick principle. By measuring the concentration of PAH in arterial plasma (PPAH) and urine (UPAH), along with the urine flow rate (V), the ERPF can be calculated with the following formula:
ERPF = (UPAH x V) / PPAH[1][2][5]
Q3: How accurate is PAH clearance for measuring renal plasma flow?
A3: PAH clearance provides an estimation known as the effective renal plasma flow (eRPF). In a healthy individual, the renal extraction ratio of PAH is approximately 90-92%, not 100%.[1][3][5] This means that the method typically underestimates the true renal plasma flow by about 8-10%.[1] This margin of error is generally considered acceptable given the relative ease of the measurement.[1]
Q4: Can PAH clearance be used to measure the glomerular filtration rate (GFR)?
A4: No, PAH clearance is not a direct measure of GFR. While a small fraction of PAH is filtered at the glomerulus, the vast majority is actively secreted by the tubules.[4] To measure GFR, a substance that is freely filtered but not secreted or reabsorbed, such as inulin, is required.[7][8] However, GFR is often measured concurrently with PAH clearance to calculate the filtration fraction (FF = GFR / RPF).
Troubleshooting Guide
Issue 1: High Variability or Inconsistent PAH Clearance Values
| Possible Cause | Troubleshooting Steps |
| Incomplete Urine Collection: | Ensure complete bladder emptying at the end of each collection period. Consider catheterization for animal studies or when spontaneous voiding is unreliable.[6] |
| Inaccurate Urine Flow Rate (V): | Precisely measure and record the volume of each urine sample and the exact duration of the collection period. Small errors in V can significantly impact the final clearance value. |
| Fluctuating Plasma PAH Concentration: | Maintain a steady-state plasma concentration of PAH. This is typically achieved with a priming (bolus) dose followed by a continuous intravenous infusion.[2][9] Verify the infusion pump's accuracy and ensure the infusion line is patent. |
| Hydration Status of the Subject: | Dehydration or overhydration can affect renal blood flow and urine output. Ensure subjects are adequately and consistently hydrated before and during the experiment. |
| Analytical Errors in PAH Measurement: | Validate the analytical method for PAH quantification in both plasma and urine for accuracy, precision, and linearity.[10] Use an appropriate internal standard during sample analysis.[10] |
Issue 2: Lower-Than-Expected PAH Clearance Values
| Possible Cause | Troubleshooting Steps |
| Drug Interactions: | Review all co-administered medications. Many drugs, including probenecid (B1678239), penicillin, nonsteroidal anti-inflammatory drugs (NSAIDs), and some diuretics, compete with PAH for the same organic anion transporters (OATs) in the kidney, thereby reducing its secretion and clearance.[3][11][12][13] |
| Infusion of Dextrose Solutions: | Studies in rats have shown that infusion with 2.5% dextrose can significantly decrease PAH clearance and extraction, leading to an underestimation of renal plasma flow.[14][15] If possible, use saline as the infusion vehicle. |
| Renal Tubular Damage: | If the subject has underlying kidney disease or has been exposed to a nephrotoxic substance, the secretory function of the proximal tubules may be compromised, leading to a true reduction in PAH clearance.[6] |
| Saturation of Tubular Transport: | At high plasma concentrations (typically >10 mg/dL), the OATs responsible for PAH secretion can become saturated. This will lead to a decrease in clearance. For ERPF measurements, aim for a low, stable plasma concentration (e.g., 1-2 mg/dL).[2][9] |
Issue 3: Issues with Analytical Quantification of PAH
| Possible Cause | Troubleshooting Steps |
| Interfering Substances: | Certain compounds can interfere with the analytical determination of PAH. For example, sulfonamides, procaine, and thiazolesulfone can interfere with colorimetric assays.[9] Using a more specific method like LC-MS/MS can mitigate this issue.[10] |
| Improper Sample Handling and Storage: | Process and store plasma and urine samples appropriately to prevent degradation of PAH. Follow a validated protocol for sample preparation, which may include protein precipitation for plasma samples.[10] |
| Matrix Effects in LC-MS/MS: | Endogenous components in plasma and urine can suppress or enhance the ionization of PAH and the internal standard, leading to inaccurate quantification. Optimize the sample preparation and chromatographic separation to minimize matrix effects. |
Quantitative Data Summary
The following table summarizes factors that can quantitatively affect PAH clearance measurements.
| Factor | Effect on PAH Clearance | Magnitude of Effect | Reference(s) |
| Renal Extraction Ratio | Underestimation of true RPF | ~8-10% | [1] |
| Dextrose (2.5%) Infusion (in rats) | Decreased PAH Clearance | Clearance reduced from ~11.5 to ~7.8 mL/min | [14][15] |
| Dextrose (2.5%) Infusion (in rats) | Decreased PAH Extraction Ratio | Ratio decreased from ~68% to ~49% | [14][15] |
| Probenecid | Competitive Inhibition | Potent inhibitor; Ki value of ~13-15 µM in rabbit renal tubules | [16] |
| Adefovir (B194249) Co-administration | Reduced Renal Clearance | Reduced by ~46% with maximum PAH infusion | [13] |
Experimental Protocols
Key Experiment: Measurement of Effective Renal Plasma Flow (ERPF) using PAH Clearance
Objective: To determine the ERPF in a subject by measuring the clearance of continuously infused PAH.
Methodology:
-
Subject Preparation: Ensure the subject is adequately hydrated. An intravenous line is placed for PAH infusion and another for blood sampling.
-
Priming Dose: Administer a priming (bolus) intravenous dose of PAH to rapidly achieve the desired plasma concentration (e.g., 6-10 mg/kg).[2][9]
-
Sustaining Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of PAH at a rate calculated to maintain a constant plasma concentration of 1-2 mg/100 mL (e.g., 10-24 mg/min).[2][9]
-
Equilibration Period: Allow a period of equilibration (e.g., 30-60 minutes) for the PAH concentration to stabilize throughout the body.
-
Urine Collection: At the start of the clearance period, have the subject completely empty their bladder (this urine is discarded). Begin timed urine collections (e.g., two or three consecutive 20-30 minute periods). Record the exact duration of each collection period.
-
Blood Sampling: Collect a blood sample at the midpoint of each urine collection period.
-
Sample Processing: Measure the volume of each urine sample precisely. Centrifuge blood samples to obtain plasma. Store all plasma and urine samples at -20°C or lower until analysis.
-
PAH Analysis: Determine the concentration of PAH in all plasma and urine samples using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[10]
-
Calculation: For each collection period, calculate the ERPF using the formula: ERPF = (UPAH x V) / PPAH, where V is the urine flow rate (volume/time). The final ERPF is typically reported as the average of the values from the collection periods.
Visualizations
Renal Handling of this compound (PAH)
Caption: Pathway of PAH secretion in the renal proximal tubule.
Experimental Workflow for PAH Clearance Measurement
Caption: Workflow for measuring effective renal plasma flow (ERPF) using PAH clearance.
References
- 1. PAH clearance - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]
- 5. A useful diagnostic agent: 4-Aminohippuric acid_Chemicalbook [chemicalbook.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. droracle.ai [droracle.ai]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Stimulation of renal excretion of this compound by repeated administration of drugs in young and adult rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetics of interactions of para-aminohippurate, probenecid, cysteine conjugates and N-acetyl cysteine conjugates with basolateral organic anion transporter in isolated rabbit proximal renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Probenecid's Influence on p-Aminohippuric Acid (PAH) Renal Clearance and Measurement
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the impact of probenecid (B1678239) on the renal clearance and analytical measurement of p-Aminohippuric acid (PAH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which probenecid affects the renal clearance of this compound (PAH)?
A1: Probenecid competitively inhibits the organic anion transporters (OATs), primarily OAT1 and OAT3, located in the basolateral membrane of the proximal tubules in the kidneys.[1][2][3] These transporters are responsible for the active secretion of PAH from the blood into the tubular cells, which is the rate-limiting step in its renal clearance.[4] By blocking these transporters, probenecid reduces the tubular secretion of PAH, leading to a decrease in its overall renal clearance.
Q2: How does the administration of probenecid impact the estimation of renal plasma flow (RPF) using PAH clearance?
A2: The clearance of PAH is used to estimate effective renal plasma flow (eRPF) because it is efficiently secreted by the renal tubules, resulting in almost complete removal from the blood in a single pass through the kidneys.[5][6][7] Probenecid administration significantly reduces PAH secretion, causing an underestimation of the true eRPF. Therefore, when probenecid is co-administered, the measured PAH clearance will not accurately reflect the actual renal plasma flow.
Q3: Can probenecid interfere with the analytical measurement of PAH in plasma or urine samples?
A3: Yes, there is a potential for analytical interference. Both probenecid and PAH are organic acids and contain aromatic rings, which means they can absorb ultraviolet (UV) light at similar wavelengths. This can lead to overlapping peaks in High-Performance Liquid Chromatography (HPLC) with UV detection or interference in spectrophotometric (colorimetric) assays if the method lacks sufficient specificity. In Capillary Electrophoresis (CE), probenecid may have a similar charge-to-mass ratio as PAH, potentially leading to co-migration and difficulty in quantification.
Q4: Are there alternative methods to measure renal plasma flow in the presence of probenecid?
Troubleshooting Guide
This section addresses common issues encountered during experiments involving the co-administration of probenecid and PAH.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpectedly low PAH clearance values | 1. Probenecid Inhibition: Probenecid is effectively inhibiting OAT-mediated secretion of PAH. 2. Incorrect Dosing: Errors in the preparation or administration of PAH or probenecid. 3. Analytical Interference: Probenecid is interfering with the PAH assay, leading to artificially low measured concentrations. | 1. Confirm that the observed decrease is consistent with the expected pharmacological effect of probenecid. 2. Review and verify all dosing calculations, stock solution concentrations, and administration protocols. 3. Validate the analytical method for specificity in the presence of probenecid. Consider using a more specific method like LC-MS/MS if interference is suspected.[8] |
| High variability in PAH clearance measurements between subjects | 1. Inconsistent Probenecid Dosing or Absorption: Variability in the plasma concentrations of probenecid will lead to different degrees of OAT inhibition. 2. Physiological Differences: Inter-individual differences in OAT expression or activity. 3. Incomplete Urine Collection: Inaccurate timing or incomplete bladder emptying during urine collection periods. | 1. Measure plasma concentrations of probenecid to ensure consistent exposure. 2. Ensure a standardized protocol for subject preparation and the timing of drug administration. 3. Emphasize the importance of complete and accurately timed urine collections. Consider catheterization in animal studies for precise collection. |
| Drifting or inconsistent analytical results for PAH | 1. Analytical Method Instability: Issues with the HPLC column, mobile phase, or detector, or degradation of reagents in colorimetric assays. 2. Sample Degradation: Improper storage or handling of plasma or urine samples. 3. Interference from Probenecid or its Metabolites: The presence of these compounds may affect the stability or measurement of PAH over time. | 1. Re-validate the analytical method, checking for instrument performance and reagent stability. 2. Ensure samples are stored at appropriate temperatures (e.g., -80°C) and processed consistently. 3. Develop a sample clean-up procedure to remove interfering substances before analysis. |
Data Presentation
The following tables summarize quantitative data on the inhibitory effect of probenecid.
Table 1: Inhibitory Effect of Probenecid on Organic Anion Transporter (OAT) Substrates
| Substrate | Species | Probenecid Dose/Concentration | Effect on Renal Clearance | Inhibition Constant (Ki) |
| Adefovir (B194249) | Human | 1500 mg (oral) | 45% reduction | 18.6 ± 5.1 µM (for uptake in kidney slices)[9] |
| Benzylpenicillin | Human | 1500 mg (oral) | 78% reduction | 12.6 ± 4.2 µM (for uptake in kidney slices)[9] |
| Acyclovir | Human | 1 g (oral) | 32% decline | Not Reported |
| This compound (PAH) | Rabbit | Not Applicable | - | ~13-15 µM (for uptake in proximal tubules)[1] |
| This compound (PAH) | Rat | 50-200 mg/kg (i.p.) | Dose-dependent decrease in elimination rate[10] | Not Reported |
Experimental Protocols
Protocol for Measuring PAH Renal Clearance in Humans
This protocol is a generalized procedure and should be adapted based on specific experimental goals and institutional guidelines.
-
Subject Preparation:
-
Subjects should be adequately hydrated.
-
A baseline blood sample is collected.
-
-
PAH Administration:
-
A priming dose of PAH is administered intravenously to rapidly achieve the desired plasma concentration.
-
This is immediately followed by a continuous intravenous infusion of PAH at a rate calculated to maintain a stable plasma concentration.[7]
-
-
Probenecid Administration (if applicable):
-
Probenecid is typically administered orally prior to the start of the PAH infusion to allow for absorption and distribution.
-
-
Sample Collection:
-
After an equilibration period to ensure steady-state plasma PAH concentration, timed urine collections are initiated.[11]
-
Blood samples are drawn at the midpoint of each urine collection period.
-
-
Sample Processing and Analysis:
-
Calculation of PAH Clearance:
Protocol for Measuring PAH Renal Clearance in Rats
This protocol provides a general framework for animal studies.
-
Animal Preparation:
-
The rat is anesthetized.
-
Catheters are placed in the jugular vein (for infusions), carotid artery (for blood sampling), and bladder (for urine collection).
-
-
PAH and Inulin (B196767) Administration:
-
A priming dose of PAH and inulin (to measure glomerular filtration rate, GFR) is administered intravenously.
-
A continuous intravenous infusion of both substances is started to maintain stable plasma concentrations.
-
-
Probenecid Administration (if applicable):
-
Probenecid can be administered intraperitoneally or orally at a specified time before the clearance measurements begin.[10]
-
-
Sample Collection:
-
Following an equilibration period, timed urine samples are collected via the bladder catheter.
-
Blood samples are taken from the arterial catheter at the midpoint of each urine collection period.
-
-
Sample Processing and Analysis:
-
Urine volume is determined.
-
Plasma and urine samples are processed and stored.
-
PAH and inulin concentrations are measured using appropriate analytical methods.
-
-
Calculation of PAH Clearance:
-
Urine flow rate (V) is calculated.
-
PAH clearance is calculated using the standard clearance formula.
-
Visualizations
Caption: Probenecid competitively inhibits OAT1/3, reducing PAH secretion.
Caption: Experimental workflow for PAH clearance with probenecid.
Caption: Troubleshooting logic for low PAH clearance results.
References
- 1. Kinetics of interactions of para-aminohippurate, probenecid, cysteine conjugates and N-acetyl cysteine conjugates with basolateral organic anion transporter in isolated rabbit proximal renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics studies on the renal transport of probenecid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To Measure Renal Plasma Flow (RPF) - Renal Fellow Network [renalfellow.org]
- 6. PAH clearance - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of probenecid on P-amino hippurate kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. derangedphysiology.com [derangedphysiology.com]
Technical Support Center: N-acetyl-p-aminohippuric acid (aPAH) and PAH Clearance Accuracy
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the impact of N-acetyl-p-aminohippuric acid (aPAH) on the accuracy of p-aminohippuric acid (PAH) clearance measurements for determining renal plasma flow.
Frequently Asked Questions (FAQs)
Q1: What is N-acetyl-p-aminohippuric acid (aPAH) and how is it related to this compound (PAH)?
A1: N-acetyl-p-aminohippuric acid (aPAH), also known as 4-acetylaminohippuric acid, is a metabolite of this compound (PAH).[1] When PAH is administered for renal function studies, a portion of it is acetylated in the body. This metabolic process is influenced by N-acetyltransferase enzymes (NAT-1 or NAT-2).[1][2]
Q2: How does the presence of aPAH affect the measurement of PAH clearance?
A2: The presence of aPAH can significantly impact the accuracy of PAH clearance measurements, particularly when using traditional colorimetric methods.[1][2] These methods often lack specificity and can cross-react with aPAH, leading to inaccurate quantification of PAH in plasma and urine samples.
Q3: What are the consequences of inaccurate PAH measurement due to aPAH interference?
A3: Inaccurate PAH measurements lead to erroneous calculations of renal clearance (CLR) and systemic clearance (CLS). Specifically, the colorimetric method tends to give higher concentrations of PAH in urine and lower concentrations in plasma than what is actually present.[1][2] This results in a systematic overestimation of both renal and systemic clearances.[1][2] In some instances, this can lead to unphysiological results, such as a renal extraction ratio greater than 1.[1][2]
Q4: Which analytical method is recommended for accurate PAH clearance studies in the presence of aPAH?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for the specific and simultaneous determination of both PAH and its metabolite, aPAH.[1][2] HPLC-based methods provide more accurate and precise measurements for PAH clearance studies.[1][2]
Troubleshooting Guide
Issue: Calculated renal plasma flow is unexpectedly high or shows high variability.
-
Possible Cause 1: Analytical Method Lacks Specificity.
-
Explanation: You may be using a colorimetric method for PAH quantification, which is known to cross-react with the aPAH metabolite. This leads to an overestimation of urinary PAH and an underestimation of plasma PAH, resulting in artificially inflated clearance values.[1][2]
-
Solution: Switch to a more specific analytical method, such as High-Performance Liquid Chromatography (HPLC), which can distinguish between PAH and aPAH.[1][2] This will provide more accurate and reliable clearance measurements.
-
-
Possible Cause 2: Interference from other substances.
-
Explanation: Certain substances can interfere with PAH clearance or its measurement. For example, glucosuria can interfere with PAH measurement in stored urine samples.[3] Additionally, drugs like probenecid, sulfonamides, and procaine (B135) can affect PAH transport and the accuracy of its measurement.[4][5]
-
Solution: Review the experimental conditions and any co-administered substances. For glucosuria-induced interference, pretreatment of urine samples with NaOH or adding HCl prior to measurement can resolve the issue.[3] Ensure that subjects are not taking medications that could interfere with PAH clearance.
-
-
Possible Cause 3: Altered Renal Extraction of PAH.
-
Explanation: Conditions such as renal ischemia and reperfusion injury can impair the renal extraction of PAH by reducing the expression of organic anion transporters (Oat1 and Oat3).[6][7] This leads to an underestimation of renal plasma flow if the extraction ratio is not considered.
-
Solution: In experimental models of kidney injury, it is crucial to measure the PAH extraction ratio directly. The determination of PAH net secretion can be used to correct the PAH clearance for impaired extraction to obtain a more valid measure of renal plasma flow.[6][7]
-
Data Summary
The following tables summarize the quantitative impact of the analytical methodology on PAH clearance measurements.
Table 1: Comparison of Clearance Values Obtained by Colorimetric and HPLC Methods
| Clearance Parameter | Overestimation by Colorimetric Method | Reference |
| Renal Clearance (CLR) | 35.1% | [1][2] |
| Systemic Clearance (CLS) | 17.8% | [1][2] |
Table 2: Comparison of PAH Extraction Ratios
| Analytical Method | Mean Extraction Ratio (CLR/CLS) | Key Observation | Reference |
| HPLC | 0.73 ± 0.11 | Values are consistently less than 1, which is physiologically expected. | [1][2] |
| Colorimetric | 0.87 ± 0.13 | Can yield unphysiological values greater than 1 in some cases. | [1][2] |
Experimental Protocols
1. PAH Clearance Measurement (In Vivo)
This protocol describes the general procedure for determining renal plasma flow using PAH clearance.
-
Subject Preparation: Subjects should be adequately hydrated. Any medications that could interfere with PAH transport or measurement should be discontinued (B1498344) prior to the study.
-
PAH Administration:
-
Administer a priming dose of PAH intravenously to rapidly achieve the desired plasma concentration.
-
Immediately follow with a constant intravenous infusion of PAH to maintain a steady-state plasma concentration.[1]
-
-
Sample Collection:
-
Collect timed urine samples, either through voluntary voiding or catheterization.
-
Collect blood samples at the midpoint of each urine collection period to determine the plasma PAH concentration.
-
-
Calculation of Renal Clearance:
-
The renal clearance of PAH (CLR) is calculated using the formula: CLR = (U × V) / P
-
U = Urinary concentration of PAH
-
V = Urine flow rate
-
P = Plasma concentration of PAH
-
-
2. HPLC Method for Specific Determination of PAH and aPAH
This protocol is based on a published method for the simultaneous quantification of PAH and its N-acetyl metabolite.[2]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Nucleosil 100-5 µm C18AB cartridge column (125 mm x 4 mm I.D.).
-
Mobile Phase: A gradient elution of methanol (B129727) and a pH 3.9 buffer.
-
The buffer consists of a mixture of sodium citrate-citric acid solution, phosphoric acid, and sodium heptanesulfonate.
-
-
Gradient: Methanol-buffer from 1:99 to 15:85 over 15 minutes.
-
Detection: UV detection at 273 nm for aPAH and 265 nm for PAH.
-
-
Sample Preparation:
-
Plasma: Deproteinize plasma samples before injection.
-
Urine: Dilute urine samples as needed to fall within the standard curve range.
-
-
Quantification: Create standard curves for both PAH and aPAH to quantify their concentrations in the plasma and urine samples.
Visualizations
Caption: Comparison of analytical workflows for PAH measurement.
Caption: Experimental workflow for PAH clearance studies.
Caption: Logical relationship of aPAH interference on clearance.
References
- 1. Specific determination of PAH and its N-acetyl metabolite by HPLC increases the accuracy and precision of PAH clearance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography of the renal blood flow marker this compound (PAH) and its metabolite N-acetyl PAH improves PAH clearance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosuria Interferes With Measurement of Effective Renal Plasma Flow Using para-Aminohippuric Acid, With a Focus on SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
Correcting for incomplete extraction of p-Aminohippuric acid by the kidneys
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with p-Aminohippuric acid (PAH) to measure renal plasma flow.
Frequently Asked Questions (FAQs)
Q1: Why is my calculated renal plasma flow lower than expected when using PAH clearance?
A1: The clearance of this compound (PAH) provides an estimate of the effective renal plasma flow (eRPF), not the true renal plasma flow (RPF). This is because the extraction of PAH by the kidneys is typically incomplete. In healthy individuals, the renal extraction ratio of PAH is approximately 0.92, which means that PAH clearance usually underestimates the RPF by about 8-10%.[1][2][3] This discrepancy is generally considered an acceptable margin of error for many applications due to the ease of measurement.[1]
Q2: What physiological factors can lead to incomplete PAH extraction?
A2: Several factors contribute to the incomplete extraction of PAH from the blood. These include the presence of periglomerular shunts and inherent limitations in the secretion of PAH in certain cortical areas.[4] Additionally, regions of the kidney with reduced perfusion, such as the proximal tubules in the medulla, can also limit PAH extraction.[4]
Q3: Can experimental conditions or disease states affect the PAH extraction ratio?
A3: Yes, certain conditions can significantly alter the PAH extraction ratio, leading to a greater underestimation of RPF. For instance, renal ischemia and reperfusion injury can severely impair PAH extraction.[5][6] This is due to the reduced expression of the basolateral organic anion transporters, Oat1 and Oat3, which are crucial for PAH secretion.[5] In cases of postischemic acute renal failure, the PAH extraction ratio can be profoundly depressed.[6]
Q4: Do any substances interfere with PAH clearance measurements?
A4: Yes, various substances can interfere with PAH clearance. Certain medications, such as probenecid (B1678239) and penicillin, competitively inhibit the same transport system used for PAH secretion.[4] Dietary factors and other drugs may also interfere with the laboratory methods used to determine PAH concentrations.[7] The type of infusion fluid used can also have an effect; for example, dextrose infusions have been shown to lower the PAH extraction ratio when compared to saline infusions.[8]
Q5: How can I correct for the incomplete extraction of PAH to determine the true renal plasma flow?
A5: To determine the true renal plasma flow (RPF), the PAH clearance (CPAH), which represents the effective renal plasma flow (eRPF), must be corrected for the renal extraction ratio of PAH (EPAH). The correction is performed using the following formula:
RPF = CPAH / EPAH
To calculate EPAH, you need to measure the concentration of PAH in both the arterial plasma (Pa,PAH) and the renal venous plasma (Pv,PAH) using the formula:
EPAH = (Pa,PAH - Pv,PAH) / Pa,PAH
This requires obtaining a blood sample from the renal vein.
Troubleshooting Guides
Issue: Significant Underestimation of Renal Plasma Flow
Symptoms:
-
Calculated effective renal plasma flow (eRPF) is substantially lower than literature values for the animal model or patient population.
-
Observed physiological changes do not correlate with the drastic reduction in measured eRPF.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pathological Condition: The experimental model may involve a condition that impairs PAH secretion, such as acute kidney injury or ischemia/reperfusion.[5][6] | 1. Measure the PAH Extraction Ratio: Directly measure the extraction ratio by obtaining arterial and renal venous blood samples. 2. Correct for Extraction: Apply the correction formula (RPF = eRPF / EPAH) to calculate the true RPF. 3. Correlate with Transporter Expression: Consider quantifying the expression of renal organic anion transporters (Oat1 and Oat3) to investigate the mechanism of reduced extraction.[5] |
| Pharmacological Interference: A co-administered compound may be competing with PAH for tubular secretion.[4] | 1. Review Co-administered Drugs: Check if any administered drugs are known substrates or inhibitors of organic anion transporters. 2. Stagger Dosing: If possible, adjust the experimental design to avoid simultaneous administration of potentially interacting compounds. |
| Experimental Protocol Error: The type of infusion vehicle may be affecting PAH extraction.[8] | 1. Standardize Infusion Vehicle: Use a consistent and appropriate infusion vehicle, such as 0.85% saline, for PAH administration. 2. Validate Vehicle Effects: If a different vehicle must be used, conduct a validation study to determine its effect on the PAH extraction ratio in your model. |
Quantitative Data Summary
The following table summarizes PAH extraction ratios under various conditions as reported in the literature.
| Condition | Species | Mean PAH Extraction Ratio (EPAH) | Reference |
| Normal/Healthy | Human | ~0.92 | [1][2][3] |
| Normal/Healthy | Human | 0.905 ± 0.19 | [9] |
| Postischemic Acute Renal Failure (Day 0) | Human | 0.10 - 0.18 | [6] |
| Postischemic Acute Renal Failure (Day 7, recovering) | Human | 0.65 ± 0.20 | [6] |
| 0.85% Saline Infusion | Rat | 0.683 ± 0.025 | [8] |
| 2.5% Dextrose Infusion | Rat | 0.488 ± 0.032 | [8] |
Experimental Protocols
Protocol 1: Determination of Effective Renal Plasma Flow (eRPF) using PAH Clearance
Objective: To measure the effective renal plasma flow by determining the clearance of this compound.
Methodology:
-
Animal Preparation: Anesthetize the subject and catheterize the femoral artery (for blood sampling) and bladder (for urine collection).
-
PAH Infusion: Administer a priming dose of PAH to rapidly achieve the desired plasma concentration. Immediately follow with a constant intravenous infusion to maintain a stable plasma PAH concentration.[10]
-
Equilibration Period: Allow for an equilibration period (e.g., 30-60 minutes) for the PAH plasma concentration to stabilize.
-
Urine Collection: Begin timed urine collections. Empty the bladder completely at the start of the collection period and rinse with a small volume of distilled water. Collect all urine produced over a precise time interval (e.g., 20-30 minutes).
-
Blood Sampling: Near the midpoint of each urine collection period, draw a blood sample from the arterial catheter into a heparinized tube.
-
Sample Processing:
-
Measure the exact volume of the collected urine.
-
Centrifuge the blood sample to separate the plasma.
-
-
PAH Analysis: Determine the concentration of PAH in the urine (UPAH) and plasma (PPAH) samples using a suitable analytical method (e.g., spectrophotometry).
-
Calculation:
-
Calculate the urine flow rate (V) in mL/min.
-
Calculate the eRPF (CPAH) using the standard clearance formula: CPAH = (UPAH * V) / PPAH
-
Protocol 2: Measurement of PAH Extraction Ratio (EPAH)
Objective: To determine the renal extraction ratio of PAH to allow for the correction of eRPF to true RPF.
Methodology:
-
Animal Preparation: In addition to the preparation in Protocol 1, carefully expose the renal vein and place a catheter for blood sampling.
-
PAH Infusion and Equilibration: Follow steps 2 and 3 from Protocol 1.
-
Blood Sampling: During the steady-state infusion, simultaneously collect blood samples from the arterial catheter (representing blood entering the kidney) and the renal vein catheter (representing blood leaving the kidney).
-
Sample Processing: Centrifuge the blood samples to separate the plasma.
-
PAH Analysis: Determine the PAH concentration in the arterial plasma (Pa,PAH) and renal venous plasma (Pv,PAH).
-
Calculation: Calculate the PAH extraction ratio using the formula: EPAH = (Pa,PAH - Pv,PAH) / Pa,PAH
Visualizations
Caption: Workflow for determining true renal plasma flow.
Caption: Decision tree for troubleshooting low eRPF results.
References
- 1. PAH clearance - Wikipedia [en.wikipedia.org]
- 2. A useful diagnostic agent: 4-Aminohippuric acid_Chemicalbook [chemicalbook.com]
- 3. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAH extraction and estimation of plasma flow in human postischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pitfalls in measuring inulin and para-amino-hippuric acid clearances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat [pubmed.ncbi.nlm.nih.gov]
- 9. The renal transport of hippurate and protein‐bound solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of p-Aminohippuric Acid (PAH)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of p-Aminohippuric acid (PAH).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound (PAH)?
A: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, in this case, this compound (PAH), due to the presence of co-eluting, unobserved components in the sample matrix. This phenomenon can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, termed ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses. In biological matrices such as plasma, serum, or urine, common sources of matrix effects include salts, endogenous metabolites, and phospholipids.
Q2: How can I assess the presence and magnitude of matrix effects in my PAH analysis?
A: The presence and impact of matrix effects can be evaluated both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): A continuous flow of a standard PAH solution is introduced into the mass spectrometer after the analytical column. Simultaneously, a blank matrix extract (a sample processed without the analyte) is injected onto the column. A stable baseline signal from the infused PAH is expected. Any deviation, such as a dip or a peak in the baseline, as the components of the blank matrix elute from the column, indicates the presence of ion suppression or enhancement at that specific retention time.
-
Quantitative Assessment (Post-Extraction Spike): This method provides a numerical value for the matrix effect. It involves comparing the peak area of PAH in a sample prepared by spiking the analyte into a pre-extracted blank matrix with the peak area of PAH in a neat solution (e.g., mobile phase) at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area of Analyte in Spiked Post-Extracted Blank Matrix) / (Peak Area of Analyte in Neat Solution)
-
An MF value of 1 indicates no matrix effect.
-
An MF < 1 signifies ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Q3: What are the common sample preparation strategies to mitigate matrix effects for PAH analysis?
A: The primary goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte of interest. The most common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method, often employed for plasma and serum samples. It involves adding a water-miscible organic solvent, such as acetonitrile (B52724), to the sample to precipitate proteins. While effective at removing proteins, it may not efficiently remove other matrix components like phospholipids, which can still cause ion suppression. For PAH analysis in plasma, protein precipitation with acetonitrile is a commonly reported method.[1][2]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. It can provide a cleaner extract than protein precipitation.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the analyte. It utilizes a solid sorbent to selectively retain either the analyte or the matrix components. SPE is generally considered to provide the cleanest extracts, thereby minimizing matrix effects.
Q4: Is a stable isotope-labeled internal standard available for this compound?
A: Currently, a commercially available stable isotope-labeled (e.g., deuterated or ¹³C-labeled) internal standard for this compound is not readily found. In the absence of a stable isotope-labeled standard, a structural analog can be used. For instance, para-aminosalicylic acid (PAS) has been reported as an internal standard for PAH analysis.[2] While a structural analog can compensate for some variability, a stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and experiences nearly identical matrix effects, providing more accurate correction. For critical applications, custom synthesis of a deuterated or ¹³C-labeled PAH may be considered.
Q5: Which ionization mode, positive or negative, is better for PAH analysis?
A: this compound has been successfully analyzed using both positive and negative electrospray ionization (ESI) modes.
-
Negative Ion Mode: PAH contains a carboxylic acid group, which readily deprotonates to form a negative ion [M-H]⁻. Several studies have reported successful analysis of PAH in negative ESI mode.[2] Generally, negative mode can offer better sensitivity for acidic compounds due to lower background noise.
-
Positive Ion Mode: The primary amine group on the PAH molecule can be protonated to form a positive ion [M+H]⁺. Successful quantification of PAH in positive ESI mode has also been demonstrated.[3]
The choice between positive and negative mode should be determined empirically during method development by comparing the signal intensity, signal-to-noise ratio, and overall robustness for your specific LC-MS/MS system and matrix.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload2. Inappropriate mobile phase pH3. Column Contamination or Degradation | 1. Dilute the sample or reduce the injection volume.2. Adjust the mobile phase pH to ensure PAH is in a single ionic state.3. Use a guard column and/or implement a more rigorous sample cleanup. Consider flushing or replacing the analytical column. |
| High Signal Suppression | 1. Co-elution of matrix components (e.g., phospholipids).2. High salt concentration in the sample. | 1. Improve sample preparation: Switch from protein precipitation to SPE for a cleaner extract.2. Optimize chromatographic separation to resolve PAH from the interfering peaks. This can be achieved by modifying the gradient, mobile phase composition, or using a different column chemistry (e.g., HILIC).3. For urine samples, increase the dilution factor.[4][5] |
| High Signal Enhancement | Co-elution with a matrix component that improves PAH ionization efficiency. | 1. Optimize chromatographic separation to resolve PAH from the enhancing peak.2. A stable isotope-labeled internal standard would effectively compensate for this effect. If unavailable, use a structural analog internal standard and ensure it is similarly affected. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation.2. Variable matrix effects between different sample lots. | 1. Automate the sample preparation process if possible.2. Use a stable isotope-labeled internal standard if available. If not, a structural analog is the next best choice.3. Evaluate matrix effects across multiple batches of the biological matrix to ensure the method's robustness. |
| Low Analyte Recovery | 1. Inefficient extraction during sample preparation.2. Analyte adsorption to vials or tubing. | 1. Optimize the sample preparation method. For SPE, ensure the correct sorbent and elution solvent are used. For LLE, adjust the pH and solvent choice.2. Use silanized vials and PEEK tubing to minimize adsorption. |
Quantitative Data Summary
The following table summarizes illustrative data on the effectiveness of different sample preparation techniques. Note that specific values for PAH may vary, and this table is intended to provide a general comparison.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Matrix Effect (Ion Suppression/Enhancement) | Relative Cleanliness of Extract | Notes |
| Protein Precipitation (PPT) with Acetonitrile | 80 - 100 | High potential for ion suppression due to residual phospholipids. | Low | Simple and fast, but may require further optimization of chromatography to separate analyte from matrix components.[1][2] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | Moderate; depends on the choice of extraction solvent and pH. | Moderate | Can be more selective than PPT but is more labor-intensive. |
| Solid-Phase Extraction (SPE) | 90 - 105 | Low; generally provides the most significant reduction in matrix effects. | High | Offers the cleanest extracts and the ability to concentrate the analyte, leading to improved sensitivity. |
| Dilution (for Urine) | > 95 | Can be effective in reducing matrix effects if the analyte concentration is high enough to permit significant dilution.[1][4][5] | N/A | A simple approach for high-concentration samples. |
Experimental Protocols
1. Protein Precipitation (PPT) Protocol for Plasma/Serum Samples
This protocol is adapted from methodologies reported for the analysis of PAH in biological fluids.[1][2]
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Add the internal standard solution (e.g., para-aminosalicylic acid).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in an appropriate volume of the mobile phase.
-
Vortex briefly and inject the sample into the LC-MS/MS system.
2. Sample Dilution Protocol for Urine Samples
This protocol is a simplified approach for urine samples where PAH concentrations are typically higher.[1][2]
-
Thaw the urine sample and centrifuge at 2000 x g for 5 minutes to pellet any sediment.
-
Dilute 100 µL of the supernatant with 900 µL of the mobile phase (a 1:10 dilution). The dilution factor may need to be optimized based on the expected analyte concentration and the extent of matrix effects.
-
Add the internal standard.
-
Vortex to mix.
-
Inject the diluted sample directly into the LC-MS/MS system.
Visualizations
Caption: Sample preparation workflows for PAH analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Simultaneous determination of this compound, acetyl-p-aminohippuric acid and iothalamate in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Minimizing errors in urine collection for p-Aminohippuric acid clearance
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on minimizing errors during urine collection for p-Aminohippuric acid (PAH) clearance studies. Accurate urine collection is critical for obtaining reliable measurements of effective renal plasma flow (ERPF).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PAH) clearance and what does it measure?
A1: Para-aminohippuric acid (PAH) clearance is a technique used in renal physiology to estimate the effective renal plasma flow (ERPF).[1][2] ERPF represents the volume of plasma that is cleared of PAH by the kidneys per unit of time.[1] This measurement is a valuable indicator of renal perfusion and overall kidney function.[1][3]
Q2: Why is accurate urine collection so crucial for PAH clearance measurements?
A2: The calculation of PAH clearance directly incorporates the urine flow rate (V) and the concentration of PAH in the urine (UPAH).[1][2] Therefore, any inaccuracies in urine collection, such as incomplete bladder emptying or incorrect timing, will lead to significant errors in the calculated ERPF.
Q3: What are the main sources of error in urine collection for PAH clearance?
A3: The primary sources of error include incomplete bladder emptying, incorrect timing of collection periods, and sample contamination.[3] Additionally, factors like acute stress, vigorous exercise, and certain foods or medications can affect the accuracy of the results.[4]
Q4: How does incomplete bladder emptying affect PAH clearance results?
A4: Incomplete bladder emptying leads to an underestimation of the true urine volume collected during a specific time period. This results in an artificially low calculated urine flow rate (V), which in turn leads to an underestimation of the ERPF. Chronic urinary retention is defined as a post-void residual volume of greater than 300 mL.[5]
Q5: Can any medications interfere with PAH clearance measurements?
A5: Yes, a variety of medications can interfere with the laboratory methods used to determine PAH levels.[6] It is essential to obtain a careful history of all medications the subject is taking before beginning the clearance study.
Troubleshooting Guides
This section addresses specific issues that may arise during the urine collection process for PAH clearance studies.
Issue 1: Suspected Incomplete Bladder Emptying
-
Question: How can I confirm if the subject has completely emptied their bladder at the end of a collection period?
-
Answer: While direct confirmation can be challenging without imaging, you can encourage complete voiding by having the subject remain on the toilet for an extra minute after they feel they have finished. For subjects with known or suspected voiding difficulties, a post-void residual (PVR) urine volume can be measured using a bladder scanner. A PVR volume greater than 200 mL is generally considered abnormal.[7]
-
Question: What should I do if I suspect a urine collection is incomplete?
-
Answer: If you suspect a collection is incomplete, it is best to discard the sample from that collection period and repeat it. Document the reason for the suspected incomplete collection in the study records. Using shorter collection periods, such as 8 or 12 hours instead of 24, may improve patient adherence and accuracy.[8]
Issue 2: Inaccurate Timing of Urine Collection
-
Question: The subject started the 24-hour urine collection but forgot to discard the first void. How does this affect the results?
-
Answer: Including the first void of the 24-hour period will artificially inflate the total urine volume, leading to an inaccurate calculation of the urine flow rate and subsequently the PAH clearance. The collection must be started with an empty bladder.[9] The proper procedure is to have the subject void and discard the urine at the start time, then collect all subsequent urine for the next 24 hours.[4][10]
-
Question: A urine sample was accidentally discarded during the collection period. Can I still use the remaining collected urine?
-
Answer: No, if any urine is discarded during the collection period, the entire 24-hour collection is invalid and must be restarted.[4][9] The total volume of urine produced over the entire period is a critical component of the clearance calculation.
Issue 3: Sample Handling and Storage
-
Question: How should urine samples be stored during and after collection?
-
Answer: The urine collection container must be kept refrigerated or on ice throughout the entire collection period to prevent the degradation of analytes.[10] Once the collection is complete, the sample should be transported to the laboratory as soon as possible.[10]
-
Question: Are there any specific preservatives that should be added to the urine collection container?
-
Answer: For some analytes, a preservative may be necessary. For example, a few crystals of thymol (B1683141) can be added to the collection bottle.[11] However, for PAH analysis, it is crucial to consult the specific laboratory protocol to determine if a preservative is required, as some can interfere with the assay.
Quantitative Data on Potential Errors
The following table summarizes the potential impact of common errors on PAH clearance measurements.
| Error | Effect on Measured Parameter | Impact on Calculated ERPF |
| Incomplete Bladder Emptying | Underestimation of Urine Volume (V) | Underestimation |
| Inclusion of First Void in 24-hr Collection | Overestimation of Urine Volume (V) | Overestimation |
| Missed Urine Sample(s) | Underestimation of Urine Volume (V) | Underestimation |
| Incorrect Timing (Shorter than intended) | Underestimation of Collection Time (T) | Overestimation |
| Incorrect Timing (Longer than intended) | Overestimation of Collection Time (T) | Underestimation |
| Improper Sample Storage (Degradation of PAH) | Underestimation of Urine PAH Concentration (UPAH) | Underestimation |
Experimental Protocols
Protocol for Timed Urine Collection in PAH Clearance Studies
This protocol outlines the steps for a standard timed urine collection, which can be adapted for various collection durations (e.g., 24 hours).
Materials:
-
Large, clean urine collection container, appropriately labeled with the subject's name, date, and start/end times.
-
A smaller, clean container (urinal or collection hat) for voiding into before transferring to the main container.[9]
-
Cooler with ice or access to a refrigerator.
Procedure:
-
Start of the Collection Period:
-
During the Collection Period:
-
Collect all urine voided during the specified period in the smaller collection device and carefully transfer it to the large, labeled container.[9]
-
It is critical that no urine is discarded. If any sample is missed, the collection must be restarted.[9]
-
Keep the main collection container in a cool place, either on ice or in a refrigerator, for the entire duration of the collection.[4]
-
-
End of the Collection Period:
-
At the exact end time of the collection period (e.g., 24 hours after the start time), the subject should attempt to void one last time and add this urine to the collection container.[10]
-
Record the exact end time and date on the label.
-
-
Sample Processing:
-
The total volume of the collected urine should be measured and recorded.
-
The sample should be well-mixed, and an aliquot taken for PAH analysis.
-
Transport the sample to the laboratory for analysis as soon as possible.
-
Visualizations
Caption: Workflow for Accurate Urine Collection in PAH Clearance Studies.
References
- 1. grokipedia.com [grokipedia.com]
- 2. PAH clearance - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. Urinary Retention in Adults: Evaluation and Initial Management | AAFP [aafp.org]
- 6. Pitfalls in measuring inulin and para-amino-hippuric acid clearances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Male Urinary Retention: Acute and Chronic - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mskcc.org [mskcc.org]
- 10. concordhospital.org [concordhospital.org]
- 11. cdc.gov [cdc.gov]
Technical Support Center: Drug Interference with p-Aminohippuric Acid (PAH) Transport and Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Aminohuric acid (PAH).
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is the primary mechanism of p-Aminohippuric acid (PAH) transport in the kidneys?
A1: this compound (PAH) is actively secreted by the proximal tubules in the kidneys. This process involves two main steps:
-
Basolateral Uptake: PAH is transported from the blood into the proximal tubule cells primarily by Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3). This is an active transport process.
-
Apical Efflux: PAH is then secreted from the tubule cells into the tubular lumen (urine). This step is mediated by transporters such as Multidrug Resistance-Associated Protein 2 (MRP2) and Sodium-dependent phosphate (B84403) transport protein 1 (NPT1).
Drug Interactions
Q2: Which drugs are known to interfere with PAH transport?
A2: A variety of drugs can interfere with PAH transport, primarily by competing for the OAT1 and OAT3 transporters. Commonly cited examples include:
-
Probenecid: A classic inhibitor of OATs, often used experimentally to block PAH secretion.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Such as diclofenac, ibuprofen, and indomethacin.
-
Diuretics: Including furosemide (B1674285) and thiazides.
-
Certain Antibiotics: For example, penicillin.
-
Antiviral Medications.
Q3: Where can I find quantitative data on drug interference with PAH transport?
A3: The following tables summarize inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for common drugs that interfere with OAT1 and OAT3, the primary transporters of PAH.
Table 1: Inhibitory Constants (Ki) of Various Drugs on OAT1 and OAT3
| Drug | Transporter | Ki (µM) | Species |
| Probenecid | hOAT1 | 4.3 - 18.6 | Human |
| Probenecid | hOAT3 | 1.3 - 12.6 | Human |
| Quinapril | OAT (general) | ~20 | Rabbit |
| Indomethacin | hOAT1 | 4.35 | Human |
| Indomethacin | hOAT3 | 0.11 | Human |
| Sulindac | hOAT1 | 56.8 | Human |
| Sulindac | hOAT3 | 0.94 | Human |
hOAT refers to human Organic Anion Transporter.
Table 2: IC50 Values of Various Drugs on OAT1 and OAT3
| Drug | Transporter | IC50 (µM) | Species |
| Furosemide | hOAT1 | 14 - 20 | Human |
| Furosemide | hOAT3 | 1.7 - 7.3 | Human |
| Rosmarinic Acid | hOAT1 | 60.6 | Human |
| Rosmarinic Acid | hOAT3 | 1.52 | Human |
| Diclofenac Acyl-β-D-glucuronide | hOAT1 | 174 - 960 | Human |
| Diclofenac Acyl-β-D-glucuronide | hOAT3 | < 3 | Human |
| Ibuprofen Acyl-β-D-glucuronide | hOAT1 | 174 - 960 | Human |
| Ibuprofen Acyl-β-D-glucuronide | hOAT3 | 19 - 129 | Human |
hOAT refers to human Organic Anion Transporter.
Troubleshooting Guides
In Vitro PAH Uptake Assays
Problem 1: High background signal in control cells (not expressing OATs).
-
Potential Cause 1: Non-specific binding of PAH to the cells or plate.
-
Solution: Increase the number of wash steps with ice-cold buffer after incubation. Ensure aspiration of the wash buffer is complete between washes. Consider adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) to the wash buffer.
-
-
Potential Cause 2: Contamination of reagents.
-
Solution: Use fresh, high-purity reagents and sterile, filtered buffers.
-
-
Potential Cause 3: Autofluorescence of the compound or cells (if using a fluorescent PAH analog).
-
Solution: Run a blank experiment with unstained cells to determine the baseline autofluorescence. If the test compound itself is fluorescent, measure its fluorescence in the assay buffer alone.
-
Problem 2: Low signal-to-background ratio.
-
Potential Cause 1: Low transporter expression or activity.
-
Solution: Confirm transporter expression using a validated method (e.g., qPCR, Western blot). Ensure that the cells are healthy and not past their optimal passage number. The expression and activity of OAT1 and OAT3 can decrease with prolonged cell culture.
-
-
Potential Cause 2: Sub-optimal assay conditions.
-
Solution: Optimize incubation time and PAH concentration. Perform a time-course experiment to determine the linear range of uptake. Use a PAH concentration that is below the Km of the transporter to ensure you are measuring initial uptake rates.
-
-
Potential Cause 3: Inefficient cell lysis.
-
Solution: Ensure the chosen lysis buffer is effective for your cell type and that incubation is sufficient to completely lyse the cells. Sonication can be used to aid lysis.
-
Problem 3: Inconsistent results between replicate wells.
-
Potential Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes for accurate cell dispensing. Avoid using the outer wells of the plate, which are more prone to evaporation ("edge effects").
-
-
Potential Cause 2: Pipetting errors.
-
Solution: Calibrate pipettes regularly. Use a consistent pipetting technique for adding and removing solutions.
-
-
Potential Cause 3: Temperature fluctuations.
-
Solution: Ensure even temperature distribution across the plate during incubation. Avoid stacking plates in the incubator.
-
Problem 4: Positive control inhibitor (e.g., probenecid) shows no effect.
-
Potential Cause 1: Degraded inhibitor.
-
Solution: Prepare fresh inhibitor solutions from a reliable stock.
-
-
Potential Cause 2: Insufficient inhibitor concentration or incubation time.
-
Solution: Use a concentration of the inhibitor that is at least 10-fold higher than its Ki or IC50 value. A pre-incubation step with the inhibitor before adding the PAH substrate may be necessary.
-
PAH Measurement in Biological Samples (HPLC & LC-MS/MS)
Problem 1: Low recovery of PAH during sample preparation.
-
Potential Cause 1: Inefficient protein precipitation (for plasma/serum samples).
-
Solution: Optimize the ratio of precipitation solvent (e.g., acetonitrile, methanol) to sample. Ensure thorough vortexing and adequate centrifugation time and speed to pellet all proteins.
-
-
Potential Cause 2: Adsorption of PAH to labware.
-
Solution: Use low-binding microcentrifuge tubes and pipette tips.
-
-
Potential Cause 3: Incomplete elution from solid-phase extraction (SPE) cartridges.
-
Solution: Ensure the elution solvent is of appropriate strength and volume to completely elute PAH from the SPE sorbent.
-
Problem 2: Peak tailing in HPLC chromatogram.
-
Potential Cause 1: Secondary interactions with the stationary phase.
-
Solution: The primary cause of peak tailing for acidic compounds like PAH is the interaction with residual silanol (B1196071) groups on the silica-based stationary phase. Adjust the mobile phase pH to be well below the pKa of the silanol groups (around 3.5-4.5) to keep them protonated and reduce these interactions. Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can also help.
-
-
Potential Cause 2: Column degradation.
-
Solution: If the column has been used extensively, it may need to be replaced. Using a guard column can help extend the life of the analytical column.
-
Problem 3: Matrix effects in LC-MS/MS analysis.
-
Potential Cause 1: Ion suppression or enhancement from co-eluting endogenous components.
-
Solution: Improve sample clean-up to remove interfering matrix components. Optimize the chromatographic method to separate PAH from these components. The use of a stable isotope-labeled internal standard that co-elutes with PAH is the most effective way to compensate for matrix effects.
-
-
Potential Cause 2: Interference from specific substances.
-
Solution: Be aware of potential interferences. For example, high concentrations of glucose in urine samples can react with PAH, leading to an underestimation of its concentration.[1] In such cases, pre-treatment of the urine with sodium hydroxide (B78521) (to prevent the reaction) or hydrochloric acid (to reverse it) may be necessary.[1]
-
Experimental Protocols
In Vitro PAH Uptake Assay in HEK293 Cells Expressing OAT1
This protocol is adapted for a 96-well plate format.
1. Cell Seeding:
-
Seed HEK293 cells stably expressing human OAT1 (HEK-OAT1) and the parental HEK293 cells (as a negative control) in a poly-D-lysine coated 96-well plate.
-
A typical seeding density is 5 x 10^5 cells/mL, with 200 µL per well.
-
Incubate for 18-28 hours at 37°C and 5% CO2 to allow cells to form a confluent monolayer.
2. Uptake Assay:
-
Wash the cells three times with 200 µL of warm (37°C) Hank's Balanced Salt Solution (HBSS).
-
After the final wash, add 100 µL of warm HBSS and pre-incubate for 10 minutes at 37°C.
-
To test for inhibition, add the test compound at various concentrations during the pre-incubation step. For a positive control, use a known inhibitor like probenecid.
-
Initiate the uptake by adding 100 µL of a 2x concentrated solution of radiolabeled or fluorescent PAH in warm HBSS. The final concentration should be below the transporter's Km.
-
Incubate for a predetermined time (e.g., 5-20 minutes) at 37°C. This should be within the linear range of uptake.
-
Terminate the transport by rapidly washing the cells three times with 200 µL of ice-cold HBSS.
3. Cell Lysis and Measurement:
-
After the final wash, add 100 µL of a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent or a buffer containing 0.1% Triton X-100).
-
Incubate for 5-10 minutes at room temperature with gentle shaking to ensure complete lysis.
-
If using a radiolabeled PAH, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
If using a fluorescent PAH analog, measure the fluorescence of the lysate using a plate reader at the appropriate excitation and emission wavelengths.
4. Data Analysis:
-
Subtract the signal from the parental cells (background) from the signal of the OAT1-expressing cells to determine the transporter-mediated uptake.
-
Normalize the uptake to the amount of protein in each well, determined by a protein assay (e.g., BCA assay) performed on the cell lysate.
-
For inhibition studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
In Vivo Renal Clearance of PAH in Rats
This protocol provides a general guideline for measuring PAH clearance in anesthetized rats.
1. Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., pentobarbital).
-
Cannulate the trachea to ensure a clear airway.
-
Catheterize the jugular vein for infusion of PAH and inulin (B196767) (for GFR measurement).
-
Catheterize the carotid artery for blood sampling.
-
Catheterize the bladder for urine collection.
2. Infusion:
-
Administer a priming dose of PAH and inulin to rapidly achieve the desired plasma concentrations.
-
Follow with a constant intravenous infusion of PAH and inulin in saline to maintain steady-state plasma levels. The infusion rate will depend on the size of the rat and the desired plasma concentration.
3. Sample Collection:
-
Allow for an equilibration period (e.g., 60 minutes) after starting the infusion.
-
Collect urine over timed intervals (e.g., 20-30 minutes). Record the exact duration of each collection period and the volume of urine collected.
-
At the midpoint of each urine collection period, collect a blood sample from the carotid artery.
4. Sample Analysis:
-
Centrifuge the blood samples to obtain plasma.
-
Measure the concentration of PAH and inulin in the plasma and urine samples using a validated analytical method (e.g., HPLC-UV, LC-MS/MS, or a colorimetric assay).
5. Calculation of Renal Clearance:
-
The clearance (C) of a substance is calculated using the following formula: C = (U x V) / P Where:
-
U = Urinary concentration of the substance
-
V = Urine flow rate (urine volume / collection time)
-
P = Plasma concentration of the substance
-
-
PAH Clearance (C_PAH): Represents the effective renal plasma flow (eRPF).
-
Inulin Clearance (C_Inulin): Represents the glomerular filtration rate (GFR).
Visualizations
Caption: Renal tubular secretion pathway of this compound (PAH).
Caption: Workflow for an in vitro PAH uptake assay.
Caption: Troubleshooting workflow for low PAH recovery.
References
Validation & Comparative
A Comparative Guide: Inulin vs. p-Aminohippuric Acid Clearance for Renal Function Assessment
For researchers, scientists, and drug development professionals, accurately assessing renal function is paramount. The gold standard for measuring the Glomerular Filtration Rate (GFR), a key indicator of kidney health, has traditionally been inulin (B196767) clearance. Another common method, p-Aminohippuric acid (PAH) clearance, is often mentioned in the context of renal function but serves a different primary purpose. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the appropriate technique for your research needs.
Core Principles: Filtration vs. Secretion
The fundamental difference between inulin and PAH clearance lies in how the kidneys handle these substances. Inulin is freely filtered by the glomeruli and is neither reabsorbed nor secreted by the renal tubules.[1][2][3] This means the rate at which inulin is cleared from the blood plasma is directly proportional to the rate at which plasma is filtered by the glomeruli, providing a direct measure of GFR.[4][5]
In contrast, this compound is not only freely filtered but also actively and almost completely secreted from the blood into the tubules by the proximal tubules.[2][4][6] This near-complete removal in a single pass through the kidneys makes PAH clearance an effective measure of Renal Plasma Flow (RPF), not GFR.[1][7][8]
Quantitative Comparison of Clearance Parameters
The following table summarizes the key quantitative differences between inulin and PAH clearance.
| Parameter | Inulin Clearance | This compound (PAH) Clearance | Reference |
| Primary Measurement | Glomerular Filtration Rate (GFR) | Effective Renal Plasma Flow (ERPF) | [1][9] |
| Normal Value (Adult) | ~125 mL/min | ~625 mL/min | [4] |
| Renal Handling | Freely filtered; no secretion or reabsorption | Freely filtered and almost completely secreted | [2][4] |
| Renal Extraction Ratio | ~0.20 | ~0.90 | [7][8] |
| Clinical Utility | Gold standard for GFR measurement in research settings | Measurement of renal perfusion and tubular secretory function | [1][10] |
| Limitations | Invasive, complex, and not routine in clinical practice | Invasive, can be affected by tubular damage | [1][7] |
Experimental Protocols
Accurate measurement of both inulin and PAH clearance requires a meticulous experimental setup involving continuous intravenous infusion and precisely timed sample collection.
Inulin Clearance Protocol for GFR Measurement
-
Subject Preparation: The subject should be in a fasting state. An intravenous line is established for the infusion.[11]
-
Loading Dose: A priming dose of inulin is administered intravenously to rapidly achieve the desired plasma concentration.[12] For example, a loading dose of 90 mg/kg body weight can be administered over 15 minutes.[12]
-
Continuous Infusion: A constant infusion of inulin is then maintained to ensure a stable plasma concentration (e.g., 0.3 mg/mL).[12]
-
Equilibration Period: An equilibration period is allowed for the inulin to distribute throughout the body.
-
Sample Collection: Timed urine samples are collected, often via catheterization to ensure complete bladder emptying. Blood samples are drawn at the midpoint of each urine collection period.[9][12]
-
Sample Analysis: Inulin concentrations in plasma and urine are determined. Historically, colorimetric assays were used, but modern methods often employ High-Performance Liquid Chromatography (HPLC).[13][14]
-
GFR Calculation: GFR is calculated using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration .[3]
This compound (PAH) Clearance Protocol for RPF Measurement
The protocol for PAH clearance is similar to that of inulin clearance, often performed simultaneously.
-
Subject Preparation: Similar to the inulin clearance protocol, the subject should be fasting, and intravenous access is required.
-
Loading Dose: A priming dose of PAH is administered. For instance, a priming dose of 6 to 10 mg/kg.[10][15]
-
Continuous Infusion: A continuous infusion is maintained to achieve a stable, low plasma concentration (e.g., 1.0 to 2.0 mg/100 mL) for ERPF measurement.[15]
-
Equilibration Period: An equilibration period is observed.
-
Sample Collection: Timed urine and blood samples are collected in the same manner as for inulin clearance.[9]
-
Sample Analysis: PAH concentrations in plasma and urine are measured, often simultaneously with inulin using HPLC.[13]
-
ERPF Calculation: ERPF is calculated using the formula: ERPF = (Urine PAH Concentration × Urine Flow Rate) / Plasma PAH Concentration .[8][10]
Renal Handling of Inulin and PAH
The differing fates of inulin and PAH in the nephron are crucial to understanding their application in renal function assessment. The following diagram illustrates these distinct pathways.
Caption: Renal handling of inulin and this compound (PAH).
Conclusion
References
- 1. droracle.ai [droracle.ai]
- 2. Medicowesome: Clearance of inulin and para-aminohippuric acid mnemonic [medicowesome.com]
- 3. Khan Academy [khanacademy.org]
- 4. aklectures.com [aklectures.com]
- 5. Inulin clearance | Renal Function, Glomerular Filtration & Kidney Disease | Britannica [britannica.com]
- 6. youtube.com [youtube.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Conventional measurement of renal function utilizing serum creatinine, creatinine clearance, inulin and para-aminohippuric acid clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Measured Glomerular Filtration Rate: The Query for a Workable Golden Standard Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Simultaneous determination of inulin and this compound (PAH) in human plasma and urine by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Comparison of four methods for measuring glomerular filtration rate by inulin clearance in healthy individuals and patients with renal failure | Nefrología [revistanefrologia.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to p-Aminohippuric Acid and Creatinine Clearance in Renal Function Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of renal function is paramount in preclinical research and clinical drug development. Two historically significant methods for this evaluation are the clearance of p-Aminohippuric acid (PAH) and creatinine (B1669602). This guide provides a detailed, objective comparison of these two methods, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool for their specific needs. While creatinine clearance is widely used for estimating the Glomerular Filtration Rate (GFR), PAH clearance remains a gold standard for measuring Renal Plasma Flow (RPF).[1][2][3]
Core Principles: A Functional Distinction
The fundamental difference between PAH and creatinine clearance lies in what they measure. Creatinine clearance is primarily used to estimate the GFR, which reflects the rate at which blood is filtered by the glomeruli in the kidneys.[4][5] In contrast, PAH clearance is employed to measure the effective renal plasma flow (ERPF), indicating the volume of plasma that flows through the kidneys per unit of time.[1][2][6]
Creatinine, an endogenous product of muscle metabolism, is freely filtered by the glomeruli.[5] However, a small amount is also secreted by the renal tubules, which can lead to an overestimation of the GFR, particularly in individuals with impaired renal function.[4][7]
PAH, an exogenous substance, is both freely filtered by the glomeruli and efficiently secreted by the proximal tubules.[6][8] At low plasma concentrations, approximately 90% of PAH is cleared from the blood in a single pass through the kidneys, making its clearance a close approximation of the total renal plasma flow.[1][6]
Quantitative Comparison of Renal Clearance Methods
The following table summarizes the key quantitative parameters for PAH and creatinine clearance, providing a clear comparison of their typical values and performance characteristics.
| Parameter | This compound (PAH) Clearance | Creatinine Clearance |
| Primary Measurement | Effective Renal Plasma Flow (ERPF) | Glomerular Filtration Rate (GFR) Estimation |
| Normal Range (Adults) | 600-700 mL/min[6] | Males: 107-139 mL/min; Females: 87-107 mL/min[4] |
| Mechanism of Renal Handling | Glomerular Filtration and Tubular Secretion[1][6] | Primarily Glomerular Filtration, with some Tubular Secretion[4] |
| Accuracy | Considered a gold standard for ERPF measurement, though it may underestimate true RPF by about 10%.[1][9] | Can overestimate GFR by 10-20% due to tubular secretion, especially in renal impairment.[7][10] |
| Key Advantages | Provides a direct measure of renal perfusion.[6] | Utilizes an endogenous marker, making it non-invasive and cost-effective for routine screening.[5][11] |
| Key Limitations | Requires intravenous infusion of an exogenous substance and timed urine and blood collections.[6][12] | Accuracy is dependent on complete 24-hour urine collection and is influenced by factors like muscle mass, diet, and age.[4][13][14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the standard protocols for both PAH and creatinine clearance.
This compound (PAH) Clearance Protocol
The measurement of PAH clearance is an invasive procedure that requires continuous intravenous infusion to achieve a steady-state plasma concentration.
-
Subject Preparation: The subject should be well-hydrated. It is advisable for them to avoid consuming meat for 12 hours prior to the test.[11]
-
Priming Dose: A priming dose of PAH (typically 6-10 mg/kg) is administered intravenously to rapidly achieve the desired plasma concentration.[6]
-
Sustaining Infusion: A continuous intravenous infusion of PAH is administered to maintain a constant plasma concentration.
-
Urine Collection: Following an equilibration period, timed urine samples are collected, often over several consecutive periods (e.g., 20-30 minutes each). The bladder should be completely emptied at the beginning and end of each collection period.
-
Blood Sampling: Blood samples are drawn at the midpoint of each urine collection period to determine the plasma PAH concentration.
-
Sample Analysis: The concentration of PAH in both plasma and urine samples is determined using a colorimetric assay or high-performance liquid chromatography (HPLC).[15]
-
Calculation: The PAH clearance is calculated using the following formula:
C
PAH= (UPAHx V) / PPAH[6]Where:
-
C
PAH= PAH Clearance (mL/min) -
U
PAH= Urine PAH concentration (mg/mL) -
V = Urine flow rate (mL/min)
-
P
PAH= Plasma PAH concentration (mg/mL)
-
Creatinine Clearance Protocol
The most common method for determining creatinine clearance involves a 24-hour urine collection.
-
Subject Instruction: The individual is instructed to collect all urine produced over a 24-hour period in a provided container.[5][16]
-
Collection Period: The collection begins after the bladder is emptied for the first time, and that urine is discarded. All subsequent urine for the next 24 hours is collected. The final urination at the end of the 24-hour period is included in the collection.
-
Blood Sample: A blood sample is collected to measure the serum creatinine concentration. This should be done within the 24-hour urine collection period.[5]
-
Sample Analysis: The total volume of the 24-hour urine collection is measured. The creatinine concentration in both the urine and serum samples is determined.
-
Calculation: The creatinine clearance is calculated using the formula:
C
Cr= (UCrx V) / PCr[16]Where:
-
C
Cr= Creatinine Clearance (mL/min) -
U
Cr= Urine creatinine concentration (mg/dL) -
V = Total 24-hour urine volume (mL) / 1440 (minutes in a day)
-
P
Cr= Plasma creatinine concentration (mg/dL)
-
Visualizing Renal Handling and Experimental Workflows
The following diagrams illustrate the physiological pathways of PAH and creatinine in the nephron and the respective experimental workflows.
Caption: Renal handling of PAH and Creatinine.
Caption: Workflow for PAH and Creatinine clearance.
Concluding Remarks
-
PAH clearance remains the reference method for determining renal plasma flow, making it indispensable for studies focused on renal hemodynamics and the impact of pharmacological agents on tubular secretion.[6][12] Its invasive nature and complexity, however, limit its use in routine clinical practice.[2][6]
-
Creatinine clearance , on the other hand, is a widely accessible and non-invasive method for estimating GFR.[4][5] While it has limitations in terms of accuracy due to tubular secretion and variability related to muscle mass and diet, it is a practical tool for initial screening and monitoring of renal function in large-scale studies and clinical settings.[4][13][14] For more precise GFR measurements, especially in research, methods using exogenous markers like inulin (B196767) or iohexol (B1672079) are considered the gold standard.[2][4][5]
Ultimately, a thorough understanding of the principles, advantages, and limitations of both PAH and creatinine clearance is essential for the accurate interpretation of renal function data in research and drug development.
References
- 1. PAH clearance - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Conventional measurement of renal function utilizing serum creatinine, creatinine clearance, inulin and para-aminohippuric acid clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Creatinine Clearance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Limitations of serum creatinine level and creatinine clearance as filtration markers in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Aminohippurate sodium used for? [synapse.patsnap.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. labtestsonline.org.uk [labtestsonline.org.uk]
- 12. How To Measure Renal Plasma Flow (RPF) - Renal Fellow Network [renalfellow.org]
- 13. What are the disadvantages of creatinine clearance? | Drlogy [drlogy.com]
- 14. Calculating kidney function – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 15. droracle.ai [droracle.ai]
- 16. testing.com [testing.com]
A Comparative Guide to the Validation of p-Aminohippuric Acid (PAH) Assays for Clinical Research
For researchers, scientists, and drug development professionals, the accurate measurement of p-Aminohippuric acid (PAH) is crucial for the assessment of renal plasma flow and overall kidney function. This guide provides a comparative overview of the validation of four common analytical methods for PAH quantification in biological matrices: Colorimetric Assay, High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The selection of an appropriate assay for clinical research hinges on a variety of factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. This document presents a summary of the performance characteristics of each method, supported by experimental data, to aid in the selection of the most suitable assay for your research needs.
Comparative Performance of PAH Assay Methods
The following table summarizes the key quantitative performance parameters for the different PAH assay methodologies based on published validation data.
| Parameter | Colorimetric Assay | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Diazotization reaction or reaction with Dimethylaminocinnamaldehyde (DACA) forming a colored product.[1][2] | Chromatographic separation on a reversed-phase column followed by UV detection.[3][4] | Separation based on electrophoretic mobility in a capillary followed by UV detection.[5][6] | Chromatographic separation coupled with mass spectrometric detection for high selectivity and sensitivity.[7] |
| Linearity Range | Method dependent | 1 - 25 µg/mL[3] | Not explicitly stated, but shows good correlation with colorimetric method.[5] | 0.2 - 100 mg/L[7] and 10 - 140 µg/mL |
| Accuracy | Acceptable for clinical use, though may be less accurate than chromatographic methods. | Coefficients of variation <10%[3] | Good agreement with colorimetric method (R² = 0.972 for urine, R² = 0.863 for plasma).[5] | Validated according to USFDA criteria.[7] |
| Precision | Sufficient for many research applications. | Coefficients of variation <10%[3] | Acceptable assay variation.[5] | Validated according to USFDA criteria.[7] |
| Limit of Quantification (LOQ) | Generally higher than chromatographic methods. | Not explicitly stated. | Not explicitly stated. | As low as 0.2 mg/L.[7] |
| Sample Throughput | Can be labor-intensive.[5][6] | Moderate, with potential for automation. | Faster analysis time compared to HPLC and colorimetric assays.[5][6] | High, especially with modern autosamplers. |
| Specificity | Prone to interference from other substances.[5][6] | Good, dependent on chromatographic resolution.[3] | High, minimizes drug interferences.[5][6] | Excellent, due to mass-based detection.[7] |
Experimental Workflow for PAH Assay Validation
The following diagram illustrates a general workflow for the validation of a this compound assay, a critical process to ensure the reliability and accuracy of clinical research data.
Caption: A generalized workflow for the validation of a this compound (PAH) assay.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of PAH assays.
Colorimetric Assay Protocol
This protocol is based on the reaction of PAH with 4-(dimethylamino)cinnamaldehyde (DACA).[2]
-
Sample Preparation:
-
For plasma samples, precipitate proteins by adding an equal volume of a suitable protein precipitating agent (e.g., trichloroacetic acid).
-
Centrifuge to pellet the precipitated proteins.
-
For urine samples, dilute with deionized water as necessary to bring the PAH concentration within the assay's linear range.
-
-
Reaction:
-
To a suitable volume of the prepared sample supernatant or diluted urine, add the DACA reagent.
-
Incubate the mixture to allow for color development.
-
-
Measurement:
-
Measure the absorbance of the resulting colored solution at 550 nm using a spectrophotometer.
-
-
Quantification:
-
Determine the concentration of PAH in the samples by comparing their absorbance to a standard curve prepared with known concentrations of PAH.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method for PAH analysis.[3][4]
-
Sample Preparation:
-
To a plasma sample, add a protein precipitating agent such as acetonitrile.
-
Vortex and centrifuge to remove precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
For urine samples, dilute with the mobile phase.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify and quantify the PAH peak based on its retention time and peak area compared to standards.
-
Capillary Electrophoresis (CE) Protocol
This protocol outlines a CE method for the determination of PAH.[5][6]
-
Sample Preparation:
-
Dilute plasma or urine samples with the running buffer (e.g., 50 mmol/L borate (B1201080) buffer, pH 10.2).[5]
-
-
Electrophoresis Conditions:
-
Analysis:
-
Inject the diluted sample into the CE instrument.
-
Identify and quantify PAH based on its migration time and peak area relative to a standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a highly sensitive and specific method for PAH quantification.[7]
-
Sample Preparation:
-
For plasma, perform protein precipitation with acetonitrile.
-
For urine, dilute the sample with the mobile phase.[7]
-
-
LC-MS/MS Conditions:
-
Column: A suitable column for polar compounds, such as a HILIC column.[7]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[7]
-
Flow Rate: A low flow rate suitable for the mass spectrometer, for instance, 200 µL/min.[7]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for PAH and an internal standard. For example, m/z 192.9 -> 149.1 for PAH.[7]
-
-
Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Quantify PAH by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry method for simultaneous quantification of this compound and inulin in rat plasma for renal function study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capillary electrophoresis method to measure this compound in urine and plasma for the assessment of renal plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminohippuric acid Assay Kit (Colorimetric) (ab204725) is not available | Abcam [abcam.com]
Navigating Specificity: A Guide to Cross-Reactivity in p-Aminohippuric Acid Quantification
For researchers, scientists, and drug development professionals engaged in renal function studies and pharmacokinetic analysis, the accurate measurement of p-Aminohippuric acid (PAH) is paramount. While various methods exist for PAH quantification, this guide focuses on the critical aspect of specificity, particularly cross-reactivity, in the context of ligand-binding assays. A thorough understanding of potential interferences is essential for reliable data interpretation and informed decision-making in research and development.
Immunoassay vs. Colorimetric Methods: A Key Distinction
A comprehensive search for commercially available immunoassays (e.g., ELISA) for this compound did not yield any specific products with documented cross-reactivity data. The predominant method for routine quantification of PAH appears to be a colorimetric assay. It is crucial to distinguish between these two methodologies:
-
Immunoassays rely on the specific binding of an antibody to its target antigen (in this case, PAH). Cross-reactivity in an immunoassay occurs when the antibody binds to structurally similar molecules, leading to inaccurate measurements.
-
Colorimetric Assays for PAH, as identified in commercially available kits, are typically based on a chemical reaction. For instance, the reaction of PAH with dimethylaminocinnamaldehyde (DACA) produces a colored product that can be quantified spectrophotometrically.[1][2] Specificity in this context relates to which molecules, other than PAH, can participate in this chemical reaction.
This guide will proceed by outlining the principles of cross-reactivity testing as they would apply to a hypothetical this compound immunoassay, providing a framework for evaluation should such an assay become available or be developed.
Potential Cross-Reactants for a this compound Immunoassay
-
Hippuric Acid: The parent compound of PAH, lacking the para-amino group.
-
p-Aminobenzoic Acid (PABA): A precursor to PAH, consisting of the aminobenzoyl moiety.
-
Acetyl-p-Aminohippuric Acid: A known metabolite of PAH.
A robust validation of a PAH immunoassay would involve testing these and other related compounds to determine the percentage of cross-reactivity.
Hypothetical Cross-Reactivity Data for a this compound Competitive ELISA
In the absence of specific product data, the following table presents a hypothetical scenario for the cross-reactivity of a competitive ELISA designed for this compound. In a competitive immunoassay, the signal is inversely proportional to the concentration of the analyte in the sample.
| Compound | Chemical Structure | Hypothetical IC50 (ng/mL) | Hypothetical Cross-Reactivity (%) |
| This compound | C₉H₁₀N₂O₃ | 10 | 100 |
| Hippuric Acid | C₉H₉NO₃ | > 10,000 | < 0.1 |
| p-Aminobenzoic Acid (PABA) | C₇H₇NO₂ | 500 | 2 |
| Acetyl-p-Aminohippuric Acid | C₁₁H₁₂N₂O₄ | 2,000 | 0.5 |
Note: The cross-reactivity percentage is calculated using the formula: (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100. The IC50 is the concentration of the analyte that causes 50% inhibition of the signal.
Experimental Protocol for Cross-Reactivity Assessment in a Competitive ELISA
The following is a detailed methodology for determining the cross-reactivity of a hypothetical this compound competitive ELISA.
Objective: To determine the specificity of the this compound immunoassay by assessing the cross-reactivity with structurally related compounds.
Materials:
-
Microtiter plate pre-coated with anti-p-Aminohippuric acid antibody
-
This compound (PAH) standard
-
Potential cross-reactants: Hippuric Acid, p-Aminobenzoic Acid (PABA), Acetyl-p-Aminohippuric Acid
-
PAH-Horseradish Peroxidase (HRP) conjugate
-
Assay buffer
-
Wash buffer
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation of Reagents: Prepare all reagents, standards, and samples as instructed in the hypothetical assay manual.
-
Standard Curve Preparation: Prepare a serial dilution of the PAH standard to create a standard curve.
-
Cross-Reactant Dilution Series: Prepare serial dilutions of each potential cross-reactant (Hippuric Acid, PABA, Acetyl-p-Aminohippuric Acid).
-
Assay Procedure: a. Add a fixed volume of either the PAH standard, diluted cross-reactant, or sample to the appropriate wells of the microtiter plate. b. Add a fixed volume of the PAH-HRP conjugate to each well. c. Incubate the plate for a specified time at a specified temperature to allow for competitive binding. d. Wash the plate multiple times with wash buffer to remove unbound reagents. e. Add the TMB substrate solution to each well and incubate in the dark. f. Stop the reaction by adding the stop solution. g. Read the absorbance at 450 nm.
-
Data Analysis: a. Plot the absorbance values for the PAH standard curve against the corresponding concentrations and determine the IC50 for PAH. b. For each cross-reactant, plot the absorbance values against the concentrations and determine the IC50. c. Calculate the percent cross-reactivity for each compound using the formula mentioned above.
Visualizing the Experimental Workflow
To further clarify the process, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for Cross-Reactivity Testing.
References
p-Aminohippuric Acid (PAH) Clearance as a Surrogate for Renal Blood Flow: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of p-aminohippuric acid (PAH) clearance with alternative methods for the determination of renal blood flow (RBF). Experimental data, detailed protocols, and visual summaries of key processes are presented to aid in the selection of the most appropriate methodology for preclinical and clinical research.
Introduction to Renal Blood Flow Measurement
Accurate measurement of renal blood flow is crucial for assessing kidney function, diagnosing renal diseases, and evaluating the nephrotoxic potential of new chemical entities. The clearance of this compound (PAH) has long been considered a reference method for estimating effective renal plasma flow (ERPF), which can then be used to calculate total renal blood flow. This method relies on the principle that PAH is efficiently filtered at the glomerulus and actively secreted by the proximal tubules, resulting in its nearly complete extraction from the blood in a single pass through the kidneys. However, the invasive nature of the continuous infusion method and its susceptibility to certain physiological and pathological conditions have led to the development of alternative techniques.
This guide compares the classical PAH clearance method with two prominent alternatives: iohexol (B1672079) plasma clearance and arterial spin labeling magnetic resonance imaging (ASL-MRI).
Comparison of Methodologies
The following table summarizes the key characteristics of PAH clearance, iohexol plasma clearance, and ASL-MRI for the assessment of renal hemodynamics.
| Feature | This compound (PAH) Clearance | Iohexol Plasma Clearance | Arterial Spin Labeling MRI (ASL-MRI) |
| Principle | Measures the rate at which PAH is cleared from the plasma by glomerular filtration and active tubular secretion. | Measures the rate of plasma clearance of an exogenous filtration marker. | A non-invasive imaging technique that uses magnetically labeled arterial blood water as an endogenous tracer to measure tissue perfusion. |
| Primary Measurement | Effective Renal Plasma Flow (ERPF) | Glomerular Filtration Rate (GFR) | Renal Blood Flow (RBF) |
| Advantages | - Long-standing reference method. - Provides a direct measure of renal plasma flow. | - Less invasive than continuous infusion PAH clearance. - Standardized and widely available technique. - Does not require urine collection. | - Non-invasive, does not require exogenous contrast agents. - Provides regional perfusion information (cortex vs. medulla). - Short acquisition time. |
| Disadvantages | - Invasive (requires continuous intravenous infusion and often bladder catheterization). - Underestimates true RPF by about 10% due to incomplete extraction. - Accuracy is compromised in cases of tubular damage or ischemia-reperfusion injury. - PAH is no longer an approved drug in the United States. | - Primarily a measure of GFR, not directly RBF. | - Accuracy can be influenced by patient motion and magnetic field inhomogeneities. - Modest correlation with PAH clearance in some studies. |
| Typical Readouts | ERPF (mL/min) | GFR (mL/min/1.73 m²) | RBF (mL/100g/min) |
Quantitative Data Comparison
The following table presents experimental data comparing PAH clearance with alternative methods.
| Comparison | Species/Population | Method 1 (Reference) | Method 2 (Test) | Key Findings | Reference |
| PAH vs. Electromagnetic Flow Probe | Anesthetized Rats | Electromagnetic Flow Probe (Direct RBF) | PAH Clearance (Calculated RBF) | During 0.85% saline infusion, PAH-derived RBF was 88.1 ± 8.4% of the flow probe measurement. During 2.5% dextrose infusion, this dropped to 47.3 ± 4.2%, indicating a significant underestimation by PAH under these conditions. | |
| PAH vs. ASL-MRI | Humans with Metabolic Syndrome | PAH Clearance (ERPF) | ASL-MRI (Renal Perfusion) | A modest but significant correlation was observed between the two techniques (r = 0.575, P < 0.001). | |
| PAH vs. Cine Phase-Contrast MR Imaging | Healthy Human Volunteers | PAH Clearance (RBF) | Cine Phase-Contrast MR Imaging (RBF) | Measurements were in close agreement. The MR technique was faster and could measure unilateral blood flow. | |
| Iohexol vs. Inulin (B196767) Clearance | Humans | Inulin Clearance (GFR) | Iohexol Plasma Clearance (GFR) | Median bias for iohexol plasma clearance was +3% compared to inulin clearance. |
Experimental Protocols
This compound (PAH) Clearance
This protocol describes the continuous infusion method for determining ERPF.
-
Subject Preparation: The subject should be well-hydrated. A bladder catheter is often inserted for accurate urine collection, though methods without urine collection exist.
-
Priming Dose: A priming dose of PAH is administered intravenously to rapidly achieve the desired plasma concentration. A typical priming dose is 6-10 mg/kg.
-
Sustaining Infusion: Immediately following the priming dose, a continuous intravenous infusion of PAH is started to maintain a constant plasma concentration.
-
Equilibration Period: Allow for an equilibration period (typically 30-60 minutes) for the PAH concentration to stabilize in the plasma.
-
Sample Collection:
-
Collect timed urine samples (e.g., every 20-30 minutes).
-
Collect blood samples at the midpoint of each urine collection period.
-
-
Sample Analysis: Determine the concentration of PAH in plasma (PPAH) and urine (UPAH) samples.
-
Calculation:
-
Calculate the urine flow rate (V) in mL/min.
-
ERPF is calculated using the formula: ERPF = (UPAH x V) / PPAH
-
To estimate RBF, ERPF is corrected for the hematocrit (Hct): RBF = ERPF / (1 - Hct)
-
Iohexol Plasma Clearance
This protocol outlines the single-sample method for estimating GFR.
-
Subject Preparation: The subject should be at rest.
-
Baseline Sample: A baseline blood sample is drawn before iohexol administration.
-
Iohexol Administration: A precise dose of iohexol is administered as an intravenous bolus.
-
Timed Blood Sampling: One or more blood samples are collected at specific time points after injection (e.g., 2, 3, and 4 hours). The single-sample method typically uses a sample taken at 3-4 hours.
-
Sample Analysis: The concentration of iohexol in the plasma is determined, usually by high-performance liquid chromatography (HPLC).
-
Calculation: GFR is calculated from the plasma clearance of iohexol using appropriate pharmacokinetic models and correction formulas.
Arterial Spin Labeling Magnetic Resonance Imaging (ASL-MRI)
This is a general workflow for acquiring renal perfusion data using ASL-MRI.
-
Patient Positioning: The patient is positioned in the MRI scanner.
-
Localization Scans: Initial fast imaging sequences are performed to localize the kidneys.
-
ASL Sequence: A dedicated ASL pulse sequence is used to acquire tagged and control images of the kidneys. This involves magnetically labeling the arterial blood water before it enters the imaging slice.
-
Image Acquisition: A series of images are acquired to generate a perfusion map.
-
Data Processing: The tagged and control images are subtracted to generate a perfusion-weighted image.
-
Quantification: The perfusion-weighted signal is converted into a quantitative RBF map (in mL/100g/min) using a theoretical model.
Signaling Pathways and Workflows
Mechanism of PAH Transport in the Renal Proximal Tubule
The following diagram illustrates the key transporters involved in the secretion of PAH from the blood into the tubular lumen of a proximal tubule cell. This process is central to the principle of PAH clearance.
Caption: PAH transport in the proximal tubule.
Experimental Workflow for PAH Clearance
This diagram outlines the major steps involved in a typical PAH clearance experiment.
Caption: PAH clearance experimental workflow.
Conclusion
The choice of method for determining renal blood flow depends on the specific research question, available resources, and the subject population. This compound clearance, while historically the gold standard for ERPF measurement, is invasive and has limitations that can affect its accuracy. Iohexol plasma clearance offers a less invasive and widely accessible method for assessing GFR, which is a key indicator of renal function but not a direct measure of blood flow. Arterial spin labeling MRI is a promising non-invasive technique that provides quantitative and regional RBF data without the need for contrast agents, making it particularly suitable for longitudinal studies and for assessing regional perfusion differences. Researchers should carefully consider the advantages and disadvantages of each technique, as outlined in this guide, to select the most appropriate method for their studies.
Accuracy and precision of different p-Aminohippuric acid quantification methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of p-Aminohippuric acid (PAH) is crucial for the assessment of renal plasma flow and overall kidney function. This guide provides a detailed comparison of common analytical methods for PAH quantification, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and colorimetric assays. Experimental data on the performance of each method is presented to aid in the selection of the most appropriate technique for specific research needs.
Performance Comparison of PAH Quantification Methods
The choice of a suitable analytical method for this compound (PAH) quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful separation techniques that offer high specificity and the ability to measure PAH and its metabolites simultaneously.[1] Colorimetric assays, on the other hand, are often simpler and more cost-effective but may be more susceptible to interference.[2]
The following table summarizes the key performance characteristics of different PAH quantification methods based on published experimental data.
| Method | Linearity Range | Accuracy/Recovery | Precision (RSD) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | 3 to 1600 nmoles[3] | 81.09% to 116.42% recovery[4] | <10% RSD[5] | LOD: 10-50 pg[5] | Good resolution, removes need for sample pre-treatment like hydrolysis.[3] | Potential for interference from other blood constituents at lower UV wavelengths.[3] |
| LC-MS/MS | 0.2-100 mg/L in plasma and urine[6] | 80.03% to 119.65%[4] | Intra-day: 0.11-0.66%, Inter-day: 0.16-1.73%[7] | LOD: 0.03–0.15 µg/kg, LOQ: 0.09–0.44 µg/kg[4] | High sensitivity and specificity, validated according to USFDA criteria.[6] | Requires more specialized and expensive instrumentation.[8] |
| Colorimetric (Bratton-Marshall) | Not explicitly stated | Subject to interference from other diazotizable aryl amines.[3] | Requires careful timing of reagent addition.[3] | Less sensitive than chromatographic methods. | Simple and cost-effective. | Lacks specificity, potential for interference.[3][9] |
| Microplate Colorimetric | Not explicitly stated | Average ratio to HPLC method was 1.019.[8] | Intraday CV <7%, Interday CV <6%[8] | Not explicitly stated | Rapid, requires smaller sample and reagent volumes.[8][10] | Potential for overestimation compared to HPLC.[8] |
| Capillary Electrophoresis (CE) | Not explicitly stated | Good correlation with colorimetric method (R² = 0.979).[2] | Acceptable assay variation.[2] | Not explicitly stated | Reduces drug interferences, analysis time, and required sample volumes.[2][10] | Less commonly used than HPLC or LC-MS/MS. |
Experimental Workflows
The general workflow for PAH quantification involves sample collection, preparation, analysis, and data processing. The specific steps can vary significantly between different methods.
Caption: General workflow for this compound (PAH) quantification.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a reverse-phase, isocratic HPLC procedure for the separation of PAH, its metabolite N-acetyl-p-aminohippuric acid (aPAH), and p-aminobenzoic acid.[3]
-
Sample Preparation:
-
Deproteinize blood samples with perchloric acid.[3]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Reverse-phase column.
-
Mobile Phase: 10 mM sodium phosphate (B84403) buffer (pH 3.5) containing 30% methanol.[3]
-
Flow Rate: Isocratic elution.
-
Detection: UV absorbance at 270 nm.[3]
-
Quantification: Based on peak height.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method provides a simple and reliable approach for PAH quantification in human plasma and urine.[6]
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) on a Cosmosil HILIC column.[6]
-
Mobile Phase: Isocratic elution with ammonium (B1175870) acetate (B1210297) buffer (20mM) and acetonitrile (45:55, v/v).[6]
-
Flow Rate: 200 µl/min.[6]
-
Ionization: Electrospray ionization (ESI) in negative ion mode.[6]
-
Detection: Multiple reaction monitoring (MRM) with transitions of m/z 192.9 → 149.1 for PAH and m/z 152.1 → 108.1 for the internal standard.[6]
-
Colorimetric Method (Bratton-Marshall Reaction)
This is a classic method for the determination of arylamines like PAH.
-
Principle: The method involves the diazotization of the primary aromatic amine group of PAH with sodium nitrite (B80452) in an acidic medium, followed by coupling with N-(1-naphthyl)-ethylenediamine dihydrochloride (B599025) to form a stable azo dye, which is then quantified colorimetrically.[3]
-
Procedure:
-
Deproteinize samples.
-
Add sodium nitrite solution.
-
Add ammonium sulfamate (B1201201) solution to remove excess nitrite.
-
Add N-(1-naphthyl)-ethylenediamine dihydrochloride solution.
-
Measure the absorbance of the resulting colored solution.
-
Microplate-Based Colorimetric Assay
This method offers a more rapid and high-throughput alternative to the traditional colorimetric assay.[8]
-
Principle: PAH reacts with p-dimethylaminocinnamaldehyde (PDACA) to produce a red-colored Schiff base, which can be measured spectrophotometrically.[8][11]
-
Procedure:
-
Pipette samples and standards into a microplate.
-
Add the PDACA reagent.
-
Incubate for a specified time.
-
Read the absorbance at 550 nm using a microplate reader.[11]
-
Logical Relationship of Analytical Techniques
The selection of an analytical method for PAH quantification often involves a trade-off between performance, cost, and complexity.
Caption: Relationship between performance, method, and complexity for PAH analysis.
References
- 1. High-performance liquid chromatography of the renal blood flow marker this compound (PAH) and its metabolite N-acetyl PAH improves PAH clearance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Effect of chloride on p-aminohippurate analyses by the Bratton-Marshall method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PAH (this compound) Assay Kit sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to p-Aminohippuric Acid (PAH) Clearance and Other Renal Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of p-Aminohippuric acid (PAH) clearance, the gold standard for measuring effective renal plasma flow (ERPF), with other key renal biomarkers. The objective is to offer a clear perspective on their correlations, methodologies, and respective roles in assessing renal function.
Introduction to Renal Biomarkers
The assessment of kidney function is critical in clinical diagnostics, drug development, and renal physiology research. While this compound (PAH) clearance remains the benchmark for determining ERPF, a variety of other biomarkers are routinely used to evaluate different aspects of renal health, primarily the glomerular filtration rate (GFR).[1][2][3] This guide explores the correlation between PAH clearance and these alternative markers, providing available quantitative data and detailed experimental protocols.
Data Presentation: Correlation of Renal Biomarkers
The following table summarizes the correlation of various renal biomarkers. It is important to note that while PAH clearance measures ERPF, most other common biomarkers are primarily correlated with GFR. Direct correlation studies between PAH clearance and many of the newer biomarkers are limited.
| Biomarker | Parameter Measured | Correlation with PAH Clearance (ERPF) | Correlation with GFR/Creatinine (B1669602) Clearance | Patient Population |
| Creatinine Clearance | Glomerular Filtration Rate (GFR) | r = 0.62 (with 24-hour urine creatinine clearance) r = 0.72 (with formula-based creatinine clearance)[1] | - | 50 patients with varied renal function[1] |
| Cystatin C | Glomerular Filtration Rate (GFR) | Data not available in reviewed literature | r = -0.864 (with creatinine clearance) | Patients with Chronic Kidney Disease (CKD) |
| NGAL (Neutrophil Gelatinase-Associated Lipocalin) | Kidney Tubular Injury | Data not available in reviewed literature | Poorly correlated with eGFR (Spearman's ρ ≤ 0.28)[4] | Patients with Acute Decompensated Heart Failure[4] |
| KIM-1 (Kidney Injury Molecule-1) | Kidney Tubular Injury | Data not available in reviewed literature | Poorly correlated with eGFR (Spearman's ρ ≤ 0.28)[4] | Patients with Acute Decompensated Heart Failure[4] |
Experimental Protocols
This compound (PAH) Clearance Measurement
PAH clearance is the gold standard for measuring effective renal plasma flow (ERPF).[2][3]
Principle: PAH is filtered by the glomeruli and actively secreted by the proximal tubules, resulting in almost complete removal from the renal plasma in a single pass.[2][3]
Methodology: Continuous Intravenous Infusion [1]
-
Priming Dose: A loading dose of PAH is administered intravenously to rapidly achieve the desired plasma concentration.
-
Sustaining Infusion: A continuous intravenous infusion of PAH is administered to maintain a constant plasma concentration.
-
Urine Collection: Timed urine samples are collected, often through catheterization, to ensure accurate volume measurement.
-
Blood Sampling: Blood samples are taken at the midpoint of each urine collection period to determine the plasma PAH concentration.
-
Analysis: PAH concentrations in plasma and urine are determined, typically by a colorimetric assay or high-performance liquid chromatography (HPLC).
-
Calculation: ERPF is calculated using the formula: ERPF = (Urine PAH concentration × Urine flow rate) / Plasma PAH concentration .
Creatinine Clearance Measurement
Creatinine clearance is a widely used method to estimate GFR.
Principle: Creatinine, a breakdown product of muscle metabolism, is filtered by the glomeruli with a small amount of tubular secretion.
Methodology: 24-Hour Urine Collection
-
Urine Collection: The patient collects all urine produced over a 24-hour period.
-
Blood Sampling: A blood sample is drawn to measure the serum creatinine concentration during the collection period.
-
Analysis: Creatinine concentrations in both the 24-hour urine collection and the serum sample are measured.
-
Calculation: Creatinine clearance is calculated using the formula: CrCl (mL/min) = (Urine creatinine concentration × 24-hour urine volume) / (Serum creatinine concentration × 1440 min) .
Cystatin C Measurement
Cystatin C is a protein used as a biomarker to estimate GFR and is considered by some to be more accurate than creatinine in certain populations.
Principle: Cystatin C is produced by all nucleated cells at a constant rate, freely filtered by the glomeruli, and then reabsorbed and catabolized by the proximal tubules. Its serum concentration is inversely correlated with GFR.
Methodology: Immunoassay
-
Blood Sample Collection: A blood sample is collected to obtain serum or plasma.
-
Analysis: The concentration of cystatin C is measured using automated immunoassays, such as:
-
Particle-Enhanced Nephelometric Immunoassay (PENIA)
-
Particle-Enhanced Turbidimetric Immunoassay (PETIA)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
-
GFR Estimation: The GFR is then estimated from the serum cystatin C concentration using specific formulas, such as the CKD-EPI cystatin C equation.
Novel Biomarker Measurement (NGAL and KIM-1)
Neutrophil gelatinase-associated lipocalin (NGAL) and kidney injury molecule-1 (KIM-1) are biomarkers primarily used to detect acute kidney injury (AKI).
Principle: The levels of NGAL and KIM-1 in urine and plasma increase significantly following kidney tubular cell injury.
Methodology: Immunoassay
-
Sample Collection: Urine or blood samples are collected.
-
Analysis: The concentrations of NGAL and KIM-1 are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Visualizing Methodologies and Relationships
Experimental Workflow for Renal Clearance Measurement
Caption: Workflow for PAH/Inulin Clearance Measurement.
Signaling Pathway: Renal Handling of Biomarkers
Caption: Renal Handling of PAH, Creatinine, and Cystatin C.
Conclusion
This compound clearance remains an indispensable tool for the precise measurement of effective renal plasma flow in research and specialized clinical settings. While other commonly used renal biomarkers such as creatinine clearance and cystatin C are valuable for assessing glomerular filtration rate, their direct correlation with PAH clearance is not as strong as their correlation with GFR markers. The novel biomarkers NGAL and KIM-1 are primarily indicators of acute tubular injury and show a poor correlation with steady-state renal function markers like eGFR. The choice of biomarker should, therefore, be guided by the specific aspect of renal function under investigation. For a comprehensive assessment of renal hemodynamics, PAH clearance is the gold standard, while for routine monitoring of filtration function, creatinine- and cystatin C-based estimations of GFR are more practical alternatives.
References
- 1. Relationship of creatinine clearance to orthoiodohippurate measured effective renal plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic kidney disease - Wikipedia [en.wikipedia.org]
- 3. Evaluation of Renal Blood Flow in Chronic Kidney Disease Using Arterial Spin Labeling Perfusion Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Urinary Biomarkers in Detecting Acute Kidney Injury, Persistent Renal Impairment and All-cause Mortality following Decongestive Therapy in Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to p-Aminohippuric Acid (PAH) Clearance: A Comparative Analysis in Disease Models
For researchers, scientists, and drug development professionals, understanding renal hemodynamics is crucial for evaluating the safety and efficacy of novel therapeutics. The clearance of p-Aminohippuric acid (PAH) has long been a cornerstone for measuring effective renal plasma flow (ERPF), offering valuable insights into kidney function in various physiological and pathological states. This guide provides a comprehensive comparison of the advantages and limitations of PAH clearance in specific disease models, supported by experimental data and detailed protocols.
Unveiling Renal Plasma Flow: The Role of PAH Clearance
Para-aminohippuric acid (PAH) clearance is a technique used to estimate the effective renal plasma flow (ERPF), which is the volume of plasma that is completely cleared of PAH by the kidneys per unit of time.[1][2] In a healthy individual, the renal extraction of PAH is approximately 90-92%, making its clearance a close approximation of the true renal plasma flow.[1][2] The principle lies in the fact that PAH is both freely filtered by the glomerulus and actively secreted by the organic anion transporters (OATs), primarily OAT1 and OAT3, in the proximal tubules.[1][3][4][5][6] This near-complete removal from the blood in a single pass through the kidneys makes it an ideal substance for measuring ERPF.
The calculation for PAH clearance is based on the Fick principle:
CPAH = (UPAH x V) / PPAH [1]
Where:
-
CPAH is the clearance of PAH (in mL/min)
-
UPAH is the urinary concentration of PAH
-
V is the urine flow rate (in mL/min)
-
PPAH is the plasma concentration of PAH
Advantages and Limitations of PAH Clearance
While considered a gold-standard research method, PAH clearance has both distinct advantages and notable limitations that researchers must consider.
| Advantages | Limitations |
| High Accuracy: Provides a reliable and accurate estimation of effective renal plasma flow.[7] | Invasive Procedure: Requires intravenous infusion and often bladder catheterization for precise urine collection.[8] |
| Gold Standard for Research: Widely accepted as a reference method for validating other techniques for measuring renal plasma flow.[7] | Underestimation of True RPF: Due to an incomplete extraction of PAH from the blood (around 90%), it slightly underestimates the true renal plasma flow.[1][2] |
| Provides Insight into Tubular Function: Can be used to measure the maximal tubular secretory capacity for PAH (TmPAH) by saturating the transporters.[1] | Influence of Transporter Function: Alterations in the expression or function of organic anion transporters (OATs) in disease states can affect PAH secretion and lead to inaccurate ERPF estimation. |
| Sensitive to Changes in Renal Perfusion: Can detect early changes in renal hemodynamics before significant alterations in glomerular filtration rate (GFR) are observed.[1] | Complex and Labor-Intensive: The procedure is time-consuming and requires careful execution and sample handling.[9] |
PAH Clearance in Specific Disease Models: A Comparative Overview
The utility of PAH clearance extends to various disease models, providing critical information on renal pathophysiology.
Chronic Kidney Disease (CKD)
In models of chronic kidney disease, PAH clearance is a valuable tool for assessing the decline in renal perfusion that often precedes a significant drop in GFR.
| Animal Model | Key Findings | Reference |
| Mercuric Chloride-induced CKD in Rats | Significant reduction in PAH clearance, indicating severe impairment of renal plasma flow and tubular secretory function. | [10] |
| Cyclosporin A-induced Nephrotoxicity in Rats | CsA treatment led to a significant reduction in renal blood flow as measured by PAH clearance. | [11] |
Hypertension
Hypertension can lead to significant alterations in renal hemodynamics. PAH clearance helps in dissecting these changes in various hypertensive animal models.
| Animal Model | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | Studies have shown variable results, with some indicating a decrease in ERPF while others show no significant change compared to normotensive controls, highlighting the complexity of renal hemodynamics in this model. | |
| Angiotensin II-infused Rats | Angiotensin II infusion typically leads to a decrease in renal plasma flow, which can be quantified using PAH clearance. |
Heart Failure
In heart failure models, reduced cardiac output can lead to decreased renal perfusion, a critical factor in the progression of cardiorenal syndrome.
| Animal Model | Key Findings | Reference |
| Monocrotaline-induced Pulmonary Arterial Hypertension in Rats | This model of right heart failure often presents with evidence of renal dysfunction, where PAH clearance can be used to assess changes in renal perfusion.[12] | |
| Sugen/Hypoxia-induced Pulmonary Hypertension in Rats | A model that closely mimics human PAH and associated right ventricular failure, where renal perfusion changes can be monitored.[13] |
Comparison with Alternative Methods
Several methods exist for assessing renal plasma flow, each with its own set of advantages and disadvantages compared to PAH clearance.
| Method | Principle | Advantages | Disadvantages |
| Orthoiodohippurate (OIH) Clearance | Utilizes a radiolabeled compound that is handled by the kidneys in a manner similar to PAH. | Less invasive as it can be measured using external gamma cameras.[14] | Involves radioactivity; accuracy can be operator-dependent.[14] |
| Creatinine (B1669602) Clearance | Measures the clearance of endogenous creatinine. | Non-invasive (requires only blood and urine samples); widely used in clinical practice.[15] | Less accurate for ERPF estimation as creatinine is primarily filtered with some secretion; overestimates GFR.[15] |
| Magnetic Resonance Imaging (MRI) - Arterial Spin Labeling (ASL) | A non-invasive imaging technique that measures blood flow by magnetically labeling arterial blood. | Non-invasive; provides spatial information on renal perfusion. | Less accurate than clearance methods; requires specialized equipment.[7] |
| Iohexol Plasma Clearance | Involves the administration of a non-radioactive contrast agent and measuring its clearance from plasma. | Less invasive than PAH clearance (no urine collection required); standardized method.[7] | Primarily a marker for GFR, but can be used to estimate ERPF. |
Experimental Protocols
Measurement of PAH Clearance in Rats
This protocol provides a general framework for measuring PAH clearance in a research setting.
Materials:
-
This compound (PAH) solution (e.g., 20%)
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., pentobarbital)
-
Infusion pump
-
Catheters for jugular vein and carotid artery/femoral artery and bladder
-
Blood collection tubes (heparinized)
-
Urine collection tubes
-
Spectrophotometer or HPLC for PAH analysis
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Catheterization: Insert catheters into the jugular vein for infusion, the carotid or femoral artery for blood sampling, and the bladder for urine collection.
-
Priming Dose: Administer a priming (bolus) dose of PAH intravenously to rapidly achieve the desired plasma concentration. A typical priming dose is 10 mg/kg.[16]
-
Sustaining Infusion: Immediately following the priming dose, start a continuous intravenous infusion of PAH at a rate calculated to maintain a stable plasma concentration.
-
Equilibration Period: Allow for an equilibration period of at least 45-60 minutes for the PAH concentration to stabilize in the plasma.[17][18]
-
Sample Collection:
-
Urine: Collect urine over a timed period (e.g., 20-30 minutes). Empty the bladder completely at the beginning and end of the collection period.
-
Blood: Collect blood samples from the arterial catheter at the midpoint of each urine collection period.
-
-
Sample Processing: Centrifuge the blood samples to obtain plasma.
-
PAH Analysis: Determine the concentration of PAH in the plasma and urine samples using a suitable analytical method, such as a colorimetric assay or HPLC.[9]
-
Calculation: Calculate the PAH clearance using the formula provided above.
Visualizing the Process: Diagrams
References
- 1. grokipedia.com [grokipedia.com]
- 2. PAH clearance - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Roles of organic anion transporters (OATs) in renal proximal tubules and their localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models of right heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of effective renal plasma flow: a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Characterization of the renal handling of p-aminohippurate (PAH) in the beagle dog (Canis familiaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Single-Injection Versus Continuous Infusion Methods for PAH Clearance
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of renal plasma flow (RPF) is crucial in nephrology research, drug development, and clinical diagnostics. Para-aminohippurate (PAH) clearance remains a gold-standard method for estimating effective renal plasma flow (ERPF), reflecting the volume of plasma cleared of PAH by the kidneys per unit time.[1][2][3] The principle behind PAH clearance lies in its efficient filtration by the glomeruli and active secretion by the proximal tubules, resulting in nearly complete extraction from the blood in a single pass through the kidneys at low plasma concentrations.[1][2][4]
Two primary methodologies are employed for determining PAH clearance: the single-injection method and the continuous infusion method. This guide provides an objective comparison of these techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their study objectives.
Data Presentation: A Comparative Analysis
A study comparing the single-injection bolus method to the standard constant-rate intravenous (IV) infusion of PAH in healthy adults provides key insights into the performance of each technique. The following table summarizes the renal and plasma clearance values obtained in this crossover study.
| Parameter | Continuous Infusion | Single-Injection (Bolus) |
| PAH Dose | Priming dose followed by constant infusion | 10 mg/kg IV bolus |
| Renal Clearance (CLR) | 623.7 ± 62.9 mL/min/1.73 m² | 538.9 ± 110.8 mL/min/1.73 m² |
| Plasma Clearance (CLP) | 869.0 ± 58.8 mL/min/1.73 m² | 677.6 ± 122.4 mL/min/1.73 m² |
Data adapted from a clinical trial involving healthy adults.[5]
The data indicate that the single-injection method yielded lower mean clearance values compared to the continuous infusion method, and this difference was statistically significant for plasma clearance.[5] While the single-injection method is technically simpler, the continuous infusion technique is often considered more accurate because it aims to achieve a steady-state plasma concentration of PAH.[4][6]
Experimental Workflows
The procedural differences between the two methods are significant and are visualized in the following workflow diagrams.
Experimental Protocols
Below are detailed methodologies for performing PAH clearance using both the single-injection and continuous infusion techniques.
Single-Injection Method
The single-injection, or bolus, method is a simplified approach for estimating PAH clearance.
Protocol:
-
Subject Preparation: Ensure the subject is well-hydrated to maintain adequate urine flow.
-
Baseline Sampling: Collect baseline blood and urine samples to determine background absorbance or interfering substances.
-
PAH Administration: Administer a single intravenous bolus of a sterile PAH solution. A typical dose is 10 mg/kg of body weight.[5]
-
Blood Sampling: Collect a series of venous blood samples at predetermined time points after the injection. A suggested schedule includes samples at 5, 10, 20, 30, 60, and 90 minutes post-injection to characterize the plasma disappearance curve.
-
Urine Collection: Collect urine over a defined period, for example, a complete collection over 90 minutes, to measure the total amount of PAH excreted.
-
Sample Analysis: Centrifuge blood samples to separate plasma. Analyze the PAH concentration in the plasma and urine samples using a validated spectrophotometric or chromatographic method.
-
Clearance Calculation: Calculate plasma clearance based on the area under the plasma concentration-time curve (AUC) and the administered dose. Renal clearance is calculated using the formula: CLR = (Urine PAH Concentration × Urine Volume) / Plasma PAH Concentration .
Continuous Infusion Method
The continuous infusion method is designed to achieve and maintain a stable plasma PAH concentration, which is believed to provide a more accurate measure of ERPF.[4]
Protocol:
-
Subject Preparation: As with the single-injection method, ensure adequate hydration.
-
Baseline Sampling: Collect baseline blood and urine samples.
-
Priming Dose: Administer an intravenous priming (loading) dose of PAH to rapidly achieve the target plasma concentration. A typical priming dose ranges from 6 to 10 mg/kg.[4][7]
-
Sustaining Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of PAH at a constant rate. The infusion rate is typically between 10 and 24 mg/min, adjusted to maintain a plasma PAH concentration of approximately 1-2 mg/100 mL.[4][7]
-
Equilibration Period: Allow a period of at least 30-60 minutes for the plasma PAH concentration to reach a steady state.[8]
-
Steady-State Sampling: Once the subject is in a steady state, collect multiple (e.g., 3-4) timed urine samples (e.g., 20-minute intervals). Collect a blood sample at the midpoint of each urine collection period.
-
Sample Analysis: Process and analyze the plasma and urine samples for PAH concentration as described for the single-injection method.
-
Clearance Calculation: At steady state, the rate of PAH excretion in the urine is equal to the rate of infusion. Clearance is calculated for each collection period using the formula: CLR = (Urine PAH Concentration × Urine Flow Rate) / Plasma PAH Concentration . The results from the collection periods are then averaged.
Conclusion
The choice between the single-injection and continuous infusion methods for PAH clearance depends on the specific requirements of the study. The continuous infusion method, while more invasive and technically demanding, is generally considered the gold standard for its accuracy in determining ERPF due to the achievement of a steady-state plasma concentration.[6] In contrast, the single-injection method is less cumbersome and may be more suitable for settings where simplicity and subject comfort are priorities. However, as the comparative data suggests, it may underestimate clearance values relative to the continuous infusion technique.[5] Researchers must weigh the trade-offs between accuracy, complexity, and invasiveness when selecting the appropriate method for their research or clinical application. Further evaluation may be needed to fully understand the differences in ERPF determined by these two methods.[5]
References
- 1. PAH clearance - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Comparison of single-injection multisample renal clearance methods with and without urine collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Evaluation of two intravenous single-bolus methods for measuring effective renal plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Proper Disposal of p-Aminohippuric Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of p-Aminohippuric acid (PAH), tailored for researchers, scientists, and drug development professionals. The following procedures are based on current safety data sheets and general laboratory chemical waste guidelines.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is crucial to be familiar with its potential hazards. While not classified as a hazardous substance under GHS, it may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1][2] The toxicological properties of this chemical have not been fully investigated.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: If dust is generated, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with all federal, state, and local environmental regulations.[2] Chemical waste generators are ultimately responsible for determining if a discarded chemical is classified as a hazardous waste.[2]
Step 1: Waste Identification and Classification
-
Determine if the this compound waste is considered hazardous. According to available data, it is not listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) P-Series or U-Series.[1][2]
-
Consult your institution's Environmental Health and Safety (EHS) office and local hazardous waste regulations to ensure complete and accurate classification.[2][5]
Step 2: Waste Collection and Storage
-
Collect waste this compound, whether in solid form or in solution, in a designated and compatible waste container.[1] It is best to use the original container or one made of a compatible material with a tightly fitting cap.[4][6]
-
Label the container clearly with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[7]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2][3]
-
Keep the waste container closed at all times except when adding waste.[6][7]
Step 3: Accidental Spill Cleanup
-
In the event of a spill, immediately clean it up, observing all personal protective equipment precautions.[1]
-
For solid spills, vacuum or sweep up the material.[1][5] Avoid generating dust during this process.[4][5]
-
Place the collected spill material and any contaminated cleaning materials into a suitable, labeled container for disposal.[1][2]
Step 4: Final Disposal
-
Arrange for the collection of the waste container by your institution's EHS or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[4][8]
-
Empty containers that held this compound should be handled like the product itself unless thoroughly cleaned.[4] To dispose of as regular waste, containers should be triple-rinsed with a suitable solvent, the labels defaced, and the cap removed.[6][9] The rinsate from this process must be collected and disposed of as chemical waste.[6]
Data Presentation
Quantitative Data Summary
No specific quantitative limits for the disposal of this compound (e.g., concentration for sewer release) were identified in the safety data sheets. The table below summarizes key physical and safety properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | [2] |
| Molecular Weight | 194.19 g/mol | [10] |
| Melting Point | 199-200 °C (decomposes) | |
| Solubility | Slightly soluble in water. | [2] |
| RCRA Classification | Not listed (P-Series or U-Series) | [1][2] |
| Clean Water Act | Not listed as a Hazardous Substance | [1][2] |
Experimental Protocols
No specific experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes were found in the reviewed literature. General procedures for neutralizing acids and bases should not be applied without a thorough risk assessment by trained personnel, as the reaction products may still be hazardous.[7] All disposal should be handled through designated chemical waste streams.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. carlroth.com [carlroth.com]
- 9. vumc.org [vumc.org]
- 10. This compound | C9H10N2O3 | CID 2148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling p-Aminohippuric acid
Essential Safety and Handling Guide for p-Aminohippuric Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (PAH) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an off-white powder that may cause irritation to the eyes, skin, respiratory tract, and digestive tract[1]. While it is not classified as a hazardous substance under GHS, proper handling and protective measures are crucial to minimize exposure and ensure personnel safety[2].
Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specification | Purpose |
| Eye and Face | Safety Glasses or Goggles | ANSI Z87.1 or EN166 compliant[1][3] | Protects against dust particles and splashes. |
| Face Shield | Recommended when there is a significant risk of splashing. | Provides broader facial protection. | |
| Hand | Disposable Nitrile Gloves | Chemically resistant[4] | Protects skin from direct contact. Inspect before use and change immediately if contaminated[2]. |
| Body | Laboratory Coat | Long-sleeved | Prevents contamination of personal clothing. |
| Respiratory | N95 Respirator or equivalent | NIOSH/MSHA or EN 149 approved | Required when dusts are generated or if ventilation is inadequate[1][2]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedures will minimize the risk of exposure and contamination when working with this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder or preparing solutions, to minimize dust generation and accumulation[1][5].
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[1][3].
-
Review Documentation: Before beginning work, review the Safety Data Sheet (SDS) for this compound[6].
Handling the Solid (Powder)
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If possible, weigh the powder within a fume hood or a ventilated balance enclosure to contain any airborne particles[5]. Use anti-static weighing boats or paper.
-
Transfer: Use a spatula or other appropriate tool to transfer the powder. Avoid scooping in a manner that creates dust clouds.
Preparing Solutions
-
Don PPE: Wear appropriate PPE, including eye protection and gloves.
-
Dissolving: this compound is soluble in water[7]. When preparing aqueous solutions, slowly add the powder to the water while stirring to prevent clumping and splashing.
-
Labeling: Clearly label the container with the chemical name, concentration, date of preparation, and your initials.
Spill and Emergency Procedures
Minor Spill (Powder):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Prevent the powder from becoming airborne. Do not use a dry brush or compressed air.
-
Cleanup: Carefully vacuum or sweep up the material and place it into a suitable, labeled container for disposal[1]. Observe precautions in the Protective Equipment section[1].
-
Decontamination: Clean the spill area with a damp cloth or paper towel. Dispose of cleaning materials in the same waste container.
Skin Contact:
-
Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing[1].
-
Seek medical attention if irritation persists[1].
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1].
-
Seek immediate medical attention[1].
Disposal Plan
This compound is not typically classified as a hazardous waste. However, all chemical waste must be disposed of in accordance with local, state, and federal regulations[1].
Waste Segregation and Collection
-
Solid Waste: Collect excess solid this compound and any contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.
-
Aqueous Solutions: Non-hazardous aqueous solutions may be eligible for drain disposal in some localities, but this must be confirmed with your institution's Environmental Health and Safety (EHS) office[8][9]. Otherwise, collect in a labeled aqueous waste container.
-
Labeling: All waste containers must be clearly labeled with the contents[3].
Disposal Pathway
-
Consult EHS: Always consult your institution's EHS department for specific disposal guidelines.
-
Non-Hazardous Waste Stream: If deemed non-hazardous by your EHS office, dispose of the solid waste through the designated non-hazardous chemical waste stream[3][8].
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected as chemical waste. Once clean, the container can often be disposed of as regular laboratory glass or plastic waste, after defacing the label[3].
Workflow for Handling p-Aminohippuric Aciddot
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. crystalgen.com [crystalgen.com]
- 7. tamut.edu [tamut.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
